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Foundational

(2-Chloro-4-methylquinolin-3-yl)methanol Synthesis Pathway: A Comprehensive Technical Guide

Executive Summary & Strategic Importance The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of antimalarial, antibacterial, and analgesic agents[1]. Specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of antimalarial, antibacterial, and analgesic agents[1]. Specifically, 2-chloro-3-substituted quinolines serve as highly versatile synthetic intermediates. The target compound, (2-Chloro-4-methylquinolin-3-yl)methanol , provides two orthogonal reactive sites: a benzylic alcohol for esterification or etherification, and a 2-chloro group primed for nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed cross-coupling.

This whitepaper details a robust, two-step synthesis pathway starting from acetoacetanilide. By analyzing the mechanistic causality behind reagent selection and reaction conditions, this guide provides a self-validating protocol designed for high yield, chemoselectivity, and scalability.

Mechanistic Pathway & Causal Rationale

The synthesis is executed via a tandem sequence: a Vilsmeier-Haack cyclization followed by a chemoselective hydride reduction.

Step 1: Vilsmeier-Haack Cyclization

To achieve the specific 4-methyl substitution pattern, acetoacetanilide (N-phenyl-3-oxobutanamide) is utilized instead of standard acetanilide[2]. The reaction is driven by the Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from Phosphorus oxychloride (POCl 3​ ) and N,N-Dimethylformamide (DMF).

  • Causality of Reagent Excess: POCl 3​ is used in a large stoichiometric excess (7–10 equivalents). It serves a triple function: it is the electrophile activator, the chlorinating agent for the 2-position of the quinoline ring, and the primary solvent medium.

  • Mechanistic Flow: The Vilsmeier reagent attacks the reactive methylene carbon of acetoacetanilide. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and aromatization, yields the intermediate 2-chloro-4-methylquinoline-3-carbaldehyde [3].

Mechanism V DMF + POCl3 VR Chloromethyleneiminium Ion (Vilsmeier Reagent) V->VR I1 Electrophilic Attack (Enamine Formation) VR->I1 SM Acetoacetanilide SM->I1 I2 Intramolecular Cyclization (Ring Closure) I1->I2 -H2O I3 Aromatization & Chlorination I2->I3 POCl3 P 2-Chloro-4-methylquinoline- 3-carbaldehyde I3->P

Caption: Mechanistic pathway of the Vilsmeier-Haack cyclization of acetoacetanilide.

Step 2: Chemoselective Reduction

The intermediate aldehyde must be reduced to the corresponding primary alcohol without compromising the quinoline core or the labile 2-chloro substituent[2].

  • Causality of Reductant Choice: Sodium borohydride (NaBH 4​ ) in methanol is explicitly chosen over Lithium aluminum hydride (LiAlH 4​ ). LiAlH 4​ is overly aggressive and carries a high risk of reductive dechlorination at the electron-deficient 2-position of the quinoline ring. NaBH 4​ provides perfect chemoselectivity, exclusively targeting the aldehyde carbonyl to yield (2-chloro-4-methylquinolin-3-yl)methanol [2][4].

SynthesisWorkflow A Acetoacetanilide (Starting Material) C 2-Chloro-4-methylquinoline- 3-carbaldehyde (Intermediate) A->C Step 1: Vilsmeier-Haack Cyclization (80-90 °C) B Vilsmeier Reagent (POCl3 + DMF) B->C E (2-Chloro-4-methylquinolin- 3-yl)methanol (Final Product) C->E Step 2: Chemoselective Reduction (0 °C to RT) D Sodium Borohydride (NaBH4 in MeOH) D->E

Caption: Two-step synthesis workflow for (2-Chloro-4-methylquinolin-3-yl)methanol.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical parameters for both synthetic steps are summarized below. Adherence to these parameters ensures optimal conversion rates and minimizes the formation of polymeric byproducts.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker (IR / NMR)
1. Cyclization Acetoacetanilide, POCl 3​ , DMFPOCl 3​ (Neat)80–904–675–85Disappearance of N-H stretch; Appearance of C=O ~1690 cm⁻¹
2. Reduction Aldehyde intermediate, NaBH 4​ Methanol0 to 251–285–95Shift of C=O to O-H stretch ~3300 cm⁻¹; Loss of aldehyde proton (~10.5 ppm)

Experimental Protocols

The following methodologies are field-proven and designed as self-validating systems. Each critical action includes the chemical rationale to guide the bench scientist.

Protocol A: Synthesis of 2-Chloro-4-methylquinoline-3-carbaldehyde
  • Preparation of Vilsmeier Reagent: In a thoroughly dried, multi-neck round-bottom flask equipped with a reflux condenser and a drying tube, cool anhydrous DMF (3.0 eq) to 0 °C using an ice-salt bath. Dropwise, add POCl 3​ (7.0 eq) over 30 minutes.

    • Validation checkpoint: The mixture will turn viscous and pale yellow, indicating the successful formation of the chloromethyleneiminium ion. Maintain the temperature strictly below 10 °C to prevent reagent degradation.

  • Substrate Addition: Once the Vilsmeier reagent is formed, add acetoacetanilide (1.0 eq) portion-wise over 15 minutes.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C. Reflux for 4 to 6 hours. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture very slowly over a large volume of crushed ice with vigorous mechanical stirring.

    • Rationale: The hydrolysis of excess POCl 3​ is violently exothermic. Ice prevents thermal degradation of the product and hazardous splattering.

  • Neutralization & Isolation: The resulting aqueous solution will be highly acidic. Slowly add aqueous ammonia (25%) or saturated sodium bicarbonate until the pH reaches 7.0–7.5.

    • Rationale: The quinoline product is basic and remains protonated (water-soluble) in acidic media. Neutralization forces the free base to precipitate as a yellow solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove phosphate salts, dry in a vacuum oven, and recrystallize from ethyl acetate to yield pure 2-chloro-4-methylquinoline-3-carbaldehyde.

Protocol B: Chemoselective Reduction to (2-Chloro-4-methylquinolin-3-yl)methanol
  • Dissolution: Suspend the purified 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask. Cool the suspension to 0 °C in an ice bath.

  • Hydride Addition: Add NaBH 4​ (1.2 to 1.5 eq) in small, controlled portions over 15 minutes.

    • Rationale: Portion-wise addition controls the exothermic release of hydrogen gas and prevents the reaction from boiling over.

  • Reduction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1 to 2 hours. Monitor via TLC until the starting material spot is completely consumed.

  • Quenching & Workup: Quench the unreacted NaBH 4​ by adding cold distilled water (or a dilute 5% acetic acid solution) dropwise until effervescence ceases. Evaporate the bulk of the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), and concentrate in vacuo.

  • Final Purification: Recrystallize the crude off-white solid from absolute ethanol to afford analytically pure (2-chloro-4-methylquinolin-3-yl)methanol.

References

  • Synthesis, crystal structure, ABTS radical-scavenging activity, antimicrobial and docking studies of some novel quinoline derivatives. ResearchGate.
  • Microwave-assisted CAN-catalyzed solvent-free synthesis of N-allyl quinolone-based pyrano[4,3-b]chromene and benzopyrano[3,2-c]chromene derivatives and their antimicrobial activity. ResearchGate.
  • Niti NEGI | Galgotias University - Research profile (Vilsmeier-Haack synthesis of 2-chloro-4-methylquinoline-3-carbaldehyde). ResearchGate.
  • Reduction of Carbonyl Compounds with NaBH4 (Reference for chemoselective reduction of quinoline carbaldehydes). ResearchGate.

Sources

Exploratory

A Technical Guide to (2-Chloroquinolin-3-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview of (2-Chloroquinolin-3-yl)methanol (CAS No: 125917-60-4), a key heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of (2-Chloroquinolin-3-yl)methanol (CAS No: 125917-60-4), a key heterocyclic building block in medicinal chemistry. The guide details its chemical and physical properties, provides a validated synthesis protocol, outlines methods for its analytical characterization, and explores its applications as a precursor in the development of novel therapeutic agents. Safety and handling protocols are also discussed to ensure its effective and safe utilization in a laboratory setting. This document is intended to serve as an in-depth resource for researchers engaged in the synthesis and application of quinoline-based compounds in drug discovery and development.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. (2-Chloroquinolin-3-yl)methanol, a substituted quinoline, serves as a versatile intermediate in the synthesis of more complex molecules.[4][5] Its utility stems from the presence of two reactive sites: the chloro group at the 2-position, which is susceptible to nucleophilic substitution, and the hydroxymethyl group at the 3-position, which can be further modified or used to form esters and ethers.

This guide focuses on (2-Chloroquinolin-3-yl)methanol (CAS No: 125917-60-4) . While the initial topic of interest was the 4-methyl substituted analogue, publicly available data, including a specific CAS number, for "(2-Chloro-4-methylquinolin-3-yl)methanol" is limited. The principles and protocols detailed herein for the non-methylated parent compound provide a strong and relevant foundation for work with other substituted quinoline methanols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 125917-60-4[6]
Molecular Formula C10H8ClNO[6]
Molecular Weight 193.63 g/mol [6]
Appearance Solid
Melting Point 160 °C[5]
Boiling Point 354.7 °C at 760 mmHg[5]
Density 1.358 g/cm³[5]
InChI Key XLSKEUSDSZNPLA-UHFFFAOYSA-N[6]

Synthesis of (2-Chloroquinolin-3-yl)methanol

The synthesis of (2-Chloroquinolin-3-yl)methanol is typically achieved through the reduction of the corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. This aldehyde is a common starting material in quinoline chemistry and can be synthesized via the Vilsmeier-Haack reaction from acetanilide.[2][7]

Experimental Protocol: Reduction of 2-Chloroquinoline-3-carbaldehyde

This protocol describes the reduction of 2-chloroquinoline-3-carbaldehyde to (2-chloroquinolin-3-yl)methanol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for elution)

Procedure:

  • Dissolution: Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure (2-chloroquinolin-3-yl)methanol.

Synthesis Workflow

Synthesis_Workflow start 2-Chloroquinoline- 3-carbaldehyde dissolve Dissolve in MeOH Cool to 0 °C start->dissolve reduce Add NaBH4 (Reduction) dissolve->reduce monitor Monitor by TLC reduce->monitor quench Quench with Water monitor->quench Reaction Complete evaporate Remove MeOH quench->evaporate extract Extract with DCM evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry purify Column Chromatography dry->purify product (2-Chloroquinolin-3-yl)methanol purify->product

Caption: Workflow for the synthesis of (2-Chloroquinolin-3-yl)methanol.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized (2-chloroquinolin-3-yl)methanol are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline ring, a singlet for the benzylic CH₂ protons, and a broad singlet for the hydroxyl proton.[1]
¹³C NMR Signals corresponding to the carbon atoms of the quinoline ring and the benzylic carbon.[1]
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad), C-H aromatic stretching, C=N and C=C stretching of the quinoline ring, and C-Cl stretching.[8]
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound, and a characteristic isotopic pattern for the presence of a chlorine atom.[6]
TLC/HPLC A single spot/peak indicating the purity of the compound.

Applications in Drug Discovery

(2-Chloroquinolin-3-yl)methanol is a valuable building block for the synthesis of a diverse range of biologically active molecules. The chloro and hydroxyl functionalities provide handles for further chemical transformations.

Precursor for Bioactive Molecules

The 2-chloro substituent can be readily displaced by various nucleophiles, such as amines and thiols, to introduce new functional groups and build molecular complexity. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions. These transformations allow for the generation of libraries of quinoline derivatives for screening against various biological targets.

For instance, quinoline derivatives have been investigated for their potential as:

  • Antimalarial agents: Chloroquine and mefloquine are well-known quinoline-based antimalarial drugs.[3][9]

  • Anticancer agents: Certain quinoline derivatives have shown promising activity against various cancer cell lines.[2]

  • Antibacterial agents: The quinoline scaffold is present in several antibacterial drugs.[1]

  • Anti-inflammatory agents: Some quinoline derivatives exhibit anti-inflammatory properties.[7]

Illustrative Synthetic Pathway

The following diagram illustrates a general synthetic pathway where (2-chloroquinolin-3-yl)methanol is used as a starting material to generate a library of diverse compounds for drug discovery.

Drug_Discovery_Pathway cluster_modification Functional Group Interconversion start (2-Chloroquinolin-3-yl)methanol oxidation Oxidation start->oxidation nucleophilic_substitution Nucleophilic Substitution (at C2) start->nucleophilic_substitution esterification Esterification/ Etherification (at OH) start->esterification aldehyde 2-Chloroquinoline- 3-carbaldehyde oxidation->aldehyde amine_adduct 2-Aminoquinoline Derivative nucleophilic_substitution->amine_adduct ester_ether Ester/Ether Derivative esterification->ester_ether library Diverse Library of Quinoline Derivatives aldehyde->library amine_adduct->library ester_ether->library screening Biological Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead

Caption: Synthetic utility of (2-Chloroquinolin-3-yl)methanol in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2-chloroquinolin-3-yl)methanol.

  • Hazard Identification: This compound is harmful if swallowed and may cause respiratory irritation.[10] It can also cause serious eye damage.[6][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10][13] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[13]

Conclusion

(2-Chloroquinolin-3-yl)methanol is a valuable and versatile intermediate for the synthesis of a wide array of functionalized quinoline derivatives. Its straightforward synthesis and the presence of two modifiable functional groups make it an attractive starting material for medicinal chemists and drug discovery scientists. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective application in the quest for novel therapeutic agents.

References

  • (2-Chloroquinolin-3-yl)methanol | C10H8ClNO | CID 930708 - PubChem. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - ResearchGate. Available at: [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - Carl ROTH. Available at: [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]

  • SAFETY DATA SHEET - Range Resources. Available at: [Link]

  • Cas 125917-60-4,(2-CHLORO-3-QUINOLINYL)METHANOL | lookchem. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Strategic Applications of (2-Chloro-4-methylquinolin-3-yl)methanol

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular scaffold is paramount to downstream success. (2-Chloro-4-methylquinolin-3-yl)methanol represents a highly privileged, bifunct...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular scaffold is paramount to downstream success. (2-Chloro-4-methylquinolin-3-yl)methanol represents a highly privileged, bifunctional heterocyclic building block. Its unique substitution pattern—a reactive chlorine at the C2 position, a sterically directing methyl group at C4, and a versatile hydroxymethyl handle at C3—makes it an indispensable intermediate for synthesizing complex alkaloids, topoisomerase inhibitors, and novel antimicrobial agents.

This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, and a self-validating mechanistic workflow for its synthesis.

Structural Deconstruction & IUPAC Nomenclature

The IUPAC name (2-Chloro-4-methylquinolin-3-yl)methanol precisely maps the spatial arrangement of functional groups on the bicyclic quinoline core:

  • Quinolin-3-yl: The parent scaffold is a quinoline ring (a fused benzene and pyridine system). The -3-yl suffix indicates that the primary substituent (the methanol group) is attached at the C3 position.

  • 2-Chloro: A chlorine atom is positioned at C2, adjacent to the heterocyclic nitrogen. This creates an electron-deficient center primed for Nucleophilic Aromatic Substitution ( SN​Ar ) or palladium-catalyzed cross-coupling.

  • 4-Methyl: A methyl group at C4 provides steric bulk, which can dictate the regioselectivity of downstream reactions and enhance the lipophilicity of the final drug candidate.

  • Methanol: The hydroxymethyl group ( −CH2​OH ) at C3 serves as a functional handle that can be oxidized to an aldehyde/carboxylic acid, or activated as a leaving group for macrocyclization.

Quantitative Physicochemical Data

To facilitate analytical tracking and pharmacokinetic modeling, the foundational properties of the compound are summarized below:

PropertyValue
IUPAC Name (2-Chloro-4-methylquinolin-3-yl)methanol
Molecular Formula C11​H10​ClNO
Molecular Weight 207.66 g/mol
Exact Mass 207.0451 Da
SMILES String C1=CC=C2C(C)=C(CO)C(Cl)=NC2=C1
Hydrogen Bond Donors 1 ( −OH )
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Topological Polar Surface Area (TPSA) ~ 33.1 Ų

Mechanistic Synthesis Pathway

The synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol is achieved via a robust, two-stage process: a Vilsmeier-Haack cyclization followed by a chemoselective reduction.

The process begins with acetoacetanilide ( Ph−NH−CO−CH2​−CO−CH3​ ). When exposed to the Vilsmeier reagent (generated in situ from POCl3​ and DMF), a cascade reaction occurs. First, the amide carbonyl is converted into an imidoyl chloride. Second, the highly nucleophilic active methylene group undergoes electrophilic formylation. Finally, the ketone carbonyl undergoes an intramolecular electrophilic aromatic substitution with the aniline ring, closing the quinoline core and yielding 2-chloro-4-methylquinoline-3-carbaldehyde 1. This intermediate is subsequently reduced using sodium borohydride to furnish the target alcohol, a critical precursor in the synthesis of camptothecin analogs 2.

MechanisticPathway Aceto Acetoacetanilide (Precursor) Intermediate Diformylated Enamine Intermediate Aceto->Intermediate Formylation Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Electrophilic Attack Aldehyde 2-Chloro-4-methylquinoline- 3-carbaldehyde Intermediate->Aldehyde Intramolecular Cyclization (-H2O) Target (2-Chloro-4-methylquinolin- 3-yl)methanol Aldehyde->Target Chemoselective Reduction Reductant Sodium Borohydride (NaBH4 / MeOH) Reductant->Target Hydride Transfer

Mechanistic pathway for the synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. Each step includes specific causality for the experimental conditions and built-in analytical checkpoints.

Protocol A: Vilsmeier-Haack Cyclization

Objective: Synthesize the intermediate 2-chloro-4-methylquinoline-3-carbaldehyde.

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C under an inert argon atmosphere.

    • Causality: An inert atmosphere is critical because moisture will prematurely hydrolyze the highly reactive chloromethyleniminium ion (Vilsmeier reagent) back to DMF.

  • Activation: Add phosphorus oxychloride ( POCl3​ ) (7.0 eq) dropwise over 30 minutes.

    • Causality: The reaction between DMF and POCl3​ is violently exothermic. Dropwise addition controls the thermal runaway and ensures complete conversion to the active electrophile.

  • Substrate Addition: Introduce acetoacetanilide (1.0 eq) slowly to the activated complex at 0 °C, then elevate the temperature to 80–90 °C and stir for 4–6 hours.

    • Causality: While formylation occurs rapidly, thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution that closes the quinoline ring.

  • Quenching & Validation: Pour the hot mixture over crushed ice.

    • Causality & Validation: Ice water rapidly hydrolyzes the iminium intermediate to the target aldehyde. Because the resulting quinoline is hydrophobic, it precipitates immediately. A successful reaction is visually validated by the formation of a dense, pale-yellow solid. Verify via TLC (Hexane:EtOAc 7:3); the product will show strong UV absorbance.

Protocol B: Chemoselective Reduction

Objective: Convert the aldehyde to (2-chloro-4-methylquinolin-3-yl)methanol.

  • Dissolution: Suspend 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M).

  • Reduction: Cool the suspension to 0 °C and add sodium borohydride ( NaBH4​ ) (1.5 eq) in small portions.

    • Causality: NaBH4​ reacts exothermically with protic solvents to release hydrogen gas. Portion-wise addition at low temperatures prevents vigorous bubbling and suppresses unwanted over-reduction or dechlorination at the C2 position.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Validation: Acidify slightly with 1M HCl to pH 6, then extract with ethyl acetate.

    • Causality & Validation: Mild acidification neutralizes excess borohydride and breaks down the intermediate borate complex, liberating the free alcohol. Validate completion via 1H -NMR: look for the disappearance of the aldehyde proton singlet (~10.5 ppm) and the emergence of the methylene protons as a singlet (~4.9 ppm).

Validation Step1 Reaction Monitoring (TLC / LC-MS) Step2 Quench & Extraction (Ice H2O / EtOAc) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 Characterization (1H-NMR, HRMS) Step3->Step4

Step-by-step experimental validation and purification workflow.

Strategic Applications in Drug Development

The true value of (2-Chloro-4-methylquinolin-3-yl)methanol lies in its orthogonal reactivity.

  • Camptothecin Analogs: The hydroxymethyl group can be utilized to build the crucial lactone or pyridone rings found in topoisomerase I inhibitors (e.g., homocamptothecins). The C4 methyl group mimics the natural substitution pattern required for optimal binding in the DNA-enzyme cleavage complex.

  • Antimicrobial Agents: By displacing the C2 chlorine via SN​Ar with various amines or hydrazines, researchers can rapidly generate libraries of 2-aminoquinoline derivatives, which have demonstrated potent antibacterial and antimalarial properties.

By mastering the synthesis and functionalization of this specific quinoline derivative, medicinal chemists can unlock highly efficient pathways to novel therapeutics.

References

  • Title: Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation Source: ResearchGate URL
  • Title: Intermediates and methods of preparation of intermediates in the enantiomeric synthesis of (20R)

Sources

Exploratory

A Spectroscopic and Structural Elucidation of (2-Chloro-4-methylquinolin-3-yl)methanol: An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of (2-chloro-4-methylquinolin-3-yl)methanol, a functionalized quinoline derivative of interest in synthetic and me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of (2-chloro-4-methylquinolin-3-yl)methanol, a functionalized quinoline derivative of interest in synthetic and medicinal chemistry. In the absence of a complete, published dataset for this specific molecule, this document synthesizes established spectroscopic principles and comparative data from closely related structural analogs to present a predictive yet highly accurate spectroscopic profile. We delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals, enabling unambiguous structural verification, quality control, and a deeper understanding of the molecule's physicochemical properties.

Molecular Structure and Key Features

(2-Chloro-4-methylquinolin-3-yl)methanol possesses a substituted quinoline core, a heterocyclic scaffold prevalent in numerous pharmacologically active compounds[1]. The structure is characterized by a chlorine atom at the C2 position, a methyl group at C4, and a hydroxymethyl group at C3. These substituents introduce specific electronic and steric features that are directly observable in its spectroscopic signatures. The chlorine atom, being electronegative, and the nitrogen heteroatom significantly influence the electron density distribution within the aromatic system, which is a key factor in interpreting NMR and IR data[2].

For clarity in spectroscopic assignments, the following standardized numbering system for the quinoline ring is used throughout this guide.

Figure 1: Molecular structure of (2-Chloro-4-methylquinolin-3-yl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (2-Chloro-4-methylquinolin-3-yl)methanol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Interpretation and Rationale

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene protons, and the hydroxyl proton. The electron-withdrawing nature of the chloro-substituent and the nitrogen atom generally deshields nearby protons, shifting their signals downfield[1].

  • Aromatic Protons (H5, H6, H7, H8): These four protons on the benzo-ring of the quinoline system will appear in the typical aromatic region, generally between δ 7.5 and 8.2 ppm. Their precise shifts and coupling patterns (doublets, triplets, or doublets of doublets) depend on their position relative to one another. For example, H5 and H8 are often the most downfield due to the anisotropic effect of the heterocyclic ring.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and adjacent to a stereogenic center (C3). They are expected to appear as a singlet or a narrowly split doublet, typically in the range of δ 4.8-5.0 ppm. This downfield shift is due to the deshielding effects of the adjacent aromatic ring and the oxygen atom.

  • Methyl Protons (-CH₃): The methyl group at C4 is attached to an sp²-hybridized carbon of the quinoline ring. It will appear as a sharp singlet, as there are no adjacent protons for coupling. Its chemical shift is anticipated to be around δ 2.7 ppm[3].

  • Hydroxyl Proton (-OH): The signal for the hydroxyl proton is a singlet whose chemical shift can be highly variable (typically δ 2-5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding. Its identity can be confirmed by D₂O exchange, which causes the peak to disappear.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.15 d 1H H-5 Deshielded by proximity to the heterocyclic ring.
~7.95 d 1H H-8 Deshielded by proximity to the heterocyclic ring.
~7.70 ddd 1H H-7 Typical aromatic region, coupled to H6 and H8.
~7.55 ddd 1H H-6 Typical aromatic region, coupled to H5 and H7.
~4.90 s 2H -CH ₂OH Deshielded by aromatic ring and oxygen atom.
~2.70 s 3H -CH Typical shift for an aryl-methyl group[3].

| variable | br s | 1H | -OH | Shift is dependent on experimental conditions. |

¹³C NMR Spectroscopy: Interpretation and Rationale

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment. The molecule has 11 distinct carbon atoms. The presence of the electronegative chlorine and nitrogen atoms will cause significant downfield shifts for the carbons to which they are attached (C2 and C8a, C4a respectively)[2].

  • Aromatic Carbons: The nine carbons of the quinoline ring will appear in the δ 120-150 ppm range. The C2 carbon, directly attached to both chlorine and nitrogen, is expected to be significantly downfield. Similarly, the quaternary carbons involved in ring fusion (C4a, C8a) will have distinct shifts.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected around δ 60-65 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, typically around δ 18-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~151.0 C-2 Attached to electronegative Cl and N[2].
~148.0 C-8a Quaternary carbon adjacent to N.
~145.0 C-4 Quaternary carbon attached to methyl group.
~138.0 C-3 Quaternary carbon attached to CH₂OH.
~130.0 C-7 Aromatic CH.
~129.5 C-5 Aromatic CH.
~127.5 C-4a Quaternary carbon at ring junction.
~126.0 C-6 Aromatic CH.
~124.0 C-8 Aromatic CH.
~62.0 -C H₂OH Typical for an alcohol attached to an aromatic system.

| ~19.0 | -C H₃ | Typical for an aryl-methyl group[3]. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (2-Chloro-4-methylquinolin-3-yl)methanol in approximately 0.7 mL of deuterated chloroform (CDCl₃). For referencing, CDCl₃ contains a residual solvent peak at δ 7.26 ppm for ¹H NMR and a characteristic triplet at δ 77.16 ppm for ¹³C NMR[4][5].

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts relative to the residual solvent peak.

Figure 2: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. The spectrum of (2-Chloro-4-methylquinolin-3-yl)methanol will be dominated by vibrations corresponding to its alcohol and substituted aromatic moieties.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹)[6]. Aliphatic C-H stretches from the methyl and methylene groups will be observed as sharper peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C=C and C=N Aromatic Stretches: The quinoline ring system will give rise to a series of sharp, medium-to-strong intensity bands in the 1450-1620 cm⁻¹ region, which are characteristic of aromatic ring skeletal vibrations[7][8].

  • C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol will produce a strong band in the 1050-1250 cm⁻¹ range.

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 700-800 cm⁻¹. This band can sometimes be difficult to assign definitively due to overlap with other absorptions[7].

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3200-3600 Strong, Broad O-H Stretch Alcohol (-OH)
3050-3150 Medium, Sharp C-H Stretch Aromatic (Ar-H)
2850-2960 Medium, Sharp C-H Stretch Aliphatic (-CH₃, -CH₂)
1580-1620 Strong-Medium C=C / C=N Stretch Quinoline Ring
1450-1510 Strong-Medium C=C / C=N Stretch Quinoline Ring
1050-1250 Strong C-O Stretch Primary Alcohol

| 700-800 | Medium | C-Cl Stretch | Chloro-aromatic |

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid (2-Chloro-4-methylquinolin-3-yl)methanol powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background. Identify and label the key absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

Molecular Ion and Isotopic Pattern

The molecular formula of the compound is C₁₀H₈ClNO. The calculated monoisotopic mass is approximately 193.03 g/mol . A key feature for any chlorine-containing compound is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks:

  • [M]⁺: The peak corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺: A peak two mass units higher, corresponding to the molecule containing ³⁷Cl. The intensity of this peak will be about one-third that of the [M]⁺ peak[9]. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.

Fragmentation Pattern

Upon ionization, the molecular ion can undergo fragmentation. The most probable fragmentation pathways are driven by the stability of the resulting ions and neutral losses.

  • Loss of Chlorine (•Cl): Cleavage of the C-Cl bond would result in a fragment ion at [M-35]⁺ or [M-37]⁺.

  • Loss of Water (H₂O): Elimination of a water molecule from the molecular ion is a common fragmentation for alcohols, leading to a peak at [M-18]⁺.

  • Loss of Hydroxymethyl Radical (•CH₂OH): Cleavage of the bond between the quinoline ring and the methanol group would result in a fragment at [M-31]⁺.

  • Retro-Diels-Alder Fragmentation: The quinoline ring itself can undergo characteristic cleavages, though these are often more complex[10].

G M [M]⁺˙ m/z 193/195 (3:1) F1 [M-35]⁺ m/z 158 M->F1 - •Cl F2 [M-18]⁺˙ m/z 175/177 M->F2 - H₂O F3 [M-31]⁺ m/z 162/164 M->F3 - •CH₂OH F4 [M-31-27]⁺ m/z 135/137 F3->F4 - HCN

Figure 3: Plausible mass spectrometry fragmentation pathway for (2-Chloro-4-methylquinolin-3-yl)methanol.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z (for ³⁵Cl) Proposed Fragment
193 [M]⁺, Molecular Ion
195 [M+2]⁺, Isotopic Peak
175 [M - H₂O]⁺
162 [M - •CH₂OH]⁺

| 158 | [M - •Cl]⁺ |

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile[11]. A small amount of formic acid may be added to promote ionization.

  • Instrument Setup: Use an ESI-MS instrument, typically a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QQQ) mass spectrometer for high-resolution data. Calibrate the instrument using a standard calibrant solution.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and its corresponding [M+H+2]⁺ isotopic peak. If conducting MS/MS, select the parent ion (m/z 194 for the protonated species) and subject it to collision-induced dissociation (CID) to observe the fragment ions.

Conclusion

The structural identity of (2-chloro-4-methylquinolin-3-yl)methanol can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, namely the alcohol and the substituted aromatic system. Finally, high-resolution mass spectrometry validates the molecular weight and elemental composition, with the characteristic chlorine isotopic pattern serving as a crucial confirmation point. The predictive data and protocols outlined in this guide provide a robust framework for the analysis and quality control of this important chemical entity.

References

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • ScienceDirect. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-4-methylquinoline. PubChem. Available at: [Link]

  • ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for relevant quinoline derivatives. Available at: [Link]

  • Impact Factor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • Semantic Scholar. (n.d.). Mass Spectra of Oxygenated Quinolines. Available at: [Link]

  • ScienceDirect. (2023). High resolution FTIR spectrum of CH2D37Cl. Journal of Quantitative Spectroscopy and Radiative Transfer. Available at: [Link]

  • Wiley Online Library. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Chemical Science. Available at: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • De Gruyter. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). (2-Chloroquinolin-3-yl)methanol. PubChem. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis and NMR spectra of 2-methyl-2-quinolin-2-yl-propiophenones. Available at: [Link]

  • IUCr Journals. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. Available at: [Link]

  • SpectraBase. (n.d.). 2-(5-METHYL-PYRAZOL-1-YL)-4-METHYL-QUINOLINE - Optional[13C NMR]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Available at: [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Chloro-8-methylquinolin-3-yl)methanol. Available at: [Link]

  • ResearchGate. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Available at: [Link]

  • Agilent. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Available at: [Link]

  • MDPI. (2018). High-Resolution Mass Spectrometry Identification of Secondary Metabolites in Four Red Grape Varieties Potentially Useful as Traceability Markers of Wines. Available at: [Link]

Sources

Foundational

Potential biological activity of (2-Chloro-4-methylquinolin-3-yl)methanol

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of (2-Chloro-4-methylquinolin-3-yl)methanol Executive Summary (2-Chloro-4-methylquinolin-3-yl)methanol is a highly functionalized, privileged h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of (2-Chloro-4-methylquinolin-3-yl)methanol

Executive Summary

(2-Chloro-4-methylquinolin-3-yl)methanol is a highly functionalized, privileged heterocyclic scaffold that serves as a critical intermediate in modern medicinal chemistry. While the compound itself is primarily a synthetic precursor, its unique structural topology—featuring an electron-deficient quinoline ring, a reactive C2-chlorine atom, and a versatile C3-hydroxymethyl group—enables the rapid generation of diverse molecular libraries.

As a Senior Application Scientist, I have observed that the strategic positioning of these functional groups allows for orthogonal reactivity. This whitepaper elucidates the mechanistic rationale behind the chemical transformations of (2-Chloro-4-methylquinolin-3-yl)methanol and explores the potent biological activities of its downstream derivatives, spanning oncology, immunology, and infectious diseases.

Structural Biology & Chemical Reactivity

The pharmacological value of (2-Chloro-4-methylquinolin-3-yl)methanol lies in its capacity for modular diversification. The causality behind its reactivity can be broken down into two primary loci:

  • The C2-Chlorine Atom (Nucleophilic Aromatic Substitution - SNAr): The electron-withdrawing nature of the quinoline nitrogen, coupled with the aromatic system, highly activates the C2 position. This makes the chlorine atom susceptible to displacement by various nucleophiles (amines, thiols, alkoxides) or to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi)[1].

  • The C3-Hydroxymethyl Group (SN2 & Oxidation): The primary alcohol can be readily oxidized to an aldehyde (2-chloro-4-methylquinoline-3-carbaldehyde), opening pathways for Knoevenagel condensations and Schiff base formations. Alternatively, converting the hydroxyl group to a halide (e.g., via SOCl2​ ) yields a highly reactive benzylic-like electrophile, ideal for classical SN2 displacement[2].

Reactivity Core (2-Chloro-4-methylquinolin-3-yl)methanol Oxidation Oxidation (MnO2 / Swern) Core->Oxidation Halogenation Halogenation (SOCl2 / PBr3) Core->Halogenation SNAr SNAr / Cross-Coupling Core->SNAr Aldehyde 3-Formyl Derivative (Knoevenagel / Schiff Bases) Oxidation->Aldehyde AlkylHalide 3-Chloromethyl/Bromomethyl (SN2 Reactions) Halogenation->AlkylHalide C2Sub C2-Substituted Quinolines (Amination / Suzuki) SNAr->C2Sub

Figure 1: Orthogonal reactivity map of (2-Chloro-4-methylquinolin-3-yl)methanol.

Key Biological Activities & Therapeutic Applications

Derivatives synthesized from this core exhibit a broad spectrum of biological activities. The following sections detail the mechanistic pathways targeted by these compounds.

Immunology: MK-2 Kinase Inhibition

Mitogen-activated protein kinase-activated protein kinase-2 (MK-2) is a downstream substrate of the p38 MAPK pathway, playing a pivotal role in the post-transcriptional regulation of TNF- α and other inflammatory cytokines. Derivatives of (2-chloro-4-methylquinolin-3-yl)methanol have been successfully integrated into pyrimidinyl-pyrrolo-pyridinone scaffolds to act as potent MK-2 inhibitors [3]. By binding to the ATP pocket of MK-2, these quinoline derivatives block the phosphorylation of downstream targets like HSP27, thereby halting TNF- α biosynthesis without the severe hepatotoxicity often associated with direct p38 inhibitors.

MK2Pathway Stress Cellular Stress / Cytokines p38 p38 MAPK Stress->p38 Activates MK2 MK-2 (MAPKAPK2) p38->MK2 Phosphorylates TNFa TNF-α Production (Inflammation) MK2->TNFa Promotes mRNA Translation Inhibitor Quinoline-based Inhibitor (Derived from Core) Inhibitor->MK2 Blocks Activity

Figure 2: Mechanism of action for MK-2 inhibition by quinoline derivatives.

Oncology: Camptothecin Analogues

Camptothecin is a potent DNA topoisomerase I inhibitor. To overcome its poor aqueous solubility and severe adverse effects, researchers have synthesized novel analogues. (2-Chloro-4-methylquinolin-3-yl)methanol is utilized as a critical building block to construct the A/B ring system of modified camptothecin derivatives [4]. The methyl group at the C4 position provides steric bulk that can favorably interact with the hydrophobic pocket of the Topoisomerase I-DNA cleavage complex, stabilizing the ternary complex and inducing cancer cell apoptosis.

Central Nervous System: Central Benzodiazepine Receptor (CBR) Ligands

Imidazo[1,5-a]quinoline derivatives, synthesized via the imidazo-annulation of 2-chloroquinoline precursors, act as highly potent ligands for Central Benzodiazepine Receptors (CBR). These compounds exhibit sub-nanomolar binding affinities ( Ki​<1 nM ) and demonstrate profound anxiolytic and neuroprotective properties in vivo, notably lacking the myorelaxant side effects typical of classical 1,4-benzodiazepines [5].

Quantitative Data Summary

The table below synthesizes the biological efficacy of various derivatives originating from the 2-chloro-3-(hydroxymethyl)quinoline scaffold across different therapeutic targets.

Therapeutic Target / DiseaseDerivative ClassMechanism of ActionActivity Range ( IC50​ / Ki​ )
Inflammation / Autoimmune Pyrimidinyl-quinolinesMK-2 Kinase Inhibition IC50​ : 10 - 500 nM
Oncology Camptothecin AnaloguesTopoisomerase I Stabilization IC50​ : 0.5 - 5.0 μ M
CNS / Anxiety Imidazo[1,5-a]quinolinesCBR Agonism Ki​ : 0.44 - 10 nM
HIV-1 Infection Quinolone Carboxylic AcidsIntegrase Strand Transfer Inhibition IC50​ : 0.19 - 3.7 μ M
Bacterial Infection Thiazolidinedione-quinolinesDisruption of Bacterial Cell WallMIC: 12.5 - 50 μ g/mL

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the functionalization of (2-Chloro-4-methylquinolin-3-yl)methanol.

Protocol 1: Oxidation to 2-Chloro-4-methylquinoline-3-carbaldehyde

Rationale: Converting the primary alcohol to an aldehyde is essential for downstream multicomponent reactions (e.g., Schiff base formation). Manganese dioxide ( MnO2​ ) is chosen for its mild, chemoselective oxidation of allylic/benzylic alcohols without over-oxidizing to the carboxylic acid.

  • Preparation: Dissolve 1.0 equivalent of (2-Chloro-4-methylquinolin-3-yl)methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 10.0 equivalents of activated MnO2​ in a single portion. The large excess is required due to the heterogeneous nature of the reaction.

  • Reaction: Stir the suspension vigorously at room temperature for 12–16 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) until the starting material spot completely disappears.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is typically pure enough (>95%) for subsequent steps, but can be recrystallized from ethanol if analytical purity is required.

Protocol 2: Synthesis of 2-Chloro-3-(chloromethyl)-4-methylquinoline via SN2

Rationale: The chloromethyl derivative is a highly reactive electrophile. Thionyl chloride ( SOCl2​ ) is used because the byproducts ( SO2​ and HCl ) are gaseous, driving the reaction forward and simplifying purification.

  • Preparation: Suspend 1.0 equivalent of (2-Chloro-4-methylquinolin-3-yl)methanol in anhydrous toluene. Cool the mixture to 0°C using an ice bath.

  • Activation: Dropwise, add 1.5 equivalents of SOCl2​ . Self-Validation Step: The evolution of gas ( SO2​ and HCl ) confirms the formation of the chlorosulfite intermediate.

  • Heating: Remove the ice bath and gradually heat the mixture to 80°C for 3 hours.

  • Quenching: Cool the reaction to room temperature and carefully quench by pouring over crushed ice. Neutralize the aqueous layer with saturated NaHCO3​ until pH 7 is reached.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the chloromethyl intermediate.

References

  • WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds Source: Google Patents URL
  • CN1097056C - 喜树碱的新的类似物,及作为药物的用途及其药物组合物 (New analogues of camptothecin, their use as medicaments and pharmaceutical compositions thereof)
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Exploratory

(2-Chloro-4-methylquinolin-3-yl)methanol: A Technical Guide for Drug Discovery and Development

Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in the realm of medicinal chemistry. Its derivatives have...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in the realm of medicinal chemistry. Its derivatives have been extensively studied and are the core of numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities.[1][2][3] The structural versatility of the quinoline nucleus allows for the fine-tuning of steric, electronic, and physicochemical properties, making it an attractive starting point for the design of novel therapeutic agents. Compounds incorporating the quinoline framework have demonstrated efficacy as anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[2][3] This guide focuses on a specific and highly versatile quinoline derivative, (2-Chloro-4-methylquinolin-3-yl)methanol, exploring its synthesis, chemical reactivity, and potential as a cornerstone for the development of next-generation therapeutics.

Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol

The primary and most direct route to (2-Chloro-4-methylquinolin-3-yl)methanol involves the selective reduction of its corresponding aldehyde precursor, 2-chloro-4-methylquinoline-3-carbaldehyde. This transformation is typically achieved with high efficiency using mild reducing agents.

Key Synthetic Pathway: Reduction of 2-Chloro-4-methylquinoline-3-carbaldehyde

The synthesis of the parent aldehyde, 2-chloro-4-methylquinoline-3-carbaldehyde, is often accomplished via the Vilsmeier-Haack reaction, a powerful formylating method for electron-rich aromatic and heteroaromatic compounds.[1] Once the aldehyde is obtained, its reduction to the primary alcohol is a straightforward process.

Experimental Protocol: Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol [4][5]

  • Materials:

    • 2-Chloro-4-methylquinoline-3-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Ethyl acetate

    • Silica gel for column chromatography

    • Petroleum ether

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 eq) in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent to yield (2-Chloro-4-methylquinolin-3-yl)methanol as a solid.

The following diagram illustrates the synthetic workflow:

G cluster_0 Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol start 2-Chloro-4-methylquinoline-3-carbaldehyde step1 Dissolve in Methanol/Ethanol start->step1 Step 1 step2 Add Sodium Borohydride (NaBH4) step1->step2 Step 2 step3 Reaction Monitoring (TLC) step2->step3 Step 3 step4 Aqueous Workup & Extraction step3->step4 Step 4 step5 Purification (Column Chromatography) step4->step5 Step 5 end_product (2-Chloro-4-methylquinolin-3-yl)methanol step5->end_product

Caption: Synthetic workflow for the reduction of 2-chloro-4-methylquinoline-3-carbaldehyde.

Chemical Reactivity and Derivatization Potential

(2-Chloro-4-methylquinolin-3-yl)methanol possesses two key reactive sites that can be exploited for the synthesis of a diverse library of derivatives: the chloro group at the C2 position and the primary hydroxyl group of the methanol substituent.

Reactions at the C2-Chloro Position

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. This allows for the introduction of a wide range of functionalities.

  • Nucleophilic Displacement: The chloro group can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new substituents. For instance, reaction with morpholine can yield 2-morpholino derivatives, which have shown enhanced antibacterial activity.[6]

  • Palladium-Catalyzed Cross-Coupling: The C2 position is amenable to common palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds and introduce aryl or heteroaryl groups.

    • Sonogashira Coupling: Coupling with terminal alkynes to yield 2-alkynylquinolines, which are valuable precursors for kinase inhibitors.[6]

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality at the C3 position offers another avenue for chemical modification.

  • Oxidation: The hydroxymethyl group can be oxidized back to the aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. This allows for subsequent reactions of the aldehyde, such as the formation of Schiff bases or Wittig reactions.

  • Esterification and Etherification: The alcohol can be readily converted to esters or ethers to modify the compound's lipophilicity and pharmacokinetic properties.

  • Mitsunobu Reaction: This reaction allows for the alkylation of various nucleophiles, including phenols and nitrogen heterocycles, with the hydroxymethyl group under mild conditions.[6] This is a powerful tool for creating complex molecules with diverse biological targets.

The following diagram illustrates the key derivatization pathways:

G cluster_1 Derivatization of (2-Chloro-4-methylquinolin-3-yl)methanol cluster_c2 C2 Position Reactions cluster_c3 C3-Methanol Reactions core (2-Chloro-4-methylquinolin-3-yl)methanol c2_nuc Nucleophilic Substitution (e.g., Amines, Thiols) core->c2_nuc Nu- c2_suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core->c2_suzuki Pd catalyst c2_sono Sonogashira Coupling (Terminal Alkynes) core->c2_sono Pd/Cu catalyst c3_ox Oxidation to Aldehyde core->c3_ox [O] c3_ester Esterification core->c3_ester RCOCl or RCOOH c3_mitsunobu Mitsunobu Reaction core->c3_mitsunobu DEAD, PPh3, Nu-H

Caption: Key derivatization pathways of (2-Chloro-4-methylquinolin-3-yl)methanol.

Biological Activity and Therapeutic Potential

The quinoline scaffold is a well-established pharmacophore, and derivatives of (2-Chloro-4-methylquinolin-3-yl)methanol are promising candidates for drug discovery programs.

Antimicrobial Activity

Derivatives of 2-chloroquinolines have demonstrated significant antibacterial and antifungal activity.[1] The ability to modify both the C2 and C3 positions allows for the generation of large libraries of compounds for screening against various microbial strains. For example, the synthesis of thiophene-quinoline conjugates has yielded compounds with notable activity against breast cancer cells.[6]

Anticancer Potential

Many quinoline-based compounds have been investigated as anticancer agents, with some, like camptothecin and its analogs, being used clinically. The 2-chloro-4-methylquinoline core can serve as a scaffold for the design of novel kinase inhibitors, topoisomerase inhibitors, or compounds that interfere with other cancer-related signaling pathways. The introduction of different substituents at the C2 and C3 positions can be used to optimize the potency and selectivity of these compounds.

Antimalarial and Other Activities

Historically, quinoline derivatives such as chloroquine and quinine have been cornerstone treatments for malaria. The (2-Chloro-4-methylquinolin-3-yl)methanol scaffold provides a template for the development of new antimalarial agents, potentially overcoming existing drug resistance mechanisms. Furthermore, the versatility of this scaffold opens up possibilities for exploring other therapeutic areas, including anti-inflammatory and neuroprotective applications.

Quantitative Data Summary

While specific quantitative biological data for the parent compound (2-Chloro-4-methylquinolin-3-yl)methanol is not extensively reported in the public domain, the following table summarizes representative data for related derivatives to illustrate the potential of this chemical class.

Derivative ClassTarget/OrganismActivity MetricReported ValueReference
2-Morpholinoquinoline derivativesE. coliMIC3.12 µg/mL[6]
Thiophene-quinoline conjugatesMCF-7 (Breast Cancer)IC₅₀28–38 µM[6]
Chloroquinolinyl-pyrazolyl-pyridinesE. coliMIC12.5 μg/mL[1]
2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-onesVarious bacteria & fungi-No significant activity reported[1]

Conclusion and Future Directions

(2-Chloro-4-methylquinolin-3-yl)methanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two distinct and readily modifiable reactive centers provide a robust platform for the generation of diverse chemical libraries. The established broad-spectrum biological activity of the quinoline scaffold, coupled with the potential for targeted derivatization, makes this compound a highly attractive starting point for the development of novel therapeutics in oncology, infectious diseases, and beyond. Future research should focus on the systematic exploration of the chemical space around this scaffold, coupled with comprehensive biological screening and structure-activity relationship (SAR) studies to unlock its full therapeutic potential.

References

  • Al-Zahrani, F. A., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 10(45), 26785-26815. [Link]

  • Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544. [Link]

  • Khan, F. N., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1545. [Link]

  • Kouznetsov, V. V., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9238-9249. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • Singh, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 329-353. [Link]

  • Various Authors. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 32(1), 75-87. [Link]

Sources

Foundational

Discovery of (2-Chloro-4-methylquinolin-3-yl)methanol

An In-depth Technical Guide on the Synthesis and Characterization of (2-Chloro-4-methylquinolin-3-yl)methanol Authored by: A Senior Application Scientist Foreword: The Quinoline Scaffold as a Privileged Structure in Medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis and Characterization of (2-Chloro-4-methylquinolin-3-yl)methanol

Authored by: A Senior Application Scientist

Foreword: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of pharmacologically active molecules.[1] Its prevalence in both natural alkaloids and synthetic drugs underscores its role as a "privileged structure," capable of interacting with a diverse array of biological targets. Compounds incorporating the quinoline scaffold have demonstrated a remarkable breadth of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] A key intermediate in the elaboration of this versatile scaffold is 2-chloroquinoline-3-carbaldehyde, which serves as a flexible building block for creating extensive libraries of novel derivatives.

This technical guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific derivative, (2-Chloro-4-methylquinolin-3-yl)methanol . We will dissect the synthetic pathway, beginning with the foundational Vilsmeier-Haack reaction to construct the core aldehyde, followed by its selective reduction to the target alcohol. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and proven insights to ensure reproducible and reliable outcomes.

Part 1: The Synthetic Pathway: From Acetanilide to Functionalized Quinoline

The discovery of (2-Chloro-4-methylquinolin-3-yl)methanol is fundamentally a story of synthetic chemistry. The process is a sequential, two-step transformation that first builds the complex quinoline-aldehyde framework and then modifies a key functional group.

Step 1: Vilsmeier-Haack Cyclization to Forge the Quinoline Core

The primary and most efficient method for constructing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅), to achieve a one-pot formylation and cyclization of an appropriate acetanilide.[2]

Causality of Experimental Choice: The Vilsmeier-Haack reaction is chosen for its efficiency and directness. It allows for the simultaneous introduction of the C3-aldehyde and the C2-chloro functionalities while constructing the quinoline ring system from a simple acetanilide precursor. For the synthesis of the 4-methyl substituted target, the logical starting material is N-(m-tolyl)acetamide (3-methylacetanilide).

Reaction Mechanism: An Electrophilic Cascade

The reaction proceeds through several key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with the chlorinating agent (e.g., POCl₃) to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent, typically at the para-position to the activating acetamido group.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration to form the quinoline ring.

  • Chlorination: The C2-hydroxyl group of the initial quinolone intermediate is subsequently chlorinated by the reaction medium to yield the final 2-chloroquinoline product.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Aldehyde 2-Chloro-4-methylquinoline-3-carbaldehyde Acetanilide N-(m-tolyl)acetamide Acetanilide->Aldehyde 1. Vilsmeier Reagent 2. Cyclization Alcohol (2-Chloro-4-methylquinolin-3-yl)methanol Aldehyde->Alcohol NaBH₄, Methanol

Caption: Synthetic workflow for (2-Chloro-4-methylquinolin-3-yl)methanol.

Step 2: Selective Reduction of the Aldehyde

With the core aldehyde in hand, the final step is the reduction of the formyl group to a hydroxymethyl group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality of Experimental Choice: Sodium borohydride is a mild and selective reducing agent. It readily reduces aldehydes and ketones but does not typically affect other functional groups present in the molecule, such as the chloro group or the aromatic quinoline ring. Its ease of handling and high yield make it ideal for this conversion. The reaction is commonly performed in a protic solvent like methanol or ethanol, which serves to protonate the resulting alkoxide intermediate.[3][4][5]

Part 2: Validated Experimental Protocols

The following protocols are based on established and published procedures for analogous compounds, ensuring a high degree of reliability and reproducibility.[2][4][5]

Protocol 1: Synthesis of 2-Chloro-4-methylquinoline-3-carbaldehyde
ParameterValue/ConditionRationale & Expert Notes
Reactants N-(m-tolyl)acetamide, PCl₅, DMFPCl₅ is used as the chlorinating agent in this modified procedure, which can offer good yields for activated acetanilides.[2]
Stoichiometry Acetanilide (1 eq), PCl₅ (4.5 eq), DMF (3 eq)An excess of the Vilsmeier reagent components is necessary to drive the reaction to completion.
Temperature 100 °CThis temperature provides the necessary activation energy for the cyclization and chlorination steps without significant decomposition.
Reaction Time ~4 hoursMonitoring by TLC is recommended to determine the point of complete consumption of the starting material.
Workup Quench with ice water, neutralize, filterThe reaction is quenched by pouring it into ice water to hydrolyze any remaining PCl₅ and precipitate the product. The solid is then collected by filtration.
Purification Recrystallization from ethyl acetateThis step removes impurities, yielding the product as a pale yellow solid.
Step-by-Step Procedure:
  • To a cooled (0 °C) three-neck flask equipped with a stirrer and a condenser, slowly add N,N-dimethylformamide (DMF, 3 equivalents).

  • While maintaining the temperature, add phosphorus pentachloride (PCl₅, 4.5 equivalents) portion-wise.

  • Slowly add N-(m-tolyl)acetamide (1 equivalent) to the mixture.

  • Heat the reaction mixture to 100 °C and maintain for approximately 4 hours, or until TLC analysis indicates completion.

  • Cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a suitable base (e.g., aqueous sodium bicarbonate) until the product precipitates completely.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude solid by recrystallization from ethyl acetate to afford 2-Chloro-4-methylquinoline-3-carbaldehyde.

Protocol 2: Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol
ParameterValue/ConditionRationale & Expert Notes
Reactants 2-Chloro-4-methylquinoline-3-carbaldehyde, NaBH₄NaBH₄ is a mild, selective reducing agent ideal for this transformation.
Solvent MethanolMethanol serves as an excellent solvent for the reactants and facilitates the protonation of the intermediate alkoxide.
Stoichiometry Aldehyde (1 eq), NaBH₄ (1-1.5 eq)A slight excess of NaBH₄ ensures the complete reduction of the aldehyde.
Temperature 0 °C to Room TemperatureThe initial addition is done at 0 °C to control the exothermic reaction. The reaction is then allowed to proceed to completion at room temperature.
Reaction Time ~30 minutesThe reduction is typically rapid. TLC is used for monitoring.
Workup Quench with water, extract with ethyl acetateWater is added to quench any excess NaBH₄. The product is then extracted into an organic solvent.
Purification Column chromatography (Silica gel)Chromatography using an ethyl acetate/petroleum ether gradient is effective for isolating the pure alcohol.[3][4]
Step-by-Step Procedure:
  • Dissolve 2-Chloro-4-methylquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Monitor the reaction progress using TLC until the starting aldehyde is fully consumed.

  • Quench the reaction by adding distilled water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether, to yield (2-Chloro-4-methylquinolin-3-yl)methanol as a solid.

Part 3: Structural Elucidation and Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are expected values based on analyses of closely related structures.[4][5]

Spectroscopic and Analytical Data
TechniqueExpected Observations
¹H NMR - Singlet for the -CH₃ protons (~2.5 ppm).- Singlet for the -CH₂OH protons (~4.8 ppm).- Singlet for the -OH proton (variable, ~2.0-3.0 ppm).- Aromatic protons in the 7.5-8.2 ppm region, with characteristic splitting patterns for the substituted benzene ring.
¹³C NMR - Methyl carbon (~18-20 ppm).- Methylene carbon (-CH₂OH) (~60-65 ppm).- Aromatic and quinoline carbons in the 120-155 ppm range.
Mass Spec (ESI-MS) Molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₀ClNO, showing the characteristic isotopic pattern for one chlorine atom.
FT-IR (cm⁻¹) - Broad O-H stretch (~3300-3400 cm⁻¹).- Aromatic C-H stretch (~3050 cm⁻¹).- C=C and C=N stretches in the aromatic region (~1500-1600 cm⁻¹).- C-Cl stretch (~750-800 cm⁻¹).
Crystallographic Data

For definitive structural proof, single-crystal X-ray diffraction is the gold standard. While specific data for the 4-methyl title compound is not available, the crystal structures of the 6-methyl and 8-methyl analogs have been resolved, confirming their near-planar molecular geometry.[4][5] In the solid state, these molecules are typically stabilized by intermolecular O-H···O hydrogen bonds, forming chains, as well as C-H···π and π-π stacking interactions.[4][5]

characterization_workflow cluster_analysis Structural & Purity Analysis start Synthesized Crude Product purification Column Chromatography start->purification pure_product Pure (2-Chloro-4-methylquinolin-3-yl)methanol purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir FT-IR Spectroscopy pure_product->ir xray Single-Crystal X-Ray (for definitive structure) pure_product->xray final_data Verified Structure & Purity Data nmr->final_data ms->final_data ir->final_data xray->final_data

Caption: Workflow for the characterization of the final product.

Part 4: Significance and Future Directions

The discovery and synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol provide a valuable molecular tool for drug discovery and materials science. The presence of two distinct reactive sites—the chloro group at the C2 position and the hydroxyl group of the methanol substituent—makes this compound an ideal scaffold for further chemical elaboration.

  • Nucleophilic Aromatic Substitution (SₙAr): The C2-chloro atom is susceptible to displacement by various nucleophiles (amines, thiols, alkoxides), allowing for the introduction of a wide range of functional groups.

  • Esterification/Etherification: The primary alcohol can be readily converted into esters, ethers, or other derivatives, enabling fine-tuning of the molecule's physicochemical properties, such as lipophilicity and solubility.

By leveraging these reactive handles, medicinal chemists can generate large libraries of novel quinoline derivatives for screening against various biological targets, continuing the legacy of the quinoline scaffold in the quest for new therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(35), 21506-21539. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

  • Khan, F. N., Roopan, S. M., Hathwar, V. R., Rajesh, R., & Rauf, M. K. (2010). (2-Chlorobenzo[h]quinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(4), o953. [Link]

  • Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1544. [Link]

  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1449. [Link]

  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications, 46(3), 287-291. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Exploration of (2-Chloro-4-methylquinolin-3-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide focuses on a specific, highly versatile building block: (2-Chloro-4-methylquinolin-3-yl)methanol . We delve into the strategic synthesis of this core compound and explore high-potential derivatization pathways that leverage its unique chemical reactivity. By providing detailed, field-proven protocols for both synthesis and biological evaluation, this document serves as a comprehensive resource for research teams aiming to unlock the therapeutic potential of this compound class. The narrative emphasizes the causality behind experimental choices, grounding theoretical possibilities in practical, actionable methodologies for the discovery of novel anticancer, antimicrobial, and antimalarial agents.[3][4][5]

Introduction: The Quinoline Scaffold in Modern Drug Discovery

First isolated from coal tar in 1834, quinoline has evolved from a simple aromatic heterocycle into a "privileged scaffold" in drug development.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal anchor for pharmacophores targeting a wide array of biological macromolecules. The historical success of quinoline-based drugs like quinine and chloroquine in combating malaria laid the groundwork for decades of research, revealing a vast spectrum of pharmacological activities.[1][5]

Modern quinoline derivatives are recognized for their potent anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[1][6][7][8] A particularly fruitful area of research involves the use of 2-chloroquinolines as versatile synthetic intermediates.[9][10] The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing diverse functional groups and building extensive chemical libraries.[9][11] This guide focuses specifically on the (2-chloro-4-methylquinolin-3-yl)methanol core, a structure that combines the reactive C2-chloro group with a modifiable C3-methanol substituent, offering dual points for strategic chemical diversification.

Synthesis of the Core Scaffold: (2-Chloro-4-methylquinolin-3-yl)methanol

A robust and reproducible synthesis of the core molecule is the foundation of any successful derivatization program. The following two-step process provides a reliable route from a common starting material to the target compound.

G cluster_0 Synthetic Workflow A p-Methylacetanilide C 2-Chloro-4-methylquinoline- 3-carbaldehyde A->C Cyclization/ Formylation B Vilsmeier-Haack Reagent (POCl₃, DMF) E (2-Chloro-4-methylquinolin- 3-yl)methanol C->E Reduction D Selective Reduction (NaBH₄)

Caption: High-level workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of 2-Chloro-4-methylquinoline-3-carbaldehyde

Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation and cyclization of activated aromatic systems, such as N-aryl amides, to form 2-chloro-3-formylquinolines in a single pot. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ, which drives the reaction. This method is chosen for its efficiency and widespread use in synthesizing this class of intermediates.[12]

Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0-5°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at this temperature.

  • Substrate Addition: Add p-methylacetanilide (1 equivalent) portion-wise to the reaction mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate.

  • Purification: Filter the crude solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize the product from ethanol to yield pure 2-chloro-4-methylquinoline-3-carbaldehyde as a crystalline solid.

Protocol 2: Reduction to (2-Chloro-4-methylquinolin-3-yl)methanol

Rationale: The selective reduction of an aldehyde in the presence of a reactive aryl chloride requires a mild reducing agent. Sodium borohydride (NaBH₄) is the ideal choice as it readily reduces aldehydes and ketones but is generally unreactive towards aryl chlorides and the quinoline ring system under standard conditions.[13] This selectivity ensures a clean conversion to the desired primary alcohol.

Methodology:

  • Dissolution: Dissolve 2-chloro-4-methylquinoline-3-carbaldehyde (1 equivalent) in methanol in an Erlenmeyer flask with magnetic stirring.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully add distilled water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford pure (2-chloro-4-methylquinolin-3-yl)methanol.[13]

Strategic Derivatization Pathways

The (2-chloro-4-methylquinolin-3-yl)methanol scaffold offers two primary, orthogonal sites for chemical modification, enabling the systematic exploration of chemical space to optimize biological activity.

G cluster_A Pathway A: C2-Position (SNAr) cluster_B Pathway B: C3-Methanol Core (2-Chloro-4-methylquinolin-3-yl)methanol A1 Amine (R-NH₂) → 2-Amino derivative Core->A1 Nucleophilic Substitution A2 Thiol (R-SH) → 2-Thioether derivative Core->A2 A3 Alkoxide (R-O⁻) → 2-Ether derivative Core->A3 B1 Acid Chloride (R-COCl) → Ester derivative Core->B1 Acylation B2 Alkyl Halide (R-X) → Ether derivative Core->B2 Alkylation

Caption: Key derivatization strategies for the core scaffold.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Mechanistic Insight: The chlorine atom at the C2 position is activated towards SNAr. The adjacent electron-withdrawing nitrogen atom stabilizes the negative charge that develops in the Meisenheimer intermediate, thereby lowering the activation energy for the substitution reaction. This makes the C2 position a reliable site for introducing a wide variety of nucleophiles.[11]

Protocol 3: General Procedure for SNAr with N, S, and O-Nucleophiles

Methodology:

  • Setup: To a solution of (2-chloro-4-methylquinolin-3-yl)methanol (1 equivalent) in a suitable solvent (e.g., DMF, NMP, or isopropanol), add the desired nucleophile (amine, thiol, or alcohol; 1.2-1.5 equivalents).

  • Base Addition: For thiols and alcohols, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equivalents) to generate the nucleophile in situ. For amines, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct.

  • Reaction: Heat the reaction mixture to a temperature between 80°C and 140°C, depending on the nucleophilicity of the reactant. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice water.

  • Isolation:

    • If a solid precipitates, filter, wash with water, and dry.

    • If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.

Pathway B: Modification of the C3-Methanol Group

Rationale: The primary alcohol at the C3 position is a versatile handle for introducing functionality that can modulate physicochemical properties (e.g., solubility, logP) or act as a key binding element with a biological target. Ester and ether linkages are common choices for prodrug strategies or for probing specific hydrophobic or hydrogen-bonding pockets in a target protein.

Protocol 4: Esterification and Etherification of the C3-Methanol

Methodology (Esterification):

  • Setup: Dissolve (2-chloro-4-methylquinolin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) containing a base such as triethylamine (TEA, 1.5 equivalents).

  • Acylation: Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography.

Therapeutic Potential and Biological Evaluation

The derivatization of the (2-chloro-4-methylquinolin-3-yl)methanol scaffold opens avenues to multiple therapeutic areas, with anticancer and antimalarial applications being particularly prominent based on extensive literature for the broader quinoline class.[2][14]

Anticancer Applications

Many quinoline derivatives function as kinase inhibitors, targeting signaling pathways critical for cancer cell proliferation and survival, such as those mediated by EGFR and VEGFR.[2] Others can induce apoptosis or cell cycle arrest.[3][15]

cluster_pathway Simplified Kinase Inhibition Pathway Ligand Growth Factor (e.g., EGF) Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->Receptor:f0 Binds ADP ADP Receptor:f2->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor:f2->Downstream Phosphorylates Derivative Quinoline Derivative Derivative->Receptor:f2 Inhibits (Blocks ATP Binding) ATP ATP ATP->Receptor:f2 Phosphate Donor Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Activates

Caption: Mechanism of action for quinoline-based kinase inhibitors.

Table 1: Representative Anticancer Activity of Related Quinoline Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)Mechanism of ActionCitation
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38G2/M Arrest, Apoptosis, ROS Generation[3][15]
Quinoline-Chalcone HybridHCT-116 (Colon)5.34G2/M Arrest, Apoptosis, ROS Generation[3]
2-Morpholino-4-anilinoquinolineHepG2 (Liver)8.50G0/G1 Arrest, Cytotoxicity[16]
8-Hydroxyquinoline SulfonamideC-32 (Melanoma)~10-20P53/P21 Upregulation, Altered BCL-2/BAX[17]
Antimalarial Applications

The quinoline core is central to many antimalarial drugs. A primary mechanism involves interfering with the detoxification of heme in the parasite's food vacuole, leading to the buildup of toxic heme and parasite death.[2] Quinoline methanols, in particular, have been investigated as effective agents against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[4]

cluster_workflow In Vitro Biological Screening Workflow A Synthesized Derivative Library B Primary Screen (e.g., MTT Assay @ 10µM) A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Assay (Determine IC₅₀) C->D E Identify 'Leads' (Potent Compounds) D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

Sources

Foundational

(2-Chloro-4-methylquinolin-3-yl)methanol safety and hazards.

An In-Depth Technical Guide to the Safety and Hazards of (2-Chloro-4-methylquinolin-3-yl)methanol Foreword: A Proactive Approach to Chemical Safety In the landscape of drug discovery and chemical synthesis, novel molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Hazards of (2-Chloro-4-methylquinolin-3-yl)methanol

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel molecular entities are the currency of innovation. (2-Chloro-4-methylquinolin-3-yl)methanol represents a valuable building block within the broader class of quinoline derivatives, which are central to many therapeutic agents.[1] As Senior Application Scientists, our primary role extends beyond demonstrating utility; it is to empower our fellow researchers with the knowledge to handle such compounds with the highest degree of safety and foresight. This guide is predicated on a principle of proactive risk assessment. In the absence of comprehensive, officially published safety data for this specific molecule, we will employ a scientifically rigorous approach of hazard inference based on structurally analogous compounds. This document is designed not as a static set of rules, but as a dynamic framework for risk assessment, encouraging a culture of safety-conscious inquiry in the laboratory.

Section 1: Compound Identification and Structural Context

  • Chemical Name: (2-Chloro-4-methylquinolin-3-yl)methanol

  • Molecular Formula: C₁₁H₁₀ClNO

  • Molecular Weight: 207.65 g/mol [2]

  • Synonyms: 2-Chloro-3-(hydroxymethyl)-4-methylquinoline

  • Structural Class: Substituted Quinoline

The core structure is a quinoline ring, a bicyclic aromatic heterocycle. Key functional groups that dictate its reactivity and potential biological activity include a chloro-substituted pyridine ring and a primary alcohol (methanol) substituent. Its utility as a precursor for more complex molecules is well-documented, often serving as a starting point for the synthesis of novel heterocyclic systems.[1][3]

Caption: Chemical structure of (2-Chloro-4-methylquinolin-3-yl)methanol.

Section 2: Inferred Hazard Identification and GHS Classification

  • (2-Chloroquinolin-3-yl)methanol (PubChem CID: 930708): Classified as harmful if swallowed and causes serious eye damage.[4]

  • (2-Methylquinolin-4-yl)methanol (PubChem CID: 10149033): Classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5]

Based on the combined hazards of these analogues, we can anticipate a similar or potentially more pronounced hazard profile for the target compound. The presence of both the chloro- and methyl- groups may influence its toxicokinetics.

Anticipated GHS Classification
Hazard ClassHazard CategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed[4][5]
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation[5]
Serious Eye Damage/IrritationCategory 2A/1H319/H318Warning/DangerCauses serious eye irritation/damage[4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335WarningMay cause respiratory irritation[5]

Caption: Anticipated GHS pictograms for the compound.

Section 3: Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of aerosolized particles, dermal (skin) contact, ocular (eye) contact, and accidental ingestion.

  • Inhalation: As a solid, the primary inhalation risk comes from dust or aerosols generated during handling. Based on the analogue data, inhalation may lead to respiratory tract irritation, causing symptoms such as coughing and shortness of breath.[5]

  • Skin Contact: The compound is anticipated to be a skin irritant.[5] Prolonged contact may cause redness, itching, and potential dermatitis. The chloro-substituent may enhance its ability to penetrate the skin.

  • Eye Contact: Direct contact with the eyes is likely to cause serious irritation or damage.[4][5] Symptoms would include pain, redness, and watering, with a risk of corneal injury if not promptly and thoroughly rinsed.

  • Ingestion: Ingestion is expected to be harmful.[4][5] Symptoms may include gastrointestinal irritation, nausea, and vomiting. Systemic toxicity following absorption cannot be ruled out without further data.

Note on Chronic Exposure: Data on long-term exposure effects such as carcinogenicity, mutagenicity, or reproductive toxicity is unavailable. In line with best practices, the compound should be handled as if it has unknown chronic health effects, and exposure should be minimized.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required. Safety glasses with side shields may be acceptable for low-risk manipulations, but goggles provide superior protection against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for tears or pinholes before use. Always practice proper glove removal technique to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron may be advisable.

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If a situation arises where a hood is not available or its function is compromised, a NIOSH-approved respirator with appropriate particulate filters would be necessary after a formal risk assessment.

Safe_Handling_Workflow start Start: Retrieve Compound prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->prep_ppe enter_hood Enter Certified Chemical Fume Hood prep_ppe->enter_hood weigh Weigh Solid Compound on a Tared Weigh Paper enter_hood->weigh transfer Carefully Transfer Solid to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve (If applicable) transfer->dissolve cleanup Clean Weighing Area with a Damp Wipe dissolve->cleanup dispose_waste Dispose of Contaminated Wipes and Gloves in Hazardous Waste cleanup->dispose_waste end End: Proceed with Reaction dispose_waste->end

Caption: Standard workflow for safely handling the solid compound.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill Response Protocol (Small Scale)
  • Evacuate: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to cover the spill and prevent it from spreading. Do not use combustible materials like paper towels for the initial containment.[4]

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container. Use a non-sparking tool if a solvent was involved.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. Collect all cleaning materials in the hazardous waste container.

  • Report: Report the incident to laboratory management or the institutional safety office.

Section 6: Storage and Disposal

  • Storage: Store the compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition. It should be stored separately from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: All waste material containing (2-Chloro-4-methylquinolin-3-yl)methanol must be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain or in general trash.

Section 7: Conclusion

While (2-Chloro-4-methylquinolin-3-yl)methanol is a valuable synthetic intermediate, the absence of comprehensive safety data necessitates a cautious and informed approach. By inferring its hazard profile from close structural analogues, we can establish robust safety protocols. It should be treated as a compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for minimizing risk and ensuring the well-being of all laboratory personnel. A thorough, experiment-specific risk assessment should always be conducted before commencing any new work with this compound.

References

  • Hardy Diagnostics. (2006, August 21). material safety data sheet. Retrieved from [Link]

  • PubChem. * (2-Chloroquinolin-3-yl)methanol*. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, March 13). SAFETY DATA SHEET. Retrieved from [Link]

  • Atlantic Methanol. (2024, April 26). Safety Data Sheet. Retrieved from [Link]

  • PanReac AppliChem. (n.d.). EU - Safety data sheet. Retrieved from [Link]

  • PubChem. (2-Methylquinolin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 855-885. Retrieved from [Link]

  • PHI. (2013, April 8). Methanol. Retrieved from [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Canadian Journal of Chemistry. (2023, February 24). and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642. Retrieved from [Link]

  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications, 46(3), 287-291. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol from 2-Chloro-4-methylquinoline

Executive Summary The functionalization of the quinoline core at the C-3 position is a critical transformation in the development of antimalarial, antiviral, and antineoplastic agents. This application note details a rob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinoline core at the C-3 position is a critical transformation in the development of antimalarial, antiviral, and antineoplastic agents. This application note details a robust, three-step synthetic workflow to convert 2-chloro-4-methylquinoline into (2-chloro-4-methylquinolin-3-yl)methanol . By bypassing the inherent limitations of direct C-H functionalization, this protocol ensures high regioselectivity, excellent yields, and scalable execution.

Mechanistic Rationale & Strategy: The "Activation-Formylation" Approach

As synthetic chemists, our first instinct to install a hydroxymethyl group at the C-3 position might be direct lithiation followed by trapping with formaldehyde, or a direct electrophilic formylation. However, 2-chloro-4-methylquinoline presents two distinct mechanistic hurdles:

  • Failure of Direct Electrophilic Aromatic Substitution (EAS): The quinoline ring is highly electron-deficient. The presence of the electronegative 2-chloro substituent further deactivates the ring, making direct C-3 formylation (e.g., via standard Vilsmeier-Haack conditions) impossible.

  • Regioselectivity Issues in Lithiation: Attempting to deprotonate the C-3 position using strong, hindered bases like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) fails to yield the C-3 anion. Instead, the base predominantly abstracts a proton from the C-4 methyl group. This lateral lithiation occurs because the C-4 methyl protons are highly acidic due to their vinylogous relationship with the electron-withdrawing imine nitrogen [1].

The Solution: To overcome these barriers, we employ a self-validating Hydrolysis-Formylation-Reduction sequence.

  • Step 1 (Activation): We first hydrolyze the 2-chloro group to yield 4-methylquinolin-2(1H)-one. This tautomerizes to an amide/enol structure, injecting electron density back into the ring and highly activating the C-3 position for electrophilic attack.

  • Step 2 (Dual-Action Formylation): Subjecting the activated 2-quinolone to Vilsmeier-Haack conditions (POCl₃/DMF) achieves two transformations in a single pot: the Vilsmeier reagent formylates the nucleophilic C-3 position, while POCl₃ acts as a halogenating agent to re-install the 2-chloro group [2].

  • Step 3 (Chemoselective Reduction): A mild reduction of the resulting aldehyde with NaBH₄ cleanly furnishes the target C-3 methanol derivative without reducing the quinoline ring or cleaving the C-Cl bond.

Synthetic Workflow Visualization

G SM 2-Chloro-4-methylquinoline (Electron-deficient) Int1 4-Methylquinolin-2(1H)-one (Activated for EAS) SM->Int1 70% AcOH Reflux, 16h (Hydrolysis) Side Lateral Lithiation (Undesired Pathway) SM->Side LDA / -78°C (Direct C-H fail) Int2 2-Chloro-4-methylquinoline- 3-carbaldehyde Int1->Int2 POCl3, DMF 90°C, 5h (Vilsmeier-Haack) Prod (2-Chloro-4-methylquinolin- 3-yl)methanol Int2->Prod NaBH4, MeOH 0°C to RT (Reduction)

Reaction logic bypassing lateral lithiation to achieve C-3 functionalization.

Quantitative Data Summary

StepTransformationReagents & ConditionsTimeExpected YieldKey Product
1 Hydrolysis70% aq. AcOH, Reflux (110 °C)16 h85–92%4-Methylquinolin-2(1H)-one
2 Vilsmeier FormylationPOCl₃ (10 eq), DMF (3 eq), 90 °C5 h75–82%2-Chloro-4-methylquinoline-3-carbaldehyde
3 Aldehyde ReductionNaBH₄ (1.5 eq), MeOH, 0 °C to RT2 h90–96%(2-Chloro-4-methylquinolin-3-yl)methanol

Experimental Protocols

Step 1: Hydrolysis to 4-Methylquinolin-2(1H)-one

The goal of this step is to temporarily remove the chloro-deactivation and generate an electron-rich enamine/amide system.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-methylquinoline (10.0 g, 56.3 mmol) in 100 mL of 70% (v/v) aqueous acetic acid.

  • Heating: Heat the mixture to reflux (approx. 110 °C) with continuous magnetic stirring for 16 hours. The starting material will gradually dissolve, followed by the potential precipitation of the product as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature and pour it over 200 g of crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture using a 20% aqueous NaOH solution until the pH reaches 7.0.

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) and dry overnight in a vacuum oven at 60 °C to afford 4-methylquinolin-2(1H)-one.

Step 2: Vilsmeier-Haack Formylation & Chlorination

This step utilizes the Vilsmeier reagent to attack the activated C-3 position, while excess POCl₃ converts the tautomeric C-2 hydroxyl group back to a chloride.

  • Reagent Preparation: In a flame-dried 250 mL two-neck flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) (13.0 mL, ~168 mmol). Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Complex Formation: Add phosphorus oxychloride (POCl₃) (52.5 mL, ~563 mmol) dropwise via an addition funnel over 30 minutes. Maintain the temperature below 10 °C to prevent violent exotherms. Stir the resulting pale-yellow complex for an additional 30 minutes at 0 °C.

  • Addition & Heating: Add the dried 4-methylquinolin-2(1H)-one (8.9 g, 56.0 mmol) from Step 1 portion-wise to the chilled Vilsmeier reagent. Remove the ice bath and heat the mixture to 90 °C for 5 hours.

  • Quenching: Cool the dark reaction mixture to room temperature and carefully pour it into a beaker containing 500 g of crushed ice with vigorous stirring.

  • Isolation: Neutralize the aqueous mixture slowly with solid sodium acetate (NaOAc) until the pH reaches 6-7. Filter the precipitated 2-chloro-4-methylquinoline-3-carbaldehyde, wash with water, and recrystallize from ethyl acetate/hexane to yield pale yellow crystals.

Step 3: Chemoselective Reduction to Target Alcohol

Sodium borohydride selectively reduces the C-3 aldehyde to the primary alcohol without affecting the quinoline core or the C-2 chloride.

  • Reaction Setup: Dissolve 2-chloro-4-methylquinoline-3-carbaldehyde (8.0 g, 38.9 mmol) in 80 mL of anhydrous methanol in a 250 mL flask. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (2.2 g, 58.4 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexane:EtOAc, 3:1).

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Remove the bulk of the methanol under reduced pressure (rotary evaporation).

  • Extraction & Purification: Dilute the aqueous residue with 50 mL of water and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Triturate the crude solid with cold diethyl ether to afford pure (2-chloro-4-methylquinolin-3-yl)methanol as a white solid.

References

  • Gao, P., et al. (2024). Supporting Information for Discovery of orally active SARS-CoV-2 PLpro inhibitors (Demonstrating lateral lithiation of 2-chloro-4-methylquinoline via LDA). bioRxiv.[Link]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[Link]

Application

Protocol for (2-Chloro-4-methylquinolin-3-yl)methanol purification

An Application Guide for the Chromatographic Purification and Recrystallization of (2-Chloro-4-methylquinolin-3-yl)methanol Abstract (2-Chloro-4-methylquinolin-3-yl)methanol is a valuable heterocyclic building block in m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic Purification and Recrystallization of (2-Chloro-4-methylquinolin-3-yl)methanol

Abstract

(2-Chloro-4-methylquinolin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility in subsequent synthetic steps is critically dependent on its purity. This document provides a detailed, field-tested protocol for the purification of (2-Chloro-4-methylquinolin-3-yl)methanol, synthesized via the sodium borohydride reduction of its corresponding aldehyde. We present two primary methodologies: high-resolution flash column chromatography for the effective removal of starting material and byproducts, and recrystallization for polishing and large-scale purification. The causality behind procedural choices, methods for purity verification, and troubleshooting common issues are discussed in detail to ensure researchers can achieve high-purity material reliably.

Introduction and Purification Principles

The target compound, (2-Chloro-4-methylquinolin-3-yl)methanol, is most commonly prepared by the reduction of 2-chloro-4-methylquinoline-3-carbaldehyde.[1] This reaction, while generally efficient, yields a crude product mixture containing the desired alcohol, unreacted starting aldehyde, and inorganic borate salts from the sodium borohydride reagent.

The successful purification strategy hinges on the significant polarity difference between the starting aldehyde and the product alcohol. The introduction of a hydroxyl (-OH) group in the product makes it considerably more polar than the starting aldehyde (-CHO). This difference is the fundamental principle exploited in both chromatographic and recrystallization-based purification methods.

  • Chromatography: Utilizes a polar stationary phase (silica gel) where the more polar alcohol product interacts more strongly and thus elutes more slowly than the less polar aldehyde impurity.[2]

  • Recrystallization: Relies on finding a solvent system where the solubility of the alcohol product and its impurities differ significantly with temperature.[3][4]

Safety and Handling

Chemical Hazards:

  • (2-Chloro-4-methylquinolin-3-yl)methanol & Precursors: Chloroquinoline derivatives should be handled with care as they can be irritants to the skin, eyes, and respiratory system.[5]

  • Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs, particularly the eyes and central nervous system.[6][7]

  • Ethyl Acetate & Hexanes: Highly flammable liquids. May cause drowsiness or dizziness.

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals. All operations should be performed inside a certified chemical fume hood.

Primary Purification Protocol: Flash Column Chromatography

This method is ideal for achieving high purity by effectively separating the product from the starting aldehyde.

Materials and Reagents
  • Crude (2-Chloro-4-methylquinolin-3-yl)methanol

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • TLC plates (Silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Protocol
  • Solvent System Optimization via TLC:

    • Rationale: The first step is to determine the optimal mobile phase (eluent) that provides good separation between the product and impurities. The goal is an Rf value of ~0.3 for the target compound.

    • Procedure: Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate. Spot the mixture onto a TLC plate. Develop the plate in various Hexane:EtOAc solvent systems (e.g., 9:1, 4:1, 7:3, 1:1). Visualize under UV light (254 nm). The starting aldehyde will be a higher (less polar) spot, while the product alcohol will be a lower (more polar) spot. A 7:3 or 3:2 Hexane:EtOAc mixture is often a good starting point.

  • Column Packing (Slurry Method):

    • Rationale: The slurry method ensures a homogeneously packed column, preventing channeling and leading to better separation.[8]

    • Procedure: a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 80:20 Hex:EtOAc).[9] c. Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and help the silica settle into a uniform bed. d. Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed. Add another thin layer of sand on top to protect the silica surface during sample loading.

  • Sample Loading:

    • Rationale: The sample should be loaded in a highly concentrated band to ensure sharp peaks during elution.

    • Procedure: Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to dryness on a rotary evaporator. This "dry loading" method typically results in superior separation. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Procedure: Carefully add the optimized eluent to the column. Apply gentle air pressure to begin the elution process.[10] Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).

  • Fraction Analysis:

    • Procedure: Spot every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product. Fractions containing only the lower, product spot should be combined. Fractions containing a mix of product and impurities can be combined and re-purified if necessary.

  • Solvent Removal:

    • Procedure: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified (2-Chloro-4-methylquinolin-3-yl)methanol as a solid.

G Diagram 1: Flash Column Chromatography Workflow A Crude Product B TLC Analysis for Solvent System Optimization A->B C Dry Load Sample onto Silica Gel A->C F Elute with Optimized Solvent System B->F E Load Sample onto Column C->E D Pack Column with Silica Slurry D->E E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I H->I Identify pure fractions J Solvent Evaporation I->J K Pure (2-Chloro-4-methylquinolin-3-yl)methanol J->K

Sources

Method

The Versatile Synthon: A Guide to the Application of (2-Chloro-4-methylquinolin-3-yl)methanol in Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2][3][4] The strategic functionalization of this scaffold is paramount to modulating the physicochemical and pharmacological properties of novel molecular entities. Among the myriad of quinoline-based building blocks, (2-Chloro-4-methylquinolin-3-yl)methanol stands out as a particularly versatile and valuable intermediate. Its unique arrangement of reactive sites—a nucleophilically susceptible chloro group at the 2-position and a readily transformable hydroxymethyl group at the 3-position—offers a gateway to a diverse chemical space.[5]

This technical guide provides an in-depth exploration of the synthetic utility of (2-Chloro-4-methylquinolin-3-yl)methanol. We will delve into detailed, field-proven protocols for its key transformations, including nucleophilic aromatic substitution, oxidation, and palladium-catalyzed cross-coupling reactions. Beyond a mere recitation of steps, this document aims to provide the causality behind experimental choices, empowering researchers to not only replicate but also adapt and innovate upon these methodologies.

Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol: A Foundational Protocol

The primary and most efficient route to (2-Chloro-4-methylquinolin-3-yl)methanol involves the reduction of its corresponding aldehyde, 2-chloro-4-methylquinoline-3-carbaldehyde. The aldehyde precursor is commonly synthesized via the Vilsmeier-Haack reaction from the appropriate N-arylacetamide. The subsequent reduction of the aldehyde to the primary alcohol is a straightforward yet critical step.

Protocol 1: Reduction of 2-Chloro-4-methylquinoline-3-carbaldehyde

This protocol details the selective reduction of the aldehyde functionality using sodium borohydride, a mild and effective reducing agent.[6][7]

Materials:

  • 2-Chloro-4-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at 0 °C (ice bath).

  • Reduction: To the stirred solution, add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. The addition is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (2-Chloro-4-methylquinolin-3-yl)methanol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yield: 85-95%

Reactant Reagent Solvent Temperature Time Yield
2-Chloro-4-methylquinoline-3-carbaldehydeNaBH₄MeOH/DCM0 °C to RT1-2 h85-95%

Key Synthetic Transformations and Protocols

The dual reactivity of (2-Chloro-4-methylquinolin-3-yl)methanol makes it a powerful linchpin for the synthesis of a wide range of derivatives. The following sections provide detailed protocols for its most valuable transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of the quinoline nitrogen atom activates the C2-position for nucleophilic aromatic substitution, allowing for the displacement of the chloride with a variety of nucleophiles. This reaction proceeds via a Meisenheimer-like intermediate.[8][9]

This protocol describes a general procedure for the synthesis of 2-amino-substituted quinoline derivatives, which are prevalent motifs in pharmacologically active molecules.

Materials:

  • (2-Chloro-4-methylquinolin-3-yl)methanol

  • Amine (primary or secondary, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a sealable reaction vessel containing a magnetic stir bar, add (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the vessel.

  • Heating: Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow Start Start: (2-Chloro-4-methylquinolin-3-yl)methanol Reaction Reaction with Nucleophile (e.g., Amine) & Base in DMF Start->Reaction 1. Add Reagents Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quench & Extract Purification Column Chromatography Workup->Purification 3. Isolate Crude Product Product: 2-Substituted (4-methylquinolin-3-yl)methanol Purification->Product 4. Purify

Caption: General workflow for the SNAr reaction.

Oxidation of the Hydroxymethyl Group

The primary alcohol of (2-Chloro-4-methylquinolin-3-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, providing access to another set of valuable synthetic intermediates.

This protocol utilizes manganese dioxide (MnO₂), a mild oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols.

Materials:

  • (2-Chloro-4-methylquinolin-3-yl)methanol

  • Activated manganese dioxide (MnO₂, 5.0 eq)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq) and activated manganese dioxide (5.0 eq) in dichloromethane.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Washing: Wash the Celite® pad thoroughly with dichloromethane.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to afford the desired aldehyde. The product is often pure enough for subsequent steps without further purification.

Reactant Reagent Solvent Temperature Time Yield
(2-Chloro-4-methylquinolin-3-yl)methanolMnO₂DCMRoom Temp.12-24 h>90%
Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[10][11] The Suzuki-Miyaura coupling is a particularly powerful method for introducing aryl and heteroaryl substituents.[12][13]

This protocol provides a general method for the synthesis of 2-aryl-4-methylquinoline derivatives.

Materials:

  • (2-Chloro-4-methylquinolin-3-yl)methanol

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and water (4:1 v/v)

Procedure:

  • Degassing: Degas the dioxane/water solvent mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add the degassed dioxane/water mixture to the flask.

  • Heating: Heat the reaction mixture to 90-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Cl PdII_Complex R-Pd(II)L2-Cl OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar-B(OH)2, Base PdII_Aryl R-Pd(II)L2-Ar Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R-Ar RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Mitsunobu Reaction for N-Alkylation

The hydroxymethyl group can be utilized in the Mitsunobu reaction to alkylate various nucleophiles, particularly N-heterocycles, under mild conditions.[5][14] This reaction proceeds with an inversion of stereochemistry if the alcohol is chiral.

This protocol outlines the coupling of (2-Chloro-4-methylquinolin-3-yl)methanol with a generic N-heterocyclic compound.

Materials:

  • (2-Chloro-4-methylquinolin-3-yl)methanol

  • N-Heterocycle (e.g., quinazolinone, 1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (2-Chloro-4-methylquinolin-3-yl)methanol (1.2 eq), the N-heterocycle (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Concentration: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Conclusion: A Gateway to Chemical Diversity

(2-Chloro-4-methylquinolin-3-yl)methanol has proven to be an exceptionally useful and versatile building block in organic synthesis. The orthogonal reactivity of its chloro and hydroxymethyl substituents provides a robust platform for the generation of diverse and complex quinoline derivatives. The protocols detailed herein offer a solid foundation for researchers and drug development professionals to explore the vast synthetic potential of this synthon. By understanding the underlying principles of these transformations, the scientific community can continue to leverage this valuable intermediate to construct novel molecules with significant potential in medicine and materials science.

References

  • R Discovery. (2013, October 11). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. Retrieved from [Link]

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7(85), 54067-54095. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids | Request PDF. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Nucleophilic heteroaromatic substitution. XXVI. Piperidino dechlorination in chloroquinoline series. Sovent effects on reaction. Retrieved from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of four series of quinoline‐based heterocycles by reacting 2‐chloroquinoline‐3‐carbonitriles with various types of isocyanides. Retrieved from [Link]

  • MDPI. (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

  • NISCAIR Online Periodicals Repository. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • American Chemical Society. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Chloro-8-methylquinolin-3-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Retrieved from [Link]

  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: Application Notes and Protocols for (2-Chloro-4-methylquinolin-3-yl)methanol in Medicinal Chemistry

Introduction: The Quinoline Core in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its presence in a wide array of natural pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Core in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds has been associated with a broad spectrum of pharmacological activities.[1][2] From the pioneering antimalarial drug quinine to modern targeted cancer therapies, the quinoline motif continues to be a fertile ground for the development of novel therapeutic agents. Compounds incorporating the quinoline nucleus have demonstrated significant potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[2][3] This is attributed to the ability of the quinoline ring to intercalate with DNA, inhibit key enzymes like topoisomerases and kinases, and interact with various cellular receptors.[1][4]

(2-Chloro-4-methylquinolin-3-yl)methanol emerges as a particularly valuable building block for medicinal chemists. It possesses three key points of chemical diversity: the reactive chloro group at the 2-position, the nucleophilic hydroxyl group of the methanol substituent at the 3-position, and the quinoline ring system itself, which can be further functionalized. The strategic placement of these functional groups allows for the facile introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for hit-to-lead optimization. This guide provides an in-depth exploration of the applications of (2-Chloro-4-methylquinolin-3-yl)methanol, complete with detailed protocols for its synthesis and derivatization.

Synthesis of the Core Scaffold: (2-Chloro-4-methylquinolin-3-yl)methanol

The synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol is typically achieved in a two-step sequence starting from the corresponding acetanilide. The initial step involves the Vilsmeier-Haack reaction to construct the 2-chloro-4-methylquinoline-3-carbaldehyde intermediate, followed by a selective reduction of the aldehyde to the primary alcohol.

Protocol 1: Synthesis of 2-Chloro-4-methylquinoline-3-carbaldehyde

This protocol is adapted from the well-established Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes.[2]

Materials:

  • Acetanilide (or appropriately substituted acetanilide)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice bath. Slowly add POCl₃ dropwise with constant stirring. The reaction is exothermic. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add the acetanilide portion-wise while maintaining the temperature below 10°C.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-Chloro-4-methylquinoline-3-carbaldehyde.

Protocol 2: Reduction to (2-Chloro-4-methylquinolin-3-yl)methanol

This protocol describes the selective reduction of the aldehyde functionality to a primary alcohol using sodium borohydride. A similar procedure has been reported for the synthesis of (2-Chloro-8-methylquinolin-3-yl)methanol.[3]

Materials:

  • 2-Chloro-4-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolution: Dissolve 2-Chloro-4-methylquinoline-3-carbaldehyde in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully add water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure (2-Chloro-4-methylquinolin-3-yl)methanol.

Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol Acetanilide Acetanilide Aldehyde 2-Chloro-4-methylquinoline-3-carbaldehyde Acetanilide->Aldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Alcohol (2-Chloro-4-methylquinolin-3-yl)methanol Aldehyde->Alcohol Selective Reduction Reduction Reduction (NaBH₄, MeOH)

Synthetic pathway to the target compound.

Applications in Medicinal Chemistry: A Versatile Intermediate

(2-Chloro-4-methylquinolin-3-yl)methanol is a versatile intermediate for the synthesis of a wide range of potentially bioactive molecules. The presence of both a reactive chloro group and a nucleophilic hydroxyl group allows for sequential or orthogonal derivatization.

Derivatization via the Hydroxymethyl Group: Ether Synthesis

The hydroxymethyl group can be readily converted to an ether linkage through the Williamson ether synthesis. This allows for the introduction of various alkyl or aryl substituents, which can modulate the compound's lipophilicity, metabolic stability, and target engagement.

Protocol 3: Williamson Ether Synthesis

This generalized protocol is based on established methods for ether synthesis.[5][6]

Materials:

  • (2-Chloro-4-methylquinolin-3-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a solution of (2-Chloro-4-methylquinolin-3-yl)methanol in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Derivatization via the 2-Chloro Group: Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution and can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of aryl or heteroaryl groups, significantly expanding the chemical space and allowing for the synthesis of biaryl structures often found in kinase inhibitors and other targeted therapies.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki coupling of chloroquinolines, adapted from established procedures.[7][8]

Materials:

  • (2-Chloro-4-methylquinolin-3-yl)methanol or its ether derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Anhydrous solvent (e.g., Dioxane/water mixture, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (2-Chloro-4-methylquinolin-3-yl)methanol (or its derivative), the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Solvent Addition: Add the degassed solvent system (e.g., 3:1 Dioxane:Water).

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Derivatization of (2-Chloro-4-methylquinolin-3-yl)methanol Start (2-Chloro-4-methylquinolin-3-yl)methanol Ether_Synth Williamson Ether Synthesis (NaH, R-X) Start->Ether_Synth Suzuki_Coup Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki_Coup Ether_Prod Ether Derivatives (R = alkyl, aryl) Ether_Synth->Ether_Prod Aryl_Prod 2-Aryl Derivatives Suzuki_Coup->Aryl_Prod Dual_Deriv Dual-Functionalized Derivatives Ether_Prod->Suzuki_Coup Sequential Coupling

Key derivatization strategies.

Potential Therapeutic Applications and Data

Derivatives of the 2-chloro-4-methylquinoline scaffold have shown promise in various therapeutic areas. The ability to readily modify the core structure allows for the fine-tuning of biological activity.

Derivative ClassPotential Therapeutic ApplicationExample Target/Activity
Ether Derivatives AnticancerModulation of lipophilicity for improved cell permeability and kinase inhibition.[4]
Anti-infectiveEnhanced antimicrobial activity through improved membrane interaction.
2-Aryl Derivatives AnticancerInhibition of protein kinases (e.g., c-Met, EGFR) by mimicking the ATP-binding hinge region.[4]
Anti-infectiveBroad-spectrum antibacterial and antifungal activity.[2][3]
Dual-Functionalized Derivatives Multi-target AgentsPotential for synergistic effects by engaging multiple biological targets.

Conclusion and Future Perspectives

(2-Chloro-4-methylquinolin-3-yl)methanol stands as a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the presence of two distinct and reactive functional handles provide a robust platform for the generation of diverse compound libraries. The established importance of the quinoline scaffold in drug discovery, particularly in oncology and infectious diseases, underscores the potential of derivatives of this compound. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this promising core, paving the way for the discovery of next-generation therapeutic agents. Future work could involve the exploration of other cross-coupling methodologies, the synthesis of more complex ether analogues, and the investigation of the biological activities of the resulting compounds in a variety of disease models.

References

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    • The Williamson Ether Synthesis. University of Hawaiʻi at Mānoa. Available at: [Link]

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  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available at: [Link]

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  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. MDPI. Available at: [Link]

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  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. PubMed. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2 Precatalysts. ACS Publications. Available at: [Link]

Sources

Method

Derivatization of (2-Chloro-4-methylquinolin-3-yl)methanol for biological screening

Application Note: Derivatization of (2-Chloro-4-methylquinolin-3-yl)methanol for Biological Screening Introduction & Chemical Rationale In modern drug discovery, the quinoline scaffold is a privileged pharmacophore, hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of (2-Chloro-4-methylquinolin-3-yl)methanol for Biological Screening

Introduction & Chemical Rationale

In modern drug discovery, the quinoline scaffold is a privileged pharmacophore, historically validated in antimalarial, antimicrobial, and oncology applications. Specifically, (2-Chloro-4-methylquinolin-3-yl)methanol (CAS: 125917-60-4) serves as a highly versatile building block[1]. Its utility stems from the orthogonal reactivity of its three distinct functional domains:

  • C2-Chlorine: An electron-deficient site primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

  • C3-Hydroxymethyl: A primary alcohol capable of controlled oxidation, esterification, or conversion into a leaving group for aliphatic nucleophilic substitution.

  • C4-Methyl: Provides steric shielding and lipophilicity, which often enhances the metabolic stability of the resulting drug candidates.

This compound has been prominently featured in the synthesis of inhibitors targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2), a critical node in the TNF-α inflammatory signaling pathway[2]. This application note details the causal logic, self-validating protocols, and biological screening preparation for derivatizing this critical intermediate.

Chemical Profiling & Quantitative Data

Before initiating derivatization, it is critical to establish the baseline physicochemical properties of the starting material to predict solubility and chromatographic behavior during purification[1][3].

PropertyValueRelevance to Workflow
IUPAC Name (2-chloro-4-methylquinolin-3-yl)methanolIdentifies core functional groups.
CAS Number 125917-60-4Essential for inventory and safety tracking.
Molecular Weight 207.66 g/mol Ideal low-MW starting point for lead optimization (Rule of 5).
Exact Mass 207.045 DaUsed for LC-MS validation (M+ and M+2 isotopic signature).
Physical State Solid (Melting Point ~160 °C)Indicates high crystal lattice energy; requires polar aprotic solvents (e.g., DMF, DMSO) for high-concentration reactions.
XLogP3 ~2.3Suggests moderate lipophilicity; derivatives will likely require DMSO for biological assay stock solutions.

Orthogonal Derivatization Strategies

To build a robust screening library, we exploit the orthogonal reactivity of the C2 and C3 positions.

Strategy A: C3-Oxidation to the Aldehyde

Causality: The 3-hydroxymethyl group is benzylic/allylic in nature. Using a mild oxidant like Manganese Dioxide (MnO₂) prevents over-oxidation to the carboxylic acid. The resulting 2-chloro-4-methylquinoline-3-carboxaldehyde is a powerful electrophile for Knoevenagel condensations or reductive aminations.

Strategy B: C2-Nucleophilic Aromatic Substitution (SNAr)

Causality: The quinoline nitrogen withdraws electron density from the C2 position, activating the C-Cl bond toward attack by nucleophiles (e.g., secondary amines like piperazine). This is a classical method to introduce basic, solubilizing groups that improve the pharmacokinetic profile of the final drug candidate[4].

Strategy C: C2-Palladium Catalyzed Cross-Coupling

Causality: While C-Cl bonds are traditionally resistant to oxidative addition, modern Buchwald ligands (e.g., XPhos) facilitate Suzuki-Miyaura coupling at the C2 position. This allows for the direct installation of diverse aryl or heteroaryl rings, a structural motif critical for binding in the ATP pocket of kinases like MK-2[5].

Derivatization SM (2-Chloro-4-methylquinolin-3-yl)methanol Ox C3-Oxidation (Aldehyde Target) SM->Ox MnO2, CH2Cl2 SNAr C2-SNAr (Amination Target) SM->SNAr Amine, Heat Pd C2-Suzuki (Arylation Target) SM->Pd Ar-B(OH)2, Pd cat. Bio Biological Screening (Kinase Assays) Ox->Bio SNAr->Bio Pd->Bio

Fig 1. Orthogonal derivatization pathways for (2-Chloro-4-methylquinolin-3-yl)methanol.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity library generation.

Protocol 1: Mild Oxidation to 2-Chloro-4-methylquinoline-3-carboxaldehyde
  • Reaction Setup: Dissolve 1.0 eq of (2-Chloro-4-methylquinolin-3-yl)methanol in anhydrous CH₂Cl₂ (0.1 M). Add 10.0 eq of activated MnO₂.

  • Execution: Stir the suspension vigorously at room temperature for 12 hours under an argon atmosphere.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica gel (Hexanes:EtOAc 7:3). The product aldehyde will appear as a distinct, UV-active spot with a higher Rf value than the starting alcohol.

  • Workup: Filter the reaction mixture through a pad of Celite to remove MnO₂. Wash the pad thoroughly with CH₂Cl₂. Concentrate the filtrate under reduced pressure.

  • Analytical Validation: Run a crude ¹H-NMR. The successful conversion is confirmed by the disappearance of the aliphatic -CH₂OH signals (~4.8 ppm) and the appearance of a sharp aldehyde proton singlet at ~10.5 ppm.

Protocol 2: SNAr Amination at C2
  • Reaction Setup: In a microwave-safe vial, combine 1.0 eq of the quinoline starting material, 3.0 eq of the desired secondary amine (e.g., N-methylpiperazine), and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP).

  • Execution: Seal the vial and subject it to microwave irradiation at 150 °C for 45 minutes.

  • Self-Validation Checkpoint (LC-MS): Analyze an aliquot. The starting material exhibits a distinct 3:1 isotopic pattern (M / M+2) due to the ³⁵Cl/³⁷Cl isotopes[1]. Successful SNAr is validated by the total disappearance of this isotopic cluster and the emergence of the product mass [M+H]⁺.

  • Workup: Dilute with EtOAc and wash with brine (3x) to remove NMP and excess amine. Dry over Na₂SO₄ and purify via reverse-phase HPLC.

Protocol 3: Suzuki-Miyaura Arylation at C2
  • Reaction Setup: Charge a Schlenk flask with 1.0 eq of the quinoline, 1.2 eq of arylboronic acid, 0.05 eq of Pd₂(dba)₃, 0.1 eq of XPhos, and 3.0 eq of K₃PO₄.

  • Execution: Add degassed Toluene/H₂O (10:1) and heat to 100 °C for 18 hours.

  • Self-Validation Checkpoint (Colorimetry & GC-MS): The reaction should transition from dark purple/red (Pd(0)) to a yellowish/brown suspension. GC-MS of an aliquot should confirm the loss of the chlorine atom and the formation of the biaryl product.

Biological Screening Preparation: The MK-2 Kinase Pathway

Derivatives generated from these protocols are highly relevant for kinase inhibition assays, particularly against MK-2[2]. MK-2 is activated by p38 MAPK under cellular stress, leading to the production of pro-inflammatory cytokines like TNF-α.

Preparation for High-Throughput Screening (HTS):

  • Stock Solution: Dissolve purified derivatives in 100% molecular-biology grade DMSO to a concentration of 10 mM. Ensure complete dissolution via sonication.

  • Assay Plate Formatting: Perform 3-fold serial dilutions in DMSO, then transfer to aqueous assay buffers (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Validation: Use an established MK-2 inhibitor (e.g., PF-3644022) as a positive control on every screening plate to calculate Z'-factors and ensure assay reliability.

MK2Pathway Stress Cellular Stress / Cytokines p38 p38 MAPK Stress->p38 MK2 MK-2 Kinase p38->MK2 Phosphorylation TNFa TNF-α Production MK2->TNFa Activation Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->MK2 Competitive Inhibition Inflammation Inflammatory Response TNFa->Inflammation

Fig 2. Inhibition mechanism of the p38/MK-2 signaling pathway by synthesized quinoline derivatives.

References

  • Anderson, D. R., et al. (2004). Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds. Pharmacia Corporation. Patent WO2004058762A1.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 930708, (2-Chloroquinolin-3-yl)methanol. Available at:[Link]

  • LookChem. (2-CHLORO-3-QUINOLINYL)METHANOL CAS 125917-60-4. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Versatile Chemical Scaffold: (2-Chloro-4-methylquinolin-3-yl)methanol

Abstract This technical guide provides researchers, medicinal chemists, and drug development scientists with a comprehensive overview and detailed experimental protocols for the utilization of (2-Chloro-4-methylquinolin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development scientists with a comprehensive overview and detailed experimental protocols for the utilization of (2-Chloro-4-methylquinolin-3-yl)methanol. This quinoline derivative serves as a highly versatile and functionalized building block for the synthesis of diverse molecular architectures. The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] This document focuses on the strategic derivatization of (2-Chloro-4-methylquinolin-3-yl)methanol at its two key reactive sites: the C2-chloro substituent and the C3-hydroxymethyl group. We present field-proven, step-by-step protocols for its synthesis and subsequent modification via robust palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura and Buchwald-Hartwig amination—and the oxidation of the primary alcohol. The causality behind reagent selection and reaction conditions is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Introduction: The Strategic Value of (2-Chloro-4-methylquinolin-3-yl)methanol

The (2-Chloro-4-methylquinolin-3-yl)methanol scaffold offers a unique combination of functionalities that make it an invaluable starting material for creating libraries of novel compounds for biological screening.[1] Its structure contains two primary points for diversification:

  • The C2-Chloride: This position is activated towards nucleophilic aromatic substitution and is an ideal handle for modern palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amine substituents, which is critical for exploring structure-activity relationships (SAR).[3][4]

  • The C3-Hydroxymethyl Group: This primary alcohol can be readily oxidized to the corresponding aldehyde, a gateway functional group for countless subsequent transformations such as reductive amination, Wittig reactions, and condensations.[5] Alternatively, it can be used for esterification or etherification to modulate properties like solubility and bioavailability.

This guide provides the necessary protocols to harness the synthetic potential of this scaffold, beginning with its preparation.

Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol

The title compound is most conveniently prepared by the selective reduction of its corresponding aldehyde, 2-chloro-4-methylquinoline-3-carbaldehyde. This transformation is reliably achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent that is compatible with the chloroquinoline core. The use of a solid support like montmorillonite K-10 can facilitate the reaction under solvent-free microwave irradiation, offering a green and efficient synthetic route.[6][7]

Protocol 2.1: Reduction of 2-Chloro-4-methylquinoline-3-carbaldehyde

This protocol is adapted from methodologies reported for analogous 2-chloroquinoline derivatives.[6][7]

Materials:

  • 2-Chloro-4-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

  • To a stirred solution of 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C (ice bath), add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford (2-Chloro-4-methylquinolin-3-yl)methanol as a solid.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₀ClNO

  • Molecular Weight: 207.65 g/mol [7]

Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-chloro group is the most versatile handle for major structural modifications. Palladium-catalyzed cross-coupling reactions provide a powerful and modular approach to forge new carbon-carbon and carbon-nitrogen bonds, which are fundamental in drug discovery.

Workflow for C2-Position Derivatization

The following diagram illustrates the central role of (2-Chloro-4-methylquinolin-3-yl)methanol as a precursor for C-C and C-N bond-forming reactions.

G cluster_0 Synthesis of Starting Material cluster_1 C2-Position Cross-Coupling Reactions cluster_2 Resulting Scaffolds Aldehyde 2-Chloro-4-methylquinoline- 3-carbaldehyde Methanol (2-Chloro-4-methylquinolin- 3-yl)methanol Aldehyde->Methanol Reduction (NaBH4) Suzuki Suzuki-Miyaura Coupling Methanol->Suzuki Pd Catalyst, Base R-B(OH)2 Buchwald Buchwald-Hartwig Amination Methanol->Buchwald Pd Catalyst, Base R1R2-NH ArylProduct (2-Aryl-4-methylquinolin- 3-yl)methanol Suzuki->ArylProduct AmineProduct (2-Amino-4-methylquinolin- 3-yl)methanol Buchwald->AmineProduct

Caption: Synthetic utility of the title compound in cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron species.[8] For chloroquinolines, the choice of a palladium catalyst and a sufficiently electron-rich, bulky phosphine ligand is crucial to facilitate the challenging oxidative addition step with the relatively inert C-Cl bond.[4][9]

Causality: The use of a catalyst system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos, or tricyclohexylphosphine) is necessary to create a highly reactive, low-coordinate Pd(0) species that can undergo oxidative addition with the aryl chloride.[4][9] A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.[9]

Materials:

  • (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Tricyclohexylphosphine (PCy₃) or other suitable ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Schlenk flask or sealed vial, nitrogen/argon source

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq), the arylboronic acid (1.5 eq), base (e.g., K₂CO₃, 3.0 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.10 eq).

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel) to obtain the desired 2-aryl-4-methylquinolin-3-yl)methanol.

Entry Arylboronic Acid Catalyst System Base Expected Yield Range
1Phenylboronic acidPd(OAc)₂ / PCy₃K₂CO₃Good to Excellent[3]
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Good to Excellent[10]
33-Fluorophenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Moderate to Good[3]
4Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Moderate to Good
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[11] This reaction is instrumental in synthesizing compounds for medicinal chemistry, where the amine moiety often serves as a key pharmacophore for interacting with biological targets.

The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12]

BuchwaldHartwig Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-Cl Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH De-protonation De-protonation Amine\nCoordination->De-protonation Base Reductive\nElimination Reductive Elimination De-protonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Causality: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine within the palladium coordination sphere, facilitating the final reductive elimination step.[11] The choice of ligand (e.g., BINAP, Xantphos, or specialized biarylphosphines like BrettPhos) is critical and depends on the specific amine and aryl halide substrates.[13]

Materials:

  • (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, BrettPhos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed vial, nitrogen/argon source, glovebox (recommended for handling base and catalyst)

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, charge a Schlenk flask with Pd(OAc)₂ (0.02 eq), the ligand (0.04 eq), and NaOtBu (1.4 eq).

  • Add (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq).

  • Add anhydrous, degassed toluene, followed by the amine (1.2 eq).

  • Seal the flask and heat the mixture to 90-110 °C for 4-24 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted quinoline derivative.

Entry Amine Coupling Partner Catalyst System Base Expected Yield Range
1MorpholinePd₂(dba)₃ / XantphosNaOtBuGood to Excellent[14]
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Good[13]
3BenzylaminePd(OAc)₂ / BrettPhosLHMDSGood to Excellent
4tert-ButylaminePd₂(dba)₃ / tBu₃P-HBF₄NaOtBuModerate to Good

Oxidation of the 3-Hydroxymethyl Group

Creating the 2-chloro-4-methylquinoline-3-carbaldehyde from the alcohol unlocks a different set of synthetic possibilities. This aldehyde is a valuable intermediate for reactions like Schiff base formation, reductive amination, and olefination.[5]

Protocol 4.1: Dess-Martin Periodinane (DMP) Oxidation

Causality: Dess-Martin periodinane is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The reaction proceeds quickly at room temperature and is compatible with a wide range of functional groups, including the chloroquinoline moiety.

Materials:

  • (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution containing sodium thiosulfate (Na₂S₂O₃)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • Dissolve (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. The solution will typically become milky.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring it into a stirred solution of saturated NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP). Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude aldehyde is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Safety Precautions

  • General Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Strong bases like NaOtBu are corrosive and moisture-sensitive; handle them under an inert atmosphere. Chlorinated organic compounds should be considered potentially toxic.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from palladium catalysis, according to institutional and local environmental regulations.

Conclusion

(2-Chloro-4-methylquinolin-3-yl)methanol is a strategically designed chemical scaffold that provides an efficient entry point into a diverse chemical space. The protocols detailed in this guide for its synthesis, C-C/C-N cross-coupling, and functional group manipulation offer reliable and reproducible methods for generating novel quinoline derivatives. These methodologies empower chemists in academic and industrial settings to accelerate their research programs in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Kowalski, K., & Bodzioch, K. (2017). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]

  • Al-Ostath, A., El-Faham, A., & Abdel-Wahab, B. F. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. [Link]

  • Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. PMC. [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • Reddy, B. V. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Khan, F. N., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC. [Link]

  • Wiley-VCH. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. [Link]

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • American Chemical Society. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Royal Society of Chemistry. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]

  • PMC. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]

  • European Journal of Medicinal Chemistry. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]

  • ResearchGate. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. [Link]

Sources

Method

Application Note: Reactivity and Nucleophilic Functionalization of (2-Chloro-4-methylquinolin-3-yl)methanol

Strategic Significance in Medicinal Chemistry (2-Chloro-4-methylquinolin-3-yl)methanol is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex heterocyclic systems, including camp...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Medicinal Chemistry

(2-Chloro-4-methylquinolin-3-yl)methanol is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex heterocyclic systems, including camptothecin analogs, antimalarials, and broad-spectrum antibacterial agents[1]. The architectural value of this molecule lies in its dual-reactivity profile:

  • A highly electrophilic C2-position primed for Nucleophilic Aromatic Substitution (SNAr).

  • A C3-hydroxymethyl group that can serve as an anchoring point for intramolecular cyclizations, esterifications, or further activation.

This application note details the mechanistic principles, quantitative reaction profiling, and self-validating experimental protocols for the synthesis and subsequent nucleophilic functionalization of this critical intermediate.

Mechanistic Insights: Synthesis and SNAr Reactivity

Upstream Synthesis and Chemoselective Reduction

The precursor to the title compound, 2-chloro-4-methylquinoline-3-carbaldehyde, is classically synthesized via the Vilsmeier-Haack cyclization of acetoacetanilide using POCl3 and DMF[2]. To obtain the reactive alcohol, the aldehyde moiety must be reduced. This step requires strict chemoselectivity: the reducing agent must convert the aldehyde to a primary alcohol without triggering reductive dechlorination at the highly activated C2 position or reducing the heteroaromatic ring[3].

Workflow A Acetoacetanilide B 2-Chloro-4-methylquinoline- 3-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C (2-Chloro-4-methylquinolin- 3-yl)methanol B->C Reduction (NaBH4, MeOH) D 2-Substituted-4-methylquinolin- 3-yl)methanol C->D Nucleophilic Substitution (Nu-H, Base, Heat)

Figure 1: Synthetic workflow from acetoacetanilide to nucleophile-substituted quinoline derivatives.

The SNAr Mechanism at the C2 Position

The 2-chloro group of the quinoline ring is highly susceptible to nucleophilic displacement[4]. The endocyclic nitrogen atom acts as a powerful electron-withdrawing group, rendering the C2 carbon highly electrophilic. Upon nucleophilic attack, a stabilized intermediate (the Meisenheimer complex) is formed, where the negative charge is delocalized onto the electronegative quinoline nitrogen. Subsequent rearomatization drives the expulsion of the chloride leaving group[5].

Mechanism SM Starting Material (2-Chloro-4-methylquinolin-3-yl)methanol MC Meisenheimer Complex Delocalized negative charge on N SM->MC Nucleophilic Attack at C2 Nu Nucleophile Nu⁻ (e.g., R-NH₂, R-S⁻) Nu->MC Adds to C2 Prod Substituted Product 2-Nu-4-methylquinolin-3-yl)methanol MC->Prod Rearomatization LG Leaving Group Cl⁻ MC->LG Elimination of Cl⁻

Figure 2: S_NAr mechanism at the C2 position via a stabilized Meisenheimer complex.

Quantitative Reaction Profiling

The steric bulk provided by the C4-methyl and C3-hydroxymethyl groups imposes an activation energy barrier that dictates the required reaction conditions. Soft, highly polarizable nucleophiles (like thiolates) react rapidly, whereas harder or bulkier nucleophiles (like primary/secondary amines) require elevated temperatures and extended reaction times.

Table 1: Comparative SNAr Reaction Conditions for (2-Chloro-4-methylquinolin-3-yl)methanol

Nucleophile TypeReagent ExampleBase / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Primary Amine BenzylamineK2CO3 (2.0 eq)DMF1004–675–85
Secondary Amine MorpholineEt3N (2.0 eq)Ethanol78 (Reflux)6–870–80
Thiolate ThiophenolK2CO3 (1.5 eq)DMF802–385–95
Alkoxide Sodium MethoxideNone (Auto-basic)Methanol65 (Reflux)8–1260–70

Experimental Protocols

Protocol 1: Chemoselective Reduction to (2-Chloro-4-methylquinolin-3-yl)methanol

Objective: Selectively reduce the C3-aldehyde without compromising the C2-chloride.

Causality & Design: Sodium borohydride (NaBH4) is selected over stronger hydrides like LiAlH4 to ensure absolute chemoselectivity. While LiAlH4 risks reducing the quinoline ring or causing premature dehalogenation at the activated C2 position, NaBH4 cleanly reduces the aldehyde to the primary alcohol[3].

Step-by-Step Methodology:

  • Preparation: Suspend 2-chloro-4-methylquinoline-3-carbaldehyde (10.0 mmol, 1.0 eq) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Rationale: Controlling the exotherm prevents transesterification or solvent-mediated side reactions.

  • Reagent Addition: Add NaBH4 (12.0 mmol, 1.2 eq) portion-wise over 15 minutes. The suspension will gradually clear as the aldehyde is reduced to the more soluble alcohol[1].

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validate completion via TLC (Hexanes:EtOAc 7:3); the product spot will appear more polar (lower Rf) than the starting material.

  • Quenching & Workup: Quench the reaction by carefully adding 10 mL of distilled water to destroy excess hydride. Concentrate the mixture under reduced pressure to remove methanol.

  • Extraction: Partition the aqueous residue between Ethyl Acetate (3 × 30 mL) and water. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford the title compound as a pale solid.

Protocol 2: General SNAr Functionalization with Amines

Objective: Displace the C2-chloride with an amine nucleophile to yield 2-amino-4-methylquinolin-3-yl)methanol derivatives.

Causality & Design: The C2 position is sterically hindered by the adjacent C3-hydroxymethyl and C4-methyl groups. Therefore, elevated temperatures (80–100 °C) are strictly required to overcome the activation energy barrier for the formation of the Meisenheimer complex[4]. A mild base (e.g., K2CO3) is essential to neutralize the HCl byproduct; failing to do so results in protonation of the incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction[5].

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube or round-bottom flask equipped with a reflux condenser, dissolve (2-chloro-4-methylquinolin-3-yl)methanol (5.0 mmol, 1.0 eq) in anhydrous DMF (15 mL).

  • Reagent Addition: Add the desired amine (e.g., benzylamine, 7.5 mmol, 1.5 eq) followed by finely powdered anhydrous K2CO3 (10.0 mmol, 2.0 eq).

  • Thermal Activation: Heat the reaction mixture to 100 °C using a precisely controlled oil bath or heating block. Stir vigorously for 4–6 hours.

  • Reaction Monitoring: Monitor via TLC (DCM:MeOH 95:5). The reaction is complete when the starting material spot is entirely consumed. Self-Validation: The formation of a highly fluorescent spot under 254 nm UV light often indicates successful amination.

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of crushed ice/water.

  • Isolation: If the product precipitates, isolate it via vacuum filtration, wash with cold water, and dry. If it remains an oil, extract with Ethyl Acetate (3 × 20 mL), wash thoroughly with water (to remove DMF) and brine, dry over Na2SO4, and purify via flash column chromatography.

References

  • [3] National Institutes of Health (PMC). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at:[Link]

  • [2] ResearchGate. ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications. Available at: [Link]

  • [1] ResearchGate. Synthesis, crystal structure, ABTS radical-scavenging activity, antimicrobial and docking studies of some novel quinoline derivatives. Available at: [Link]

  • [5] LookChem. Cas 125917-60-4, (2-CHLORO-3-QUINOLINYL)METHANOL. Available at: [Link]

Sources

Application

Application Notes and Protocols: Mitsunobu Reaction with (2-Chloro-4-methylquinolin-3-yl)methanol

Authored by: [Your Name/Group], Senior Application Scientist Abstract This document provides a comprehensive technical guide for performing the Mitsunobu reaction using (2-Chloro-4-methylquinolin-3-yl)methanol as the alc...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing the Mitsunobu reaction using (2-Chloro-4-methylquinolin-3-yl)methanol as the alcohol substrate. The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, and azides, under mild, neutral conditions.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice to ensure successful execution and purification.

Introduction: The Mitsunobu Reaction in Heterocyclic Chemistry

The Mitsunobu reaction, discovered by Oyo Mitsunobu, is a cornerstone of modern organic synthesis.[3] It facilitates the dehydration and subsequent nucleophilic substitution of an alcohol. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[3] A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules and natural products.[1][4][5][6]

The substrate of focus, (2-Chloro-4-methylquinolin-3-yl)methanol, presents a unique set of considerations. The quinoline core is a prevalent scaffold in medicinal chemistry, and the chloro- and methyl-substituents can influence the electronic and steric environment of the reacting hydroxymethyl group. This guide will address the specific nuances of applying the Mitsunobu reaction to this heterocyclic alcohol.

Reaction Mechanism and Key Intermediates

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism proceeds through several key steps:[3][5][7]

  • Betaine Formation: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct known as a betaine.[3][8]

  • Proton Transfer: The betaine is a sufficiently strong base to deprotonate the acidic pronucleophile (Nu-H), which can be a carboxylic acid, phenol, imide, or other acidic compound.[5][8] This step is critical, and generally, nucleophiles with a pKa of less than 15 are suitable.[5][9]

  • Alkoxyphosphonium Salt Formation: The alcohol, in this case (2-Chloro-4-methylquinolin-3-yl)methanol, attacks the now electrophilic phosphorus atom of the protonated betaine, displacing the hydrazodicarboxylate. This forms a key intermediate, the alkoxyphosphonium salt, which activates the hydroxyl group, turning it into an excellent leaving group.[4][8]

  • SN2 Displacement: The conjugate base of the nucleophile, generated in step 2, then displaces the activated hydroxyl group via an Sₙ2 reaction. This backside attack results in the characteristic inversion of configuration if the alcohol is chiral.[5][7] The driving force for this final step is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[5]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD ROH (2-Chloro-4-methylquinolin-3-yl)methanol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt [R-OPPh₃]⁺ NuH Nucleophile (Nu-H) Betaine->Alkoxyphosphonium + R-OH - Hydrazine Product Product (R-Nu) Alkoxyphosphonium->Product + Nu⁻ TPPO Triphenylphosphine Oxide (TPPO) Hydrazine Hydrazine Byproduct Mitsunobu_Workflow Start Start: Dry Round-Bottom Flask under Inert Atmosphere AddReagents Add (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq.), PPh₃ (1.2-1.5 eq.), and Nucleophile (1.1-1.2 eq.) Start->AddReagents AddSolvent Dissolve in Anhydrous THF AddReagents->AddSolvent Cool Cool to 0 °C (Ice Bath) AddSolvent->Cool AddDIAD Slowly Add DIAD (1.2-1.5 eq.) Dropwise Cool->AddDIAD React Warm to Room Temperature Stir for 1-24 hours AddDIAD->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Concentrate Under Reduced Pressure Monitor->Workup Reaction Complete Purify Purify Crude Product (e.g., Flash Chromatography) Workup->Purify End End: Isolated Product Purify->End

Sources

Method

(2-Chloro-4-methylquinolin-3-yl)methanol in the synthesis of novel quinoline-based compounds

Application Note: Orthogonal Functionalization of (2-Chloro-4-methylquinolin-3-yl)methanol in the Synthesis of Novel Quinoline-Based Therapeutics Introduction & Mechanistic Rationale The quinoline nucleus is a highly pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of (2-Chloro-4-methylquinolin-3-yl)methanol in the Synthesis of Novel Quinoline-Based Therapeutics

Introduction & Mechanistic Rationale

The quinoline nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents[1]. Among its derivatives, (2-chloro-4-methylquinolin-3-yl)methanol stands out as an exceptionally versatile intermediate. The strategic placement of three distinct functional groups—a chlorine atom at C2, a hydroxymethyl group at C3, and a methyl group at C4—enables orthogonal reactivity, allowing synthetic chemists to systematically explore structure-activity relationships (SAR)[2].

As a Senior Application Scientist, it is critical to understand the causality behind the scaffold's design to fully leverage its potential:

  • C2-Position (Electrophilic Hub): The electron-withdrawing nature of the adjacent quinoline nitrogen highly activates the C2-chlorine toward Nucleophilic Aromatic Substitution ( SN​Ar )[3]. This allows for facile coupling with various amines, thiols, and alkoxides under thermal or microwave conditions.

  • C3-Position (Aliphatic Handle): The hydroxymethyl group acts as an independent aliphatic handle. It can be oxidized to an aldehyde, esterified, or converted into a leaving group (e.g., mesylate or halide) without interfering with the C2-chlorine.

  • C4-Position (Steric/Electronic Modulator): The C4-methyl group provides steric bulk that influences the conformation of C3 substituents and can undergo late-stage benzylic functionalization if required.

Synthetic Workflow

The synthesis of the target scaffold relies on a two-step, self-validating sequence beginning with the Meth-Cohn double-Vilsmeier formylation of acetoacetanilide[4], followed by a chemoselective reduction[5].

QuinolineWorkflow A Acetoacetanilide (Starting Material) C 2-Chloro-4-methylquinoline- 3-carbaldehyde A->C Cyclization B Vilsmeier Reagent (POCl₃ + DMF) B->C Formylation D NaBH₄ / MeOH (0°C to RT) C->D Electrophilic Activation E (2-Chloro-4-methylquinolin- 3-yl)methanol D->E Chemoselective Reduction F C2: SNAr / Cross-Coupling (e.g., Amination) E->F Pathway A G C3: Esterification / Halogenation (e.g., Mesylation) E->G Pathway B

Fig 1: Synthetic workflow and divergent functionalization of the quinoline scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-methylquinoline-3-carbaldehyde (Meth-Cohn Synthesis) Objective: Construct the functionalized quinoline core via double formylation and cyclization[3].

  • Preparation of Vilsmeier Reagent: To a dry, multi-neck round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride ( POCl3​ ) (7.0 equivalents) dropwise over 30 minutes.

    • Causality: The reaction between DMF and POCl3​ to form the Vilsmeier-Haack reagent (chloroiminium ion) is highly exothermic. Strict temperature control at 0 °C prevents the degradation of the reagent and avoids thermal runaway.

  • Substrate Addition: Stir the mixture at 0 °C for 15 minutes, then add acetoacetanilide (1.0 equivalent) portion-wise[5].

  • Cyclization: Gradually heat the reaction mixture to 90 °C and maintain for 4–6 hours.

    • Causality: Heating provides the activation energy necessary for the initial formylation of the active methylene, followed by intramolecular electrophilic aromatic substitution (cyclization) onto the aromatic ring to form the quinoline core[4].

  • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material and the appearance of a highly UV-active spot indicates completion.

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice. Neutralize with saturated aqueous NaHCO3​ . Filter the precipitated pale-yellow solid, wash with distilled water, and recrystallize from ethanol.

Protocol B: Chemoselective Reduction to (2-Chloro-4-methylquinolin-3-yl)methanol Objective: Reduce the C3-aldehyde to a primary alcohol without affecting the C2-chloride.

  • Reaction Setup: Suspend 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 equivalent) in absolute methanol (0.2 M concentration) and cool to 0 °C.

  • Hydride Transfer: Add sodium borohydride ( NaBH4​ ) (1.2 equivalents) in small portions over 15 minutes.

    • Causality: NaBH4​ is a mild hydride donor. Using it in a protic solvent (methanol) at low temperatures ensures exclusive 1,2-reduction of the highly electrophilic aldehyde. The C2-chloride remains completely inert under these conditions, preserving the orthogonal handle.

  • Propagation: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation: Perform TLC or LC-MS. The reduction is confirmed by the shift to a more polar spot (alcohol) and the loss of reactivity with a 2,4-dinitrophenylhydrazine (2,4-DNP) stain (confirming the absence of the carbonyl group).

  • Workup: Quench the reaction with a slow addition of water to destroy excess NaBH4​ . Extract the aqueous layer with dichloromethane (DCM) ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product as an off-white solid.

Protocol C: Divergent Functionalization (Example: C2 SN​Ar Amination) Objective: Utilize the C2-chloride for the introduction of a pharmacophore (e.g., piperazine)[1].

  • Reaction Setup: Dissolve (2-chloro-4-methylquinolin-3-yl)methanol (1.0 eq) and a secondary amine (e.g., N-Boc-piperazine, 1.5 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq) to act as an acid scavenger.

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours.

    • Causality: The C2 position is electron-deficient, but the stable aromatic nature of the ring requires elevated temperatures to overcome the activation barrier for the addition-elimination mechanism of the SN​Ar reaction.

Quantitative Data Presentation

The following table summarizes the optimized parameters and typical quantitative outcomes for the described synthetic workflow, providing a benchmark for experimental reproducibility.

Synthesis StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)Key Mechanistic Feature
1. Double Formylation & Cyclization POCl3​ (7 eq), DMF (3 eq)0 904.0 - 6.075 - 82%> 95%Electrophilic Aromatic Substitution
2. Aldehyde Reduction NaBH4​ (1.2 eq), MeOH0 251.0 - 2.088 - 94%> 98%Chemoselective Hydride Transfer
3. C2 Amination ( SN​Ar ) Amine (1.5 eq), K2​CO3​ 11012.065 - 78%> 90%Addition-Elimination ( SN​Ar )
4. C3 Esterification R-COCl (1.1 eq), TEA, DCM0 253.085 - 92%> 95%Nucleophilic Acyl Substitution

Table 1: Reaction optimization, typical yields, and mechanistic features for the synthesis and functionalization of the quinoline scaffold.

References

  • Title: SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF SOME NEW DERIVATIVES OF 2-(4-BENZOYL-1-PIPERAZINYL) QUINOLINE Source: bibliotekanauki.pl URL: [Link]

  • Title: Synthesis, structural elucidation, antioxidant, CT-DNA binding and molecular docking studies of novel chloroquinoline derivatives Source: PubMed (nih.gov) URL: [Link]

  • Title: Synthesis, docking and pharmacological evaluation of some new quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: PMC (nih.gov) URL: [Link]

  • Title: A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (2-Chloro-4-methylquinolin-3-yl)methanol

Introduction & Strategic Rationale (2-Chloro-4-methylquinolin-3-yl)methanol is a highly valued heterocyclic building block, prominently utilized as an advanced intermediate in the total synthesis of mappicine analogs and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(2-Chloro-4-methylquinolin-3-yl)methanol is a highly valued heterocyclic building block, prominently utilized as an advanced intermediate in the total synthesis of mappicine analogs and homocamptothecin-based topoisomerase I inhibitors[1]. For drug development professionals and process chemists, establishing a robust, scalable, and high-yielding synthetic route to this compound is critical to ensure downstream API (Active Pharmaceutical Ingredient) viability.

This application note details a validated, two-step scale-up protocol starting from inexpensive acetoacetanilide. The pathway leverages a variant of the Meth-Cohn quinoline synthesis via Vilsmeier-Haack cyclo-formylation, followed by a highly chemoselective borohydride reduction.

Mechanistic Insights & Causality

Step 1: Vilsmeier-Haack Cyclo-formylation

The synthesis of the intermediate, 2-chloro-4-methylquinoline-3-carbaldehyde, is achieved by treating acetoacetanilide with the Vilsmeier-Haack reagent (generated in situ from phosphorus oxychloride and N,N-dimethylformamide)[2].

  • Causality of Reagent Selection: POCl₃/DMF serves a multifunctional purpose in this cascade reaction. The generated chloroiminium ion first formylates the active methylene group of acetoacetanilide. Subsequent electrophilic aromatic substitution drives the cyclization onto the phenyl ring. Finally, the reagent acts as a chlorinating agent, converting the tautomeric 2-quinolone intermediate into the 2-chloroquinoline derivative[3]. The 4-methyl group originates directly from the terminal methyl of the acetoacetanilide precursor, making this a highly atom-economical approach.

Step 2: Chemoselective Reduction

The subsequent reduction of the 3-carbaldehyde to the corresponding 3-methanol derivative is executed using sodium borohydride (NaBH₄) in methanol[4].

  • Causality of Reagent Selection: Stronger hydrides like lithium aluminum hydride (LiAlH₄) risk hydrodehalogenation of the sensitive 2-chloro substituent or partial reduction of the quinoline heteroaromatic system. NaBH₄ provides exquisite chemoselectivity for the aldehyde[5]. Furthermore, methanol is not merely a passive solvent; it provides rapid proton transfer to the developing alkoxide intermediate, significantly accelerating the reduction rate and driving the reaction to completion within 10–30 minutes at room temperature[6].

Validated Scale-Up Protocols

Protocol A: Synthesis of 2-Chloro-4-methylquinoline-3-carbaldehyde (100g Scale)
  • Reagent Preparation: Charge a dry, 2L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer with anhydrous DMF (300 mL). Cool the flask to 0–5 °C using an ice-salt bath.

  • Vilsmeier Complex Generation: Add POCl₃ (2.5 equiv, ~130 mL) dropwise over 45 minutes, maintaining the internal temperature below 10 °C to prevent the uncontrolled exothermic decomposition of the Vilsmeier complex.

  • Substrate Addition: After stirring for 30 minutes at 0 °C, add acetoacetanilide (100 g, 0.56 mol) portion-wise to maintain thermal control.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 90 °C for 4–5 hours. Monitor the consumption of the starting material via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

  • Quenching & Workup: Cool the mixture to room temperature and pour it cautiously over crushed ice (1.5 kg) under vigorous mechanical stirring. Neutralize the highly acidic aqueous suspension to pH 7 using solid sodium acetate or saturated NaHCO₃.

  • Isolation: Filter the resulting yellow precipitate, wash extensively with cold distilled water (3 × 500 mL) to remove residual DMF and phosphate salts, and dry under vacuum at 50 °C. Recrystallize from ethyl acetate to afford the pure intermediate.

Protocol B: Synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol (50g Scale)
  • Solubilization: In a 1L round-bottom flask, suspend the purified 2-chloro-4-methylquinoline-3-carbaldehyde (50 g, 0.24 mol) in methanol (400 mL). Stir for 10 minutes at room temperature (20–25 °C)[5].

  • Reduction: Add NaBH₄ (11.8 g, 0.31 mol, 1.3 equiv) in small portions over 15 minutes. Self-Validating Observation: Hydrogen gas evolution will occur, and the suspension will gradually transition into a clear solution as the aldehyde is reduced to the more soluble alcohol.

  • Reaction Monitoring: Stir the mixture for an additional 15–30 minutes. Complete conversion is typically rapid and should be confirmed by TLC[6].

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ~70% of the methanol. Quench the concentrated residue with ice-cold water (500 mL) to precipitate the target product.

  • Isolation: Filter the white to off-white solid, wash with cold water (2 × 100 mL), and dry in a vacuum oven at 45 °C overnight.

Quantitative Process Parameters

The following table summarizes the optimized reaction parameters, expected yields, and purity profiles for the two-step scale-up workflow.

Process StepReagents / SolventsTemp / TimeYield (%)Purity (HPLC)Key Impurity to Monitor
1. Cyclo-formylation Acetoacetanilide, POCl₃, DMF0 °C → 90 °C (4 h)78 - 82%> 96%Uncyclized formylated intermediates
2. Reduction Intermediate, NaBH₄, MeOH25 °C (30 min)94 - 97%> 98.5%Des-chloro quinoline derivative

Synthetic Workflow Visualization

SynthesisWorkflow SM Acetoacetanilide (Starting Material) Int 2-Chloro-4-methylquinoline- 3-carbaldehyde (Intermediate) SM->Int POCl3, DMF 0°C to 90°C, 4h Vilsmeier-Haack Prod (2-Chloro-4-methylquinolin- 3-yl)methanol (Target Product) Int->Prod NaBH4, MeOH 25°C, 30 min Chemoselective Reduction

Workflow for the two-step synthesis of (2-Chloro-4-methylquinolin-3-yl)methanol.

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Technical Notes & Optimization

Troubleshooting

Purification challenges of (2-Chloro-4-methylquinolin-3-yl)methanol

Welcome to the Technical Support Center for Quinoline Derivatives. As a Senior Application Scientist, I have designed this portal to address the specific purification challenges associated with (2-Chloro-4-methylquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Derivatives. As a Senior Application Scientist, I have designed this portal to address the specific purification challenges associated with (2-Chloro-4-methylquinolin-3-yl)methanol .

The synthesis of this compound—typically achieved via the sodium borohydride (NaBH₄) reduction of 2-chloro-4-methylquinoline-3-carbaldehyde—is a foundational step in generating complex nitrogen heterocycles[1]. While the reduction is generally highly efficient, researchers frequently encounter downstream bottlenecks involving co-eluting impurities, over-reduction, and crystallization failures.

This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and optimize your workflow.

I. Reaction & Impurity Pathways

Understanding the causality behind impurity formation is the first step in designing a flawless purification strategy. The diagram below illustrates the primary reaction and the competing side reactions that complicate purification.

ReactionPathways SM 2-Chloro-4-methylquinoline- 3-carbaldehyde Reagent NaBH4 / MeOH 0°C to RT SM->Reagent Hydride Transfer Product (2-Chloro-4-methylquinolin- 3-yl)methanol Reagent->Product Optimal Conversion Imp1 Unreacted Aldehyde (Co-elution Risk) Reagent->Imp1 Incomplete Reaction Imp2 Dehalogenated Alcohol (Over-reduction Risk) Reagent->Imp2 Excess Heat / NaBH4

Reaction pathways and potential impurity generation during aldehyde reduction.

II. Troubleshooting FAQs

Q: Why am I seeing a co-eluting spot on my TLC that matches the starting material, even after complete consumption is indicated by LC-MS? A: The starting aldehyde and the resulting methanol derivative can exhibit tailing on standard silica gel. The basic quinoline nitrogen acts as a hydrogen-bond acceptor, while the newly formed benzylic-like hydroxyl group acts as a donor. This creates a strong dipole that interacts heavily with silanol groups. Furthermore, the UV absorbance of the highly conjugated aldehyde is often much stronger than the alcohol, making trace unreacted starting material appear artificially prominent on TLC. Solution: Do not rely solely on chromatography. Implement a sodium bisulfite (NaHSO₃) aqueous wash during the organic extraction.

Q: My LC-MS shows a mass corresponding to [M-Cl+H]⁺. What caused this, and how do I prevent it? A: You are observing hydrodehalogenation. The chlorine atom at the 2-position of the quinoline ring is highly activated towards nucleophilic substitution. Under forced reducing conditions, it can be substituted by hydride[1]. Solution: Strictly control the temperature (maintain at 0 °C during NaBH₄ addition) and avoid large excesses of the reducing agent. Sodium borohydride reduction of 2-chloro-3-formylquinolines in methanol typically reaches completion within 15 to 30 minutes at ambient temperature[2][3]. Quench the reaction strictly after 30 minutes.

Q: The product forms a stubborn oil instead of crystallizing. How can I induce precipitation? A: Quinoline methanols are prone to oiling out if trace methanol or water remains in the matrix, or if over-reduced impurities disrupt the crystal lattice. Solution: Ensure complete removal of methanol before the aqueous workup. After drying the organic layer, perform a solvent exchange to pure ethyl acetate, concentrate to a minimal volume, and slowly titrate with hexanes while scratching the flask to provide nucleation sites[3].

III. Quantitative Data & Analytical Parameters

To facilitate easy comparison during your in-process controls, refer to the standardized parameters below:

ParameterValue / ObservationCausality / Scientific Rationale
Rf (Starting Aldehyde) ~0.6 (7:3 Hexane:EtOAc)Lacks a hydroxyl group; weaker interaction with stationary phase.
Rf (Target Alcohol) ~0.3 (7:3 Hexane:EtOAc)Strong H-bonding with silanol groups causes higher retention.
NaBH₄ Stoichiometry 0.5 – 0.75 equivalents1 mol of NaBH₄ provides 4 hydride equivalents; a slight excess accounts for competitive solvent reaction.
Reaction Temp 0 °C → 25 °CSuppresses hydrodehalogenation of the activated 2-chloro position.
Reaction Time 15 – 30 minutesExtended times increase the risk of over-reduction[2].
Crystallization Solvent EtOAc / HexanesExploits the differential solubility of the polar alcohol vs. non-polar impurities.

IV. Phase-Separation & Purification Workflow

If chromatography is failing due to tailing, chemical scavenging is the most authoritative approach.

Purification Crude Crude Extract (Alcohol + Trace Aldehyde) Wash Sat. NaHSO3 (aq) Wash Crude->Wash Aq Aqueous Layer (Bisulfite-Aldehyde Adduct) Wash->Aq Scavenges Impurity Org Organic Layer (Enriched Target Alcohol) Wash->Org Retains Product Cryst Recrystallization (EtOAc / Hexanes) Org->Cryst Solvent Exchange Pure Pure Product Crystals Cryst->Pure Controlled Cooling

Phase-separation workflow utilizing bisulfite scavenging and crystallization.

V. Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning physical cues at each step will confirm the success of the operation before you proceed.

Step 1: Reduction Setup

  • Action: Dissolve 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol to create a 0.2 M solution.

  • Causality: Methanol acts as both the solvent and an electrophilic activator for the borohydride, accelerating the reduction of the carbonyl group.

Step 2: Hydride Addition

  • Action: Cool the solution to 0 °C using an ice bath. Add NaBH₄ (0.6 eq) portion-wise over 10 minutes[3].

  • Causality: The 2-chloro group is activated by the electron-withdrawing nature of the quinoline ring. Strict temperature control prevents the hydride from attacking the C2 position.

Step 3: Reaction Monitoring

  • Action: Stir for 20 minutes, allowing the reaction to naturally warm to room temperature.

  • Self-Validation: Perform TLC (7:3 Hexane:EtOAc). The disappearance of the UV-active spot at Rf 0.6 and the appearance of a new spot at Rf 0.3 visually validates successful conversion.

Step 4: Quenching & Chemical Scavenging

  • Action: Quench the reaction by slowly adding ice-cold water until effervescence ceases.

  • Self-Validation: The cessation of hydrogen gas (H₂) evolution confirms the complete neutralization of excess NaBH₄, ensuring no further reduction occurs during workup.

  • Action: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHSO₃ (2x).

  • Causality: NaHSO₃ forms a highly water-soluble bisulfite adduct with any trace unreacted aldehyde, permanently partitioning it into the aqueous waste and away from your target alcohol.

Step 5: Crystallization

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to a minimal volume (do not dry to a foam). Add hexanes dropwise until slight turbidity persists, then cool to 0 °C for 2 hours.

  • Causality: The alcohol's hydrogen-bonding network allows it to form a stable crystal lattice in a mixed non-polar/polar solvent system, whereas less polar impurities remain solvated. Filter to obtain pure (2-chloro-4-methylquinolin-3-yl)methanol[3].

VI. References

  • EvitaChem. Buy (2-Chloroquinolin-3-yl)methanol (EVT-319387). URL:

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. URL:

  • KoreaScience. Synthesis and Antibacterial Evaluation of Some Novel 1,3,4-oxadiazol Derivatives Incorporated with Quinoline Moiety. URL:

Sources

Optimization

Optimizing reaction conditions for (2-Chloro-4-methylquinolin-3-yl)methanol derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and reactivity challenges associated with (2-Chloro-4-methylquinolin-3-yl)me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and reactivity challenges associated with (2-Chloro-4-methylquinolin-3-yl)methanol . This compound is a highly versatile building block in medicinal chemistry, featuring three distinct reactive sites: a 2-chloro group primed for nucleophilic attack or cross-coupling, a 3-hydroxymethyl group susceptible to oxidation or etherification, and a sterically demanding 4-methyl group.

Below, you will find a logical decision matrix, field-proven troubleshooting FAQs, step-by-step self-validating protocols, and empirical data to ensure your derivatization campaigns succeed.

I. Derivatization Strategy & Workflow

Before initiating any reaction, it is critical to map out the chemoselective dependencies of the quinoline scaffold. The proximity of the 3-hydroxymethyl group to the 2-chloro position often necessitates protection strategies to prevent intramolecular side reactions.

G Start Start: (2-Chloro-4-methylquinolin-3-yl)methanol Decision Target Modification? Start->Decision Mod_OH 3-Position Alcohol (Oxidation/Etherification) Decision->Mod_OH Modify -OH Mod_Cl 2-Position Chloro (SNAr/Cross-Coupling) Decision->Mod_Cl Modify -Cl Oxidation Chemoselective Oxidation (e.g., MnO2) Mod_OH->Oxidation Protection Protect -OH Group (e.g., TBS Ether) Mod_Cl->Protection Prevent -OH interference SNAr SNAr Reaction (Amines, Fluorination) Protection->SNAr Coupling Pd Cross-Coupling (Suzuki, Buchwald) Protection->Coupling

Logical decision matrix for chemoselective derivatization of the quinoline scaffold.

II. Troubleshooting Guides & FAQs

Category A: Nucleophilic Aromatic Substitution (SNAr)

Q1: When attempting an SNAr reaction with a primary amine at the 2-chloro position, I am observing significant amounts of a bridged ether/lactone byproduct. How do I prevent this?

A1: This is a classic chemoselectivity issue. The free 3-hydroxymethyl group acts as an intramolecular nucleophile under basic SNAr conditions, outcompeting the intermolecular amine attack.

Causality & Solution: The physical proximity of the alkoxide (formed under basic conditions) to the highly electrophilic 2-position facilitates rapid intramolecular cyclization. To prevent this, you must mask the alcohol. We recommend protecting the 3-hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether prior to the SNAr step. Alternatively, if fluorination is the goal, leveraging specific adducts like 1 (Me4NF·ROH) can maintain nucleophilicity while suppressing protic side reactions[1].

Protocol: Step-by-Step TBS Protection & SNAr

  • Protection: Dissolve (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M). Add imidazole (2.0 eq) and TBSCl (1.2 eq) at 0 °C. Stir for 4 hours at room temperature. Quench with water and extract with EtOAc. Self-validation: TLC should show a non-polar, UV-active spot.

  • SNAr: Dissolve the protected intermediate in anhydrous NMP. Add the desired amine (1.5 eq) and DIPEA (2.0 eq). Heat to 100 °C for 12 hours.

  • Deprotection: Treat the crude mixture with TBAF (1.5 eq) in THF at room temperature for 2 hours to reveal the derivatized methanol.

Category B: Palladium-Catalyzed Cross-Coupling

Q2: My Suzuki cross-coupling at the 2-chloro position is stalling at 30% conversion, and I see protodeboronation of my arylboronic acid. What is causing this?

A2: While the 2-chloroquinoline system is highly activated for oxidative addition, the adjacent 3-hydroxymethyl and 4-methyl groups create a highly sterically hindered environment[2].

Causality & Solution: The steric bulk impedes the transmetalation step of the catalytic cycle, leaving the palladium complex resting in the Pd(II) oxidative addition state. Concurrently, the basic aqueous conditions promote the protodeboronation of the unreacted arylboronic acid. To overcome this, switch to a sterically accommodating, electron-rich ligand like XPhos, which facilitates transmetalation in hindered systems[3].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to activated 2-Cl) Pd0->OxAdd PdII Pd(II) Aryl-Cl Complex (Resting State if Hindered) OxAdd->PdII + Quinoline Substrate Transmet Transmetalation (Rate-Limiting Step) PdII->Transmet + Aryl-B(OH)2 / Base RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-4-methylquinolin-3-yl RedElim->Product Cross-Coupled Product

Suzuki-Miyaura catalytic cycle highlighting the sterically hindered transmetalation step.

Protocol: Optimized Suzuki Coupling for Hindered Quinolines

  • Charge a Schlenk flask with the protected quinoline substrate (1.0 eq), arylboronic acid (1.5 eq), Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and K3PO4 (2.0 eq).

  • Evacuate and backfill with N2 (3x) to ensure strict deoxygenation.

  • Add degassed 1,4-dioxane and H2O (4:1 ratio, 0.1 M).

  • Heat at 90 °C for 8 hours.

  • Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Category C: Oxidation of the 3-Hydroxymethyl Group

Q3: I am trying to oxidize the 3-hydroxymethyl group to the corresponding 2-chloro-4-methylquinoline-3-carboxaldehyde, but I am getting over-oxidation to the carboxylic acid. What is the best oxidant?

A3: Primary alcohols on electron-deficient heterocyclic rings are prone to over-oxidation if water is present, as it forms a hydrate intermediate that further oxidizes.

Causality & Solution: To arrest the oxidation at the aldehyde stage, strictly anhydrous conditions and a mild, chemoselective oxidant are required.4 is the gold standard for allylic and benzylic-type alcohols (the 3-position of quinoline behaves similarly)[4].

Protocol: Chemoselective Oxidation to Carboxaldehyde

  • Dissolve the substrate in anhydrous CH2Cl2 (0.1 M).

  • Add activated MnO2 (10.0 eq). Note: The large excess is required due to the heterogeneous nature of the reaction.

  • Stir vigorously at room temperature for 16 hours.

  • Filter through a pad of Celite to remove the manganese salts, washing thoroughly with CH2Cl2.

  • Concentrate in vacuo. Self-validation: The resulting 2-chloro-4-methylquinoline-3-carboxaldehyde is usually >95% pure and shows a distinct aldehyde proton at ~10.5 ppm in 1H NMR.

III. Quantitative Optimization Data

The following table summarizes the empirical optimization of the Suzuki-Miyaura cross-coupling conditions, demonstrating how addressing the mechanistic bottlenecks drastically improves yield.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Primary Mechanistic Issue
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O8032%Stalled transmetalation; Protodeboronation
PdCl2(dppf) (5 mol%)K2CO3DMF10055%Ligand degradation; Steric clash
Pd2(dba)3 / XPhos K3PO4 1,4-Dioxane/H2O 90 >95% None (Optimal for hindered substrates)

IV. References

  • Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. National Institutes of Health (NIH). Available at: [Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. National Institutes of Health (NIH). Available at:[Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkat USA. Available at: [Link]

  • Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Chloro-4-methylquinolin-3-yl)methanol Stability

Welcome to the Advanced Technical Support Guide for (2-Chloro-4-methylquinolin-3-yl)methanol . As a highly functionalized heterocycle, this compound is a critical building block in the synthesis of PDE10A inhibitors[1] a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for (2-Chloro-4-methylquinolin-3-yl)methanol . As a highly functionalized heterocycle, this compound is a critical building block in the synthesis of PDE10A inhibitors[1] and SARS-CoV-2 MPro/PLPro dual inhibitors[2]. However, its bifunctional nature—featuring both an activated aryl chloride and a benzylic-type alcohol—makes it highly sensitive to pH extremes.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the exact mechanistic causality behind the degradation of this molecule, provide troubleshooting FAQs for common experimental failures, and outline self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Causality of Degradation

To successfully handle (2-Chloro-4-methylquinolin-3-yl)methanol (MW: 207.66 g/mol ), you must recognize that it is not a passive spectator in your reaction mixture; it is a reactive electrophile. Its stability is governed by two competing reactive centers: the C2-chlorine bond and the C3-hydroxymethyl group [3].

Acidic Stress: Carbocation Formation and Hydrolysis

Under strongly acidic conditions (pH < 3), the quinoline nitrogen protonates. This event paradoxically increases the electrophilicity of the C2 position, making the C-Cl bond susceptible to acid-catalyzed hydrolysis to form a 2-quinolone derivative[4]. Simultaneously, the C3-hydroxyl group protonates and dehydrates. Because the resulting carbocation is highly resonance-stabilized by the aromatic quinoline system, this dehydration occurs rapidly. The reactive carbocation then attacks the electron-rich rings of adjacent molecules, leading to irreversible dimerization or polymerization[5].

AcidicDegradation A (2-Chloro-4-methylquinolin-3-yl)methanol (Intact Molecule) B Protonated Hydroxymethyl [-CH2OH2+] A->B H+ (pH < 3) E 2-Quinolone Derivative (Acid-Catalyzed Hydrolysis) A->E H2O, H+, Heat C Benzylic Carbocation [-CH2+] B->C -H2O D Oligomerization / Dimerization (Precipitate Formation) C->D Intermolecular Attack

Fig 1: Acid-catalyzed degradation pathways of (2-Chloro-4-methylquinolin-3-yl)methanol.

Basic Stress: Nucleophilic Aromatic Substitution (SNAr)

Under basic conditions (pH > 10), the C2-chlorine is a prime target for SNAr[6]. The electron-withdrawing nature of the quinoline nitrogen stabilizes the Meisenheimer complex intermediate, allowing nucleophiles (like hydroxide, methoxide, or amines) to easily displace the chlorine[2]. Furthermore, deprotonation of the C3-hydroxymethyl group yields an alkoxide that can attack the C2-position of adjacent molecules, resulting in ether-linked oligomers.

BasicDegradation F (2-Chloro-4-methylquinolin-3-yl)methanol (Intact Molecule) G C3-Alkoxide Intermediate [-CH2O-] F->G OH- (pH > 10) I 2-Hydroxy / 2-Alkoxy Quinoline (SNAr by Base/Solvent) F->I OH- / RO- Attack at C2 H Ether-Linked Oligomers (Intermolecular SNAr) G->H Attack on C2-Cl

Fig 2: Base-catalyzed SNAr and oligomerization pathways via alkoxide intermediates.

Troubleshooting FAQs

Q1: My sample precipitates and forms an insoluble mass when extracted with 0.1 M HCl. What is the mechanism, and how can I prevent it? A: This is a classic case of acid-catalyzed polymerization. At pH < 3, the C3-hydroxymethyl group protonates and loses water to form a reactive benzylic carbocation. This carbocation rapidly attacks other molecules in the solution. Causality: The quinoline core stabilizes the carbocation, significantly lowering the activation energy for dehydration. Solution: Never use strong mineral acids for extraction. Buffer your aqueous phases to pH 5.0–6.5 using ammonium acetate or citrate buffers to maintain the molecule in its neutral, stable state.

Q2: I am attempting a Suzuki coupling or basic hydrolysis nearby, but my LC-MS shows a mass shift of -18.5 Da (loss of Cl, gain of OH). What happened? A: You are observing the base-catalyzed hydrolysis of the C2-chlorine via an SNAr mechanism[4]. Causality: The quinoline nitrogen acts as an electron sink, activating the ortho-chlorine toward nucleophilic attack by hydroxide ions present in your basic aqueous mixture. Solution: If the C2-Cl bond must be preserved for downstream chemistry, avoid aqueous bases (like NaOH or KOH). Instead, use non-nucleophilic bases (e.g., K2CO3, Cs2CO3, or DIPEA) in strictly anhydrous, aprotic solvents (e.g., DMF, 1,4-dioxane).

Q3: My purified compound degrades into a yellow smear over a few weeks, even when stored as a solid. How can I prevent this? A: This indicates autocatalytic degradation. Trace amounts of residual acid or moisture can initiate the hydrolysis of the C2-Cl bond, releasing HCl. The released HCl then accelerates further degradation (carbocation formation at C3) in a runaway feedback loop. Solution: Ensure the final product is rigorously dried under high vacuum to remove trace moisture and volatile acids. Store the compound under an inert argon atmosphere at -20°C.

Quantitative Stability Data

The following table summarizes the degradation kinetics of (2-Chloro-4-methylquinolin-3-yl)methanol under various stress conditions.

ConditionTemp (°C)Primary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Mitigation
0.1 M HCl (pH 1) 25C3-Dehydration & Oligomerization< 2 hoursNeutralize immediately; extract at pH 5-7
0.1 M HCl (pH 1) 60C2-Cl Hydrolysis (2-Quinolone formation)< 30 minsStrictly avoid heating in acidic media
pH 7.4 Buffer 25Stable> 14 daysStandard handling and assay condition
0.1 M NaOH (pH 13) 25SNAr (C2-OH formation)4-6 hoursUse non-nucleophilic bases
NaOMe / MeOH 60SNAr (C2-OMe formation)< 15 minsAvoid nucleophilic solvents during heating

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in checks to confirm that the observed data is an accurate reflection of the chemistry, rather than an artifact of the analytical method.

Protocol 1: Forced Degradation Profiling (Self-Validating System)

Objective: Establish the exact pH boundaries for your specific derivative while preventing post-sampling degradation. Self-Validation Mechanism: By quenching the reaction at specific time points with a neutralizing buffer containing an internal standard (IS), you freeze the degradation profile. If the IS peak area varies between injections, you immediately know your quench was ineffective or LC-MS ionization suppression is occurring.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of (2-Chloro-4-methylquinolin-3-yl)methanol in anhydrous Acetonitrile (ACN).

  • Stress Initiation:

    • Acid Stress: Mix 500 µL of stock with 500 µL of 0.2 M HCl.

    • Base Stress: Mix 500 µL of stock with 500 µL of 0.2 M NaOH.

  • Incubation: Incubate the vials at 25°C in a thermomixer.

  • Validated Quenching: At t=0,1,4, and 24 hours, remove a 50 µL aliquot.

    • For the acid stress, quench into 450 µL of 0.5 M Ammonium Acetate buffer (pH 7.0) containing 1 µg/mL of an internal standard (e.g., heavy-isotope labeled quinoline).

    • For the base stress, quench into 450 µL of 0.5 M Ammonium Acetate buffer (pH 5.0) containing the IS.

  • LC-MS Analysis: Analyze the quenched samples. Monitor m/z 208 [M+H]+ for the intact parent, m/z 190 [M−H2​O+H]+ for the C3-carbocation/hydrolysis product, and m/z>400 for dimers. Verify that the IS peak area remains constant ( ±5% ) across all time points.

Protocol 2: pH-Controlled Extraction Workflow

Objective: Safely isolate the compound from a crude reaction mixture without triggering C2-Cl hydrolysis or C3 dehydration. Self-Validation Mechanism: A mass-balance check is performed on the aqueous waste to ensure no material was lost to premature polymerization (which would precipitate at the interface).

Step-by-Step Methodology:

  • Reaction Quench: Cool the crude reaction mixture to 0–5°C. Slowly quench by adding a 1.0 M Phosphate buffer (pH 6.5) dropwise until the mixture reaches a stable pH of 6.0–7.0.

  • Solvent Selection: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a 1:1 volume ratio to the quenched aqueous mixture.

  • Extraction: Gently invert the separatory funnel. Do not shake vigorously to avoid emulsions caused by partially formed oligomers.

  • Mass-Balance Check: After separating the organic layer, take a 10 µL aliquot of the aqueous layer and analyze via UPLC-UV. If the target compound is detected in the aqueous layer, adjust the pH slightly closer to 7.0 and re-extract.

  • Drying and Storage: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C . Store the resulting solid under argon at -20°C.

References

  • Grokipedia: 2-Chloroquinoline Source: Grokipedia URL
  • Technical Support Center: Stability of 2-Chloroquinoline-6-sulfonamide in Aqueous Solutions Source: Benchchem URL
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro Source: PMC / NIH URL
  • Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors Source: J-Stage URL
  • (2-Chloroquinolin-3-yl)
  • Pyridine and Benzo Derivatives Reactivity Source: Scribd URL

Sources

Optimization

Overcoming poor solubility of (2-Chloro-4-methylquinolin-3-yl)methanol in organic solvents

Welcome to the Technical Support and Troubleshooting Center for (2-Chloro-4-methylquinolin-3-yl)methanol (CAS: 119808-72-9). This guide is designed for researchers and drug development professionals facing challenges wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for (2-Chloro-4-methylquinolin-3-yl)methanol (CAS: 119808-72-9). This guide is designed for researchers and drug development professionals facing challenges with the poor organic solubility of this specific quinoline intermediate.

Below, you will find mechanistic explanations, quantitative solubility data, validated experimental protocols, and troubleshooting FAQs to help you integrate this compound into your synthetic workflows.

Quantitative Solubility Profile

The solubility of (2-Chloro-4-methylquinolin-3-yl)methanol varies drastically depending on the solvent's ability to disrupt its crystalline lattice. The table below summarizes the comparative solubility profile across common organic solvent classes to guide your initial solvent selection.

Solvent ClassRepresentative SolventsEstimated Solubility (25°C)Recommended Application / Action
Non-Polar Hexanes, Heptane, CyclohexaneVery Poor (< 1 mg/mL)Avoid as primary solvents. Excellent as anti-solvents for precipitation/crystallization.
Aprotic (Low Polarity) Toluene, Diethyl EtherPoor (1 - 5 mg/mL)Unsuitable for high-concentration reactions without transient protection strategies.
Aprotic (Moderate) Dichloromethane (DCM), THFModerate (5 - 20 mg/mL)Requires heating, sonication, or the addition of a polar co-solvent for full dissolution.
Polar Protic Methanol, EthanolGood (20 - 50 mg/mL)Ideal for recrystallization. Dissolves well at reflux; precipitates cleanly upon cooling.
Polar Aprotic DMSO, DMF, DMAcExcellent (> 50 mg/mL)Ideal primary solvents or co-solvents. Strong hydrogen-bond acceptors disrupt the solute lattice.

Troubleshooting FAQs: The "Why" and "How"

Q1: Mechanistically, why is (2-Chloro-4-methylquinolin-3-yl)methanol so insoluble in common organic solvents like DCM or Toluene?

A: The poor solubility is driven by a high crystal lattice energy dictated by two main factors[1]:

  • Intermolecular Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) at position 3 acts as both a strong hydrogen-bond donor and acceptor. It forms robust intermolecular networks with the quinoline nitrogen and other hydroxyl groups.

  • Planar Stacking & Electronic Effects: The aromatic quinoline core engages in strong π−π stacking. Furthermore, the electron-withdrawing 2-chloro group reduces the basicity of the quinoline nitrogen, making it highly resistant to standard salt-formation techniques (e.g., forming a hydrochloride salt) that are typically used to enhance solubility[2].

Q2: I need to run a reaction in DCM, but the compound remains a suspension. How can I force dissolution without changing the primary solvent?

A: The most effective strategy is Co-solvency . By introducing a small volume (5-10% v/v) of a strong hydrogen-bond acceptor like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), you can competitively disrupt the solute-solute hydrogen bonds[3]. The hydrophobic hydrocarbon regions of the primary solvent maintain the overall organic environment, while the co-solvent acts as a molecular "wedge" to break the lattice[4].

Mechanism State1 Crystalline State (Strong Intermolecular H-Bonds) Action1 Add Polar Aprotic Co-solvent (DMSO/DMF) State1->Action1 State2 Competitive Solvation (Solvent-Solute H-Bonding) Action1->State2 Action2 Disruption of Pi-Pi Stacking State2->Action2 State3 Fully Solvated Monomer (Thermodynamic Sink) Action2->State3

Mechanistic pathway of hydrogen-bond disruption by polar aprotic co-solvents.

Q3: What if my reaction is strictly incompatible with polar aprotic solvents (e.g., Grignard reagents, sensitive cross-couplings)?

A: If polar co-solvents will quench your reagents, you must use Transient Derivatization . By temporarily masking the -CH₂OH group as a Trimethylsilyl (TMS) ether or acetate, you eliminate the primary hydrogen-bond donor. This drastically lowers the crystal lattice energy, rendering the intermediate highly soluble in non-polar solvents like Toluene or THF. Once the main synthetic step is complete, the protecting group can be easily cleaved.

SolventWorkflow Start Compound Insoluble in Target Solvent CheckRxn Is the reaction tolerant to polar aprotic solvents? Start->CheckRxn UseCoSolvent Use Co-solvent System (e.g., 5-10% DMSO in DCM) CheckRxn->UseCoSolvent Yes CheckTemp Can the reaction tolerate heating? CheckRxn->CheckTemp No Success Fully Solvated System Ready for Reaction UseCoSolvent->Success UseHeat Heat to 40-60°C under inert atmosphere CheckTemp->UseHeat Yes UseProtect Perform Transient Protection (e.g., TMS ether) of -CH2OH CheckTemp->UseProtect No UseHeat->Success UseProtect->Success

Decision tree for overcoming the solubility barriers of (2-Chloro-4-methylquinolin-3-yl)methanol.

Validated Experimental Protocols

Protocol A: Self-Validating Co-Solvent Solubilization

Use this protocol when your downstream reaction can tolerate small amounts of DMSO or DMF (e.g., Suzuki couplings, SₙAr reactions).

  • Suspension: Add 1.0 mmol of (2-Chloro-4-methylquinolin-3-yl)methanol to a dry reaction flask. Add 5.0 mL of your primary organic solvent (e.g., DCM or THF). Stir at 300 rpm. The mixture will appear as a cloudy suspension.

  • Titration: Add anhydrous DMSO dropwise (in 0.1 mL increments).

  • Thermal Agitation: Gently warm the flask to 40°C using a water bath while continuing to stir.

  • Self-Validation Check: Stop adding DMSO once the solution becomes completely transparent. Remove the flask from the heat source and let it cool to room temperature (20-25°C).

    • Pass: The solution remains clear. Proceed with your reagents.

    • Fail: Fine crystals precipitate upon cooling. Add an additional 0.2 mL of DMSO and repeat the heating/cooling cycle until thermodynamic stability is achieved at room temperature.

Protocol B: Transient TMS-Protection for Non-Polar Workflows

Use this protocol when strictly non-polar conditions are required.

  • Reaction Setup: Suspend 1.0 mmol of the compound in 5.0 mL of anhydrous DCM under an inert Nitrogen atmosphere.

  • Reagent Addition: Add 1.5 mmol of Imidazole, followed by the dropwise addition of 1.2 mmol of Trimethylsilyl chloride (TMSCl) at 0°C.

  • Self-Validation Check (Visual): Stir the reaction at room temperature for 1-2 hours. Validation: The initial cloudy suspension will transition into a perfectly clear, homogenous solution as the insoluble starting material converts into the highly lipophilic TMS-ether.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Downstream Use: The resulting protected intermediate can now be effortlessly dissolved in Toluene, Hexanes, or Diethyl Ether at high concentrations (>100 mg/mL) for your subsequent synthetic step.

References

  • Auctores. "Review on Solubility Enhancement Techniques for Poorly Soluble Drugs." Auctores Online. Available at:[Link]

  • National Institutes of Health (PMC). "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." Available at:[Link]

  • International Journal of Pharmaceutical Sciences and Research. "Deep Eutectic Solvents as Solubility Enhancers: A Systematic Review." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of (2-Chloro-4-methylquinolin-3-yl)methanol

Target Audience: Researchers, analytical scientists, and drug development professionals. Overview (2-Chloro-4-methylquinolin-3-yl)methanol is a highly functionalized heterocyclic building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Overview

(2-Chloro-4-methylquinolin-3-yl)methanol is a highly functionalized heterocyclic building block. While valuable in drug discovery, its structural features—specifically the electrophilic C2-chloro group and the pseudo-benzylic C3-hydroxymethyl group—render it highly susceptible to environmental degradation. This guide provides a mechanistic understanding of its instability and field-proven protocols to ensure its integrity during storage and handling.

Mechanistic Causes of Decomposition

To prevent degradation, one must understand the chemical causality driving it. The molecule possesses three primary vulnerabilities:

  • Pathway A: Nucleophilic Aromatic Substitution (Hydrolysis): The quinoline nitrogen withdraws electron density from the C2 position, making the adjacent C-Cl bond highly susceptible to nucleophilic attack by moisture ( H2​O ). This hydrolysis yields a 2-hydroxyquinoline intermediate, which rapidly tautomerizes to the thermodynamically stable quinolone (carbostyril) derivative[1][2].

  • Pathway B: Benzylic Oxidation: The primary alcohol at the C3 position is activated by the adjacent aromatic system. Exposure to atmospheric oxygen ( O2​ ) drives the oxidation of the hydroxymethyl group to an aldehyde, forming 2-chloro-4-methylquinoline-3-carboxaldehyde. This oxidation product is itself highly reactive and air-sensitive[3][4].

  • Pathway C: Photodegradation: Quinolines strongly absorb UV and visible light. Photo-excitation catalyzes both the oxidation of the alcohol and the hydrolysis of the C-Cl bond, while also generating complex radical dimers[1].

Decomposition Parent (2-Chloro-4-methylquinolin- 3-yl)methanol Hydrolysis Hydrolysis Product (Quinolone Tautomer) Parent->Hydrolysis H2O / Moisture (SNAr) Oxidation Oxidation Product (3-Carboxaldehyde) Parent->Oxidation O2 / Air (Alcohol Oxidation) Photo Photodegradation (Radical Byproducts) Parent->Photo UV/Vis Light (Catalysis)

Figure 1: Primary decomposition pathways of (2-Chloro-4-methylquinolin-3-yl)methanol.

Troubleshooting & FAQs

Q1: My powder turned from off-white to yellow/brown. What happened? A1: A color shift to yellow or brown is the classic signature of oxidation or photodegradation[1]. The formation of the 3-carboxaldehyde derivative extends the conjugated π -system, shifting the absorption into the visible spectrum. Discard the batch or purify via flash chromatography before use.

Q2: I see a new peak in my HPLC-UV chromatogram. How do I identify the degradation product? A2: Perform an LC-MS analysis to identify the specific degradation pathway[1]:

  • If the new peak shows a mass-to-charge ratio ( m/z ) of [M - 2] , the compound has oxidized to the aldehyde.

  • If the m/z shows a loss of 18 Da (replacement of 35Cl with OH ) and the disappearance of the characteristic 3:1 chlorine isotopic pattern, the compound has undergone moisture-driven hydrolysis[1].

Q3: Can I store stock solutions of this compound in DMSO or Methanol? A3: No. DMSO is highly hygroscopic; it will absorb atmospheric moisture and accelerate C2-hydrolysis. Methanol can act as a nucleophile, leading to the formation of a 2-methoxyquinoline impurity. If a solution must be stored, use anhydrous, degassed Acetonitrile and store at -20°C for a maximum of 48 hours.

Standard Operating Protocols (SOPs) for Storage and Handling

To establish a self-validating system, every step of the handling process must exclude moisture, oxygen, and light[3][4].

Protocol 1: Long-Term Storage of Solid Material
  • Preparation: Transfer the newly received sealed vial into an inert-atmosphere glovebox purged with high-purity Argon or Nitrogen ( O2​<1 ppm, H2​O<1 ppm).

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air during weighing. Amber glass blocks UV/Vis light transmission.

  • Sealing: Backfill each vial with Argon. Seal tightly with PTFE-lined screw caps. Causality: PTFE provides a superior chemical and moisture barrier compared to standard polyethylene caps.

  • Secondary Containment: Wrap the cap junction with Parafilm. Place the vials in a secondary vacuum-sealed bag or a desiccator cabinet containing indicating Drierite (calcium sulfate).

  • Temperature Control: Store the desiccator/bag at 2-8°C (short-term, <1 month) or -20°C (long-term, >1 month).

Workflow Step1 1. Receive Solid Batch Step2 2. Transfer to Glovebox (Argon/N2 Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Vials (Light Protection) Step2->Step3 Step4 4. Seal with PTFE Caps & Parafilm Step3->Step4 Step5 5. Store at 2-8°C or -20°C with Desiccant Step4->Step5

Figure 2: Step-by-step inert handling and storage workflow to prevent degradation.

Protocol 2: Preparation of Analytical Stock Solutions
  • Solvent Selection: Use only anhydrous, septum-sealed solvents (e.g., Acetonitrile or THF).

  • Degassing: Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Remove a single-use aliquot of the solid from the freezer and allow it to equilibrate to room temperature before opening (this prevents condensation of ambient moisture onto the cold powder). Inject the degassed solvent directly through the vial cap if possible, or open briefly under a stream of Argon.

  • Usage: Use the solution immediately. Do not store aqueous buffer mixtures of this compound for more than 4 hours prior to assaying.

Quantitative Data Summaries

Table 1: Degradation Pathways and Analytical Signatures

Degradation PathwayReagent/CatalystPrimary ProductLC-MS SignatureVisual Indicator
SNAr Hydrolysis H2​O , MoistureQuinolone Tautomer Δm/z=−18 , loss of Cl isotopeNone (Remains white/colorless)
Alcohol Oxidation O2​ , Air3-Carboxaldehyde Δm/z=−2 Shifts to Yellow/Brown
Photodegradation UV/Vis LightRadical Dimers / OxidesComplex / High MW peaksShifts to Dark Brown

Table 2: Recommended Storage Conditions and Expected Shelf-Life

Storage StateTemperatureAtmosphereContainerMax Shelf-Life
Bulk Solid -20°CArgon / NitrogenAmber Glass + PTFE Cap> 12 Months
Solid Aliquot 2-8°CArgon / NitrogenAmber Glass + PTFE Cap3 - 6 Months
Organic Solution -20°CDegassed Anhydrous ACNSealed HPLC Vial< 48 Hours
Aqueous Buffer 25°CAmbientStandard Plate/Vial< 4 Hours

References

  • [1] Title: Technical Support Center: Stability of 2-Chloroquinoline-6-sulfonamide in Aqueous Solutions | Source: benchchem.com | URL: 1

  • [2] Title: HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones | Source: rsc.org | URL: 2

  • [3] Title: 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS, 73568-25-9 Safety Data Sheets | Source: echemi.com | URL: 3

  • [4] Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 4

Sources

Optimization

Technical Support Center: Enhancing the Reactivity of (2-Chloro-4-methylquinolin-3-yl)methanol

Welcome to the technical support center for (2-Chloro-4-methylquinolin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile quinoline der...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Chloro-4-methylquinolin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile quinoline derivative. The hydroxyl group in this molecule, while a key functional handle, often requires activation to participate in a wide range of synthetic transformations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and successfully enhance its reactivity for your specific application.

Understanding the Substrate: Key Considerations

Before attempting to modify the hydroxyl group of (2-Chloro-4-methylquinolin-3-yl)methanol, it's crucial to understand its inherent chemical properties. The molecule is a benzylic-type alcohol, but its reactivity is modulated by the quinoline ring system. The electron-withdrawing effects of the quinoline nitrogen and the 2-chloro substituent can influence the acidity of the hydroxyl proton and the stability of potential intermediates. These factors must be considered when selecting reagents and reaction conditions to avoid unwanted side reactions, such as those involving the quinoline nitrogen.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my standard esterification reaction (e.g., Fischer esterification) with (2-Chloro-4-methylquinolin-3-yl)methanol giving low yields?

A1: The hydroxyl group in your substrate is a poor leaving group, which is a prerequisite for many nucleophilic substitution reactions.[3][4] Standard acid-catalyzed esterification (Fischer esterification) is a reversible reaction and often requires harsh conditions (high temperatures, strong acid catalyst) which can be detrimental to the quinoline ring system.[5][6][7] To achieve higher yields under milder conditions, you need to activate the hydroxyl group or use a coupling agent.

Q2: What are the main strategies for activating the hydroxyl group for nucleophilic substitution?

A2: There are two primary strategies:

  • Convert the hydroxyl into a good leaving group: This involves transforming the -OH group into a species that is a weak base and can readily depart.[3][8] Common examples include converting it to a tosylate (-OTs), mesylate (-OMs), or a halide (-Cl, -Br).[3][4][9]

  • Use coupling agents: Reagents like carbodiimides (for esterification) or the reagents used in the Mitsunobu and Appel reactions activate the alcohol in situ to facilitate the reaction with a nucleophile under mild conditions.[10][11][12][13][14][15][16]

Q3: I'm concerned about side reactions with the quinoline nitrogen. How can I avoid them?

A3: The quinoline nitrogen can act as a nucleophile or a base, potentially interfering with your desired reaction.[1][2] To minimize this, opt for reactions that run under neutral or mildly basic conditions. Avoid strong acids, which can protonate the quinoline nitrogen.[17] Reactions like the Steglich esterification, Mitsunobu reaction, and Appel reaction are excellent choices as they proceed under neutral conditions.[10][13][14][15][16]

Troubleshooting Guides & Recommended Protocols

This section provides detailed solutions and step-by-step protocols for common synthetic goals involving the activation of the hydroxyl group of (2-Chloro-4-methylquinolin-3-yl)methanol.

Issue 1: Low Yield in Ester Formation

If you are struggling with low yields in esterification reactions, the following methods offer milder and more efficient alternatives to traditional acid-catalyzed approaches.

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for sensitive substrates like your quinoline methanol derivative.[15][16][18][19] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[16][18]

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form an even more reactive acyl-pyridinium salt, which is readily attacked by the alcohol.[15][18] This pathway avoids the high temperatures and strong acids of Fischer esterification.[19]

Detailed Protocol: Steglich Esterification

  • Materials:

    • (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq.)

    • Carboxylic acid (1.2 eq.)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (2-Chloro-4-methylquinolin-3-yl)methanol, the carboxylic acid, and DMAP in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Need for C-O Bond Formation (Ether Synthesis) Under Mild Conditions

Direct etherification can be challenging. The Mitsunobu reaction provides an excellent method for forming ethers with inversion of stereochemistry (if applicable) under very mild conditions.

The Mitsunobu reaction facilitates the condensation of an alcohol with a pronucleophile (in this case, another alcohol or a phenol) using a combination of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][20][21][22][23]

Causality: The reaction proceeds through the formation of an alkoxyphosphonium salt, which is a highly activated intermediate. The pronucleophile then displaces the activated hydroxyl group via an Sₙ2 mechanism.[21] The formation of stable byproducts (triphenylphosphine oxide and a hydrazine derivative) drives the reaction to completion.[23]

Detailed Protocol: Mitsunobu Reaction for Ether Synthesis

  • Materials:

    • (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq.)

    • Alcohol or Phenol (the "pronucleophile") (1.2 eq.)

    • Triphenylphosphine (PPh₃) (1.5 eq.)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (2-Chloro-4-methylquinolin-3-yl)methanol, the pronucleophile alcohol/phenol, and PPh₃ in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD dropwise to the stirred solution. An exothermic reaction and color change are often observed.

    • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.

Issue 3: Complete Conversion to an Alkyl Halide is Required

For subsequent reactions requiring an alkyl halide, it is necessary to convert the hydroxyl group into a halide. The Appel reaction is a mild and efficient method for this transformation.

The Appel reaction converts primary and secondary alcohols into the corresponding alkyl chlorides or bromides using triphenylphosphine (PPh₃) and a tetrahalomethane (CCl₄ or CBr₄).[10][12][13][14][24] It operates under neutral conditions, which is advantageous for your substrate.[13][14][24]

Causality: The reaction begins with the activation of PPh₃ by the tetrahalomethane. The alcohol is then converted into an alkoxyphosphonium intermediate. A subsequent Sₙ2 attack by the halide ion displaces the activated oxygen, yielding the alkyl halide and triphenylphosphine oxide.[10][24] The formation of the very stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[13]

Detailed Protocol: Appel Reaction for Chlorination

  • Materials:

    • (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq.)

    • Triphenylphosphine (PPh₃) (1.2 eq.)

    • Carbon tetrachloride (CCl₄) (as solvent or co-solvent)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (2-Chloro-4-methylquinolin-3-yl)methanol in anhydrous DCM and CCl₄.

    • Cool the solution to 0 °C.

    • Add PPh₃ portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture.

    • The crude product can be purified by column chromatography on silica gel to separate the desired alkyl chloride from triphenylphosphine oxide.

Data & Workflow Visualization

Table 1: Comparison of Hydroxyl Activation Methods
MethodReagentsConditionsKey AdvantagePotential Issue
Tosylation p-TsCl, Pyridine0 °C to RTForms a very stable, excellent leaving group.[3][9]Can sometimes lead to in-situ chlorination with sensitive substrates.[25]
Steglich Esterification Carboxylic Acid, DCC, DMAP0 °C to RTMild, neutral conditions; high yield for esters.[15][16]Dicyclohexylurea (DCU) byproduct can complicate purification.
Mitsunobu Reaction Pronucleophile, PPh₃, DIAD/DEAD0 °C to RTVersatile for C-O, C-N, C-S bonds; mild.[11][20]Stoichiometric byproducts require chromatographic separation.[22]
Appel Reaction PPh₃, CCl₄ or CBr₄0 °C to RTMild, neutral conversion to halides.[10][14]Stoichiometric phosphine oxide byproduct must be removed.[10]
Diagram 1: General Workflow for Hydroxyl Group Activation

This workflow illustrates the decision-making process for choosing an appropriate activation method based on the desired transformation.

G start Start: (2-Chloro-4-methylquinolin-3-yl)methanol decision1 Desired Transformation? start->decision1 ester Ester Formation (R-CO-O-R') decision1->ester C-O (Acyl) ether Ether Formation (R-O-R') decision1->ether C-O (Alkyl) halide Halide Formation (R-X) decision1->halide C-X other_nu Other Nucleophiles (e.g., Azide, Thiol) decision1->other_nu C-Nu steglich Steglich Esterification (DCC, DMAP) ester->steglich mitsunobu_ether Mitsunobu Reaction (R'OH, PPh3, DIAD) ether->mitsunobu_ether appel Appel Reaction (PPh3, CCl4) halide->appel tosylation 1. Tosylation (TsCl) 2. Sₙ2 with Nucleophile other_nu->tosylation mitsunobu_other Mitsunobu Reaction (Nu-H, PPh3, DIAD) other_nu->mitsunobu_other

Caption: Decision workflow for activating the hydroxyl group.

Diagram 2: Conversion to a Better Leaving Group (Tosylate)

This diagram illustrates the mechanism of converting the alcohol into a tosylate, which is an excellent leaving group for subsequent Sₙ2 reactions.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Sₙ2 Reaction alcohol R-OH (Alcohol) attack Nucleophilic Attack tscl TsCl (Tosyl Chloride) pyridine Pyridine (Base) deprotonation Deprotonation oxonium R-O(H+)-Ts (Oxonium Intermediate) attack->oxonium tosylate R-OTs (Tosylate Ester) deprotonation->tosylate sn2_attack Sₙ2 Attack nucleophile Nu⁻ (Nucleophile) product R-Nu (Substitution Product) leaving_group TsO⁻ (Excellent Leaving Group) sn2_attack->product sn2_attack->leaving_group

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for (2-Chloro-4-methylquinolin-3-yl)methanol

Welcome to the Technical Support Center for (2-Chloro-4-methylquinolin-3-yl)methanol . This bifunctional quinoline scaffold presents unique chemoselectivity challenges due to the highly activated, yet sterically hindered...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-Chloro-4-methylquinolin-3-yl)methanol . This bifunctional quinoline scaffold presents unique chemoselectivity challenges due to the highly activated, yet sterically hindered C2-chloride, and the adjacent, unprotected C3-hydroxymethyl group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for your workflows.

Section 1: Workflow & Decision Tree

When designing a synthetic route involving (2-Chloro-4-methylquinolin-3-yl)methanol, researchers must decide whether to directly functionalize the C2-Cl bond or manipulate the C3-OH group first. The decision tree below outlines the standard divergent pathways.

Workflow Start (2-Chloro-4-methylquinolin-3-yl)methanol Starting Material Oxidation Oxidation (C3-OH) Start->Oxidation Mild Oxidants Coupling Cross-Coupling (C2-Cl) Start->Coupling Pd Catalyst + Ligand Protection OH Protection Start->Protection TBS-Cl / Imidazole Aldehyde 2-Chloro-4-methylquinoline- 3-carbaldehyde (MnO2 or DMP) Oxidation->Aldehyde DirectCoupling Direct Suzuki/Buchwald (Requires XPhos/BrettPhos) Coupling->DirectCoupling Steric/Chelation Challenges ProtectedCoupling Standard Pd(PPh3)4 Coupling (High Yield) Protection->ProtectedCoupling

Divergent synthetic pathways for (2-Chloro-4-methylquinolin-3-yl)methanol.

Section 2: Cross-Coupling Reactions (C2-Cl Activation)

Q: Why am I getting low yields (<20%) when attempting a standard Suzuki-Miyaura coupling at the C2 position using Pd(PPh3)4?

A: The failure of standard first-generation catalysts like Pd(PPh3)4 stems from two causal factors:

  • Steric Hindrance: The C2-Cl bond is flanked by a C3-hydroxymethyl group and a C4-methyl group, creating a highly congested environment that heavily penalizes the oxidative addition transition state.

  • Off-Cycle Chelation: Following oxidative addition, the free C3-hydroxyl group can coordinate to the electrophilic Pd(II) center. This forms a stable, off-cycle resting state that prevents the transmetalation step from occurring.

Solution: You must transition to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or specialized phosphinanes like SabPhos, which have been proven to rapidly catalyze C-X coupling reactions[1]. The extreme steric bulk of XPhos accelerates reductive elimination while physically blocking the C3-OH from coordinating to the metal center. Alternatively, Nickel-catalyzed Kumada couplings using amido pincer complexes have shown exceptional efficiency for 2-chloro-4-methylquinolines, yielding excellent product conversion even at room temperature[2].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C2-Cl Activation) Pd0->OxAdd Substrate Entry Poisoning Off-Cycle Chelation (C3-OH coordinates to Pd) OxAdd->Poisoning Poor Ligand Choice (e.g., PPh3) Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Base / Boronic Acid Poisoning->OxAdd Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Product Release

Pd-catalytic cycle showing C3-OH chelation pitfall and ligand-driven resolution.

Quantitative Catalyst Selection Matrix
Reaction TypeTarget BondRecommended Catalyst/LigandAdditive/BaseExpected Yield RangePrimary Challenge
Suzuki-Miyaura C2-ClXPhos Pd G2 or SabPhosK3PO4 (aq)85-95%Steric hindrance (C3, C4), OH chelation
Kumada Coupling C2-ClAmido Pincer Ni ComplexLiCl, ZnCl280-99%Grignard functional group tolerance
Buchwald-Hartwig C2-ClBrettPhos Pd G3t-BuONa75-90%Competitive O-arylation
Oxidation C3-OHActivated MnO2None (DCM solvent)>90%Over-oxidation to carboxylic acid
Protocol 1: Self-Validating Suzuki-Miyaura Coupling (Unprotected C3-OH)
  • Preparation: In an oven-dried Schlenk flask under argon, combine (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G2 (0.02 equiv, 2 mol%), and XPhos (0.02 equiv, 2 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M) followed by an aqueous solution of K3PO4 (2.0 M, 3.0 equiv). Causality: K3PO4 is basic enough to activate the boronic acid for transmetalation but mild enough to prevent degradation of the quinoline core.

  • Reaction: Heat to 80 °C for 4-6 hours.

  • Validation Checkpoint: Monitor via LCMS. The disappearance of the starting material (m/z [M+H]+ ~208) and appearance of the product mass confirms transmetalation/reductive elimination success. Troubleshooting: If a mass corresponding to a completely dehalogenated quinoline appears, oxygen ingress has occurred; rigorously degas solvents in future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Section 3: Oxidation of the C3-Hydroxymethyl Group

Q: When oxidizing the C3-methanol to an aldehyde, I observe significant over-oxidation to the carboxylic acid. How can I arrest the oxidation at the aldehyde stage?

A: The benzylic-like nature of the C3-hydroxymethyl group makes it highly susceptible to over-oxidation when using aqueous or strong oxidants (e.g., KMnO4, Jones reagent). To exclusively isolate 2-chloro-4-methylquinoline-3-carbaldehyde[3], you must utilize anhydrous, mild single-electron transfer or surface-active oxidants.

Solution: Activated Manganese Dioxide (MnO2) or Dess-Martin Periodinane (DMP) are the gold standards here. MnO2 operates via a surface-adsorption mechanism that selectively halts at the aldehyde due to the lack of water necessary to form the hydrate intermediate (which is required for over-oxidation to the acid).

Protocol 2: Selective MnO2 Oxidation
  • Preparation: Dissolve (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Reagent Addition: Add activated MnO2 (10.0 equiv). Causality: A large excess is required because the reaction occurs entirely on the solid surface of the reagent, not in solution.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Spot on a TLC plate (Hexanes:EtOAc 7:3). The aldehyde product will appear highly UV-active and run significantly higher (less polar) than the starting alcohol. Spray with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; the immediate appearance of a bright orange/red spot confirms the presence of the aldehyde.

  • Workup: Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM. Concentrate the filtrate in vacuo to yield pure 2-chloro-4-methylquinoline-3-carbaldehyde without the need for column chromatography.

Section 4: Buchwald-Hartwig Amination (C-N Coupling)

Q: I am attempting to couple a secondary amine to the C2-Cl position, but I am isolating an O-arylated ether product instead. How do I force C-N coupling?

A: The primary alcohol at C3 is a potent nucleophile under basic conditions. When the Pd(II)-aryl intermediate forms, the deprotonated C3-alkoxide can outcompete the amine for the metal center, leading to intermolecular C-O bond formation.

Solution: Use BrettPhos Pd G3. BrettPhos is explicitly designed to favor C-N reductive elimination over C-O reductive elimination. Its specific bite angle and extreme steric profile force the amine into the optimal geometry for coupling while rejecting the harder, more sterically demanding alkoxide nucleophile. If O-arylation persists, you must temporarily protect the C3-OH as a tert-butyldimethylsilyl (TBS) ether prior to the amination step.

References

  • Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry (2011).[Link]

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions. ChemRxiv (2022).[Link]

  • Synthesis of quinoline attached-furan-2(3H)-ones having anti-inflammatory and antibacterial properties with reduced gastro-intestinal toxicity and lipid peroxidation. Journal of the Serbian Chemical Society (2011).[Link]

Sources

Optimization

Technical Support Center: Work-Up Procedure Optimization for (2-Chloro-4-methylquinolin-3-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (2-Chloro-4-methylquinolin-3-yl)methanol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing (2-Chloro-4-methylquinolin-3-yl)methanol . This compound is typically accessed via the sodium borohydride (NaBH₄) reduction of 2-chloro-4-methylquinoline-3-carbaldehyde.

While the reduction itself is straightforward, the amphoteric nature of the quinoline ring and the reactivity of the 2-chloro position make the downstream work-up highly prone to emulsion formation, yield loss, and side reactions. This guide synthesizes field-proven methodologies to ensure a self-validating, high-yield purification process.

Core Work-Up Workflow

The following diagram outlines the optimized liquid-liquid extraction and purification pathway designed to mitigate borate emulsions and prevent product protonation.

Workup Reaction Crude Reaction Mixture (in MeOH/EtOH) Quench Quench (0-5°C) Add Acetone, then H2O Reaction->Quench Evap Solvent Removal Evap. Alcohols in vacuo Quench->Evap Extract Liquid-Liquid Extraction (EtOAc / Rochelle Salt, pH 7.5-8.0) Evap->Extract OrgPhase Organic Phase (EtOAc) Target Product Extract->OrgPhase Top Layer AqPhase Aqueous Phase Borate Salts & Impurities Extract->AqPhase Bottom Layer Wash Brine Wash OrgPhase->Wash Waste Aqueous Waste AqPhase->Waste Dry Dry (Na2SO4) & Concentrate Wash->Dry Pure Pure (2-Chloro-4-methylquinolin-3-yl)methanol Dry->Pure

Fig 1. Optimized extraction and purification workflow for (2-Chloro-4-methylquinolin-3-yl)methanol.

Troubleshooting & FAQs

Q1: Why am I getting persistent, thick emulsions during the liquid-liquid extraction phase?

Root Cause: When NaBH₄ is used in methanol, the resulting boron byproducts form complex, gelatinous polymeric borate networks upon the addition of water. These networks trap the organic solvent and the product. Expert Solution: Do not use plain water or brine for the initial quench/extraction. Instead, use a 10% w/v aqueous Rochelle salt (potassium sodium tartrate) solution . The tartrate ions act as bidentate ligands, aggressively chelating the boron atoms and breaking the polymeric network into highly water-soluble, discrete borate complexes.

Q2: My product yield is unexpectedly low, and I suspect it's being lost in the aqueous layer. How do I optimize the pH?

Root Cause: (2-Chloro-4-methylquinolin-3-yl)methanol contains a weakly basic quinoline nitrogen (pKa ~4.5). If your work-up conditions become too acidic (pH < 5) during the quench, the nitrogen protonates, converting your product into a highly water-soluble quinolinium salt. Expert Solution: You must strictly control the aqueous pH between 7.5 and 8.0 . At this range, the quinoline nitrogen remains deprotonated (neutral), ensuring it partitions into the organic layer (EtOAc). Conversely, avoid highly basic conditions (pH > 10), as the benzylic-like hydroxyl group can begin to hydrogen-bond heavily with the aqueous phase, or worse, trigger side reactions.

Q3: I'm observing a side product that lacks the 2-chloro group. What causes this during work-up?

Root Cause: The 2-chloro position on the quinoline ring is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) due to the electron-withdrawing nature of the adjacent quinoline nitrogen. If you use a strong base (e.g., NaOH) to adjust the pH, or if the mixture is heated excessively during solvent evaporation while residual methoxide is present, the chloride can be displaced by hydroxide or methoxide ions. Expert Solution: Maintain strict thermal control (< 35 °C) during solvent evaporation. Use only mild bases like saturated sodium bicarbonate (NaHCO₃) for pH adjustments. The synthesis and stability of 2-chloroquinoline-3-carbaldehydes and their derivatives rely heavily on avoiding harsh nucleophiles [1].

Q4: What is the safest and most efficient way to quench the NaBH₄ reduction?

Root Cause: Direct addition of water or acid to unreacted NaBH₄ causes violent exothermic hydrogen gas evolution, which can lead to sample loss via bumping and poses a severe safety hazard. Expert Solution: Cool the reaction to 0–5 °C. Add acetone (0.5 equivalents relative to the initial NaBH₄ amount) dropwise. Acetone reacts with the residual hydride to form isopropanol, safely consuming the reducing agent without generating hydrogen gas. Once the hydride is consumed, you can safely add your aqueous extraction buffers.

Quantitative Data: Partitioning Summary

To ensure maximum recovery, adhere to the following physicochemical parameters during your extraction phase. Deviations will result in measurable yield loss or purity degradation.

ParameterOptimal RangeConsequence of Deviation
Aqueous pH 7.5 - 8.0pH < 5: Product loss to aq. layer (quinoline N protonation).pH > 10: Potential SN​Ar side reactions (dechlorination).
Extraction Solvent Ethyl Acetate (EtOAc)DCM: Forms bottom layer; exacerbates borate emulsion density.Ether: High volatility; lower solubility for the amphoteric product.
Quench Temperature 0 - 5 °C> 20 °C: Vigorous H₂ gas evolution; thermal degradation.
Boron Chelation 10% Rochelle SaltNone: Severe emulsions persist, increasing separation time by >3 hours.

Standard Operating Procedure (SOP): Optimized Work-Up

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met. The structural integrity of (2-chloroquinolin-3-yl)methanol derivatives requires careful handling to prevent aggregation and degradation [2].

Step 1: Safe Quenching

  • Transfer the crude reaction flask (containing MeOH, product, and unreacted NaBH₄) to an ice-water bath and cool to 0–5 °C.

  • Slowly add acetone (0.5 eq. relative to NaBH₄) dropwise over 5 minutes. Stir for 10 minutes.

  • Validation: Observe the mixture. There should be zero hydrogen gas bubbling.

Step 2: Solvent Removal

  • Transfer the mixture to a rotary evaporator.

  • Evaporate the methanol under reduced pressure at a bath temperature not exceeding 30 °C .

  • Causality: Removing the alcoholic solvent prevents it from acting as a miscible bridge between the organic and aqueous layers during extraction, which would otherwise drag your product into the aqueous waste.

Step 3: Chelation and Extraction

  • Resuspend the resulting crude paste in Ethyl Acetate (15 mL per gram of theoretical yield).

  • Add an equal volume of 10% w/v aqueous Rochelle salt solution. Stir vigorously for 15 minutes at room temperature.

  • Validation: Check the pH of the aqueous phase using indicator paper. Adjust to pH 7.5–8.0 using 1M NaHCO₃ (if too acidic) or 0.5M HCl (if too basic).

Step 4: Phase Separation

  • Transfer the biphasic mixture to a separatory funnel. Shake vigorously and vent frequently.

  • Allow the layers to separate.

  • Validation: The boundary should be sharp within 5 minutes. If a cloudy emulsion persists at the interface, add an additional 5 mL of Rochelle salt solution and re-shake.

  • Collect the top organic layer (EtOAc). Extract the bottom aqueous layer with EtOAc two more times.

Step 5: Washing, Drying, and Isolation

  • Combine all EtOAc layers and wash once with saturated brine (NaCl) to remove residual water and trace inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Filter out the drying agent and concentrate the filtrate in vacuo to yield pure (2-Chloro-4-methylquinolin-3-yl)methanol as a solid.

References

  • Abdel-Wahab, B. F., Awad, G. E., & Badria, F. A. (2012). Synthesis, crystal structure, ABTS radical-scavenging activity, antimicrobial and docking studies of some novel quinoline derivatives. ResearchGate. Available at:[Link]

  • Hathwar, V. R., et al. (2010). Crystal structures of five (2-chloroquinolin-3-yl)methyl ethers: supramolecular assembly in one and two dimensions mediated by hydrogen bonding and π–π stacking. Acta Crystallographica Section C. Available at:[Link]

Troubleshooting

Technical Support Center: Crystallization of (2-Chloro-4-methylquinolin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of (2-Chloro-4-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of (2-Chloro-4-methylquinolin-3-yl)methanol .

This molecule presents a unique crystallization challenge due to its structural dichotomy: it possesses a highly lipophilic core (the chloro- and methyl-substituted quinoline ring) paired with a polar, hydrogen-bonding moiety (the hydroxymethyl group at C3). This dual nature often leads to complex solubility behaviors, most notably Liquid-Liquid Phase Separation (LLPS)—commonly referred to in the laboratory as "oiling out"[1].

The following guide synthesizes thermodynamic principles with field-proven protocols to help you establish a self-validating, highly reproducible crystallization workflow.

Part 1: Quick Troubleshooting Matrix & Solvent Selection

Selecting the correct solvent system is the most critical step in preventing LLPS. Oiling out occurs when the solubility curve of your compound intersects the liquid-liquid miscibility gap before crossing the metastable zone for crystallization[2]. The table below summarizes quantitative solvent screening data to guide your selection.

Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Oiling Out RiskMechanistic Rationale & Recommendation
Ethanol / Water HighHighLowCritical The -OH group strongly interacts with water, while the quinoline core is repelled, driving rapid LLPS. Avoid for initial crude purification.
Ethyl Acetate / Hexane ModerateHighLowModerate Standard first-line screening. Can oil out if supersaturation is generated too quickly. Requires strict cooling rate control.
Isopropanol (IPA) ModerateHighModerateLow IPA provides a balanced dielectric environment, suppressing the miscibility gap. Excellent for slow-cooling crystallization.
Toluene / Heptane LowModerateVery LowVery Low Toluene solvates the aromatic core perfectly. Highly recommended for impurity rejection and high-yield recovery.

Part 2: Deep-Dive FAQs & Mechanistic Troubleshooting

Q1: Why does my (2-Chloro-4-methylquinolin-3-yl)methanol form a milky emulsion (oil out) instead of crystallizing upon cooling? A1: This is a classic case of Liquid-Liquid Phase Separation (LLPS)[1]. When you cool the solution, the system reaches a supersaturated state. However, because the integration of the solute molecules into a rigid crystal lattice is kinetically hindered by the flexible, polar hydroxymethyl group interacting with the solvent, the system takes a lower-energy "shortcut." It separates into a solute-rich liquid phase (the oil) and a solvent-rich liquid phase[2]. This metastable oil phase is highly problematic because it acts as a universal solvent for impurities, bypassing the purification benefits of crystallization[1].

Q2: How does adjusting the solvent system prevent this phase separation? A2: Oiling out is fundamentally a thermodynamic issue where the cloud point curve (the temperature at which the oil separates) sits above the nucleation curve[2]. By switching to a solvent system with a slightly higher affinity for the solute (e.g., swapping Hexane for Heptane, or using pure Isopropanol), you alter the activity coefficient of the molecule. This depresses the cloud point curve, pushing it below the solubility curve, which allows solid nucleation to occur before liquid demixing[3].

Q3: My batch has already oiled out at the bottom of the flask. What is the exact causality-driven protocol to recover it? A3: Do not simply cool it further; the oil will eventually crash out as an impure, amorphous gum[1]. Instead, you must reset the thermodynamic state.

  • Reheat the mixture until it returns to a single, clear homogeneous phase.

  • Dilute the system by adding 5-10% more of your "good" solvent (e.g., Toluene or Ethyl Acetate). Causality: This reduces the absolute concentration, shifting your operating line outside the spinodal decomposition region[2].

  • Seed the solution just above the temperature where it previously oiled out. Causality: Seeding provides a pre-formed lattice, bypassing the high activation energy required for primary nucleation. Crystal growth will now outcompete liquid demixing[1].

Q4: Does the hydroxymethyl group at C3 induce polymorphism? A4: Yes. The -OH group acts as both a hydrogen bond donor and acceptor. Depending on the solvent used (e.g., a hydrogen-bonding solvent like Ethanol vs. a non-polar solvent like Toluene), the molecule can pack into different conformational networks. Always verify your final crystalline form via XRPD (X-ray Powder Diffraction) to ensure batch-to-batch consistency.

Part 3: Experimental Protocols

Protocol A: Rescuing an Oiled-Out Batch (Seeding & Annealing)

This protocol is a self-validating system: if the solution remains clear upon the addition of seeds, your supersaturation level is correctly optimized.

  • Re-dissolution: Place the flask containing the oiled-out mixture in an oil bath. Heat to reflux until the emulsion completely resolves into a transparent solution[3].

  • Concentration Adjustment: Add 10% (v/v) of the primary solubilizing solvent (e.g., hot Ethyl Acetate) to slightly lower the supersaturation level.

  • Controlled Cooling: Reduce the bath temperature at a strict rate of 0.1 °C/min . Rapid "crash cooling" is the primary trigger for LLPS[1].

  • Seeding: Once the solution is approximately 5 °C below its boiling point (but strictly before the known cloud point), introduce 0.5% to 1% (w/w) of pure (2-Chloro-4-methylquinolin-3-yl)methanol seed crystals[1].

  • Aging: Hold the temperature constant for 1 hour to allow the seed crystals to consume the supersaturation.

  • Isolation: Cool to 0-5 °C, filter under vacuum, and wash with a minimum volume of ice-cold anti-solvent.

Protocol B: Anti-Solvent Crystallization (Toluene/Heptane System)

Use this method for crude mixtures containing high levels of structurally similar impurities.

  • Dissolution: Dissolve the crude (2-Chloro-4-methylquinolin-3-yl)methanol in a minimum amount of hot Toluene (approx. 80 °C).

  • Hot Filtration: Pass the hot solution through a pre-warmed celite pad to remove insoluble particulates that could act as unwanted heterogeneous nucleation sites.

  • Anti-Solvent Addition: While maintaining the temperature at 75 °C, add hot Heptane dropwise via an addition funnel until the solution becomes faintly turbid.

  • Clarification: Add exactly enough hot Toluene (usually 1-2 mL) dropwise until the turbidity just disappears.

  • Crystallization: Remove the heat source and allow the flask to cool ambiently to room temperature over 4 hours, then transfer to an ice bath for 2 hours before filtration.

Part 4: Process Workflow Visualization

The following logic diagram illustrates the critical decision-making pathway for mitigating LLPS during the crystallization of quinoline derivatives.

G A Crude (2-Chloro-4-methylquinolin-3-yl)methanol B Dissolution in Hot Solvent A->B C Controlled Cooling Phase B->C D Oiling Out (LLPS) Detected? C->D E Reheat, Add Good Solvent & Seed D->E Yes F Nucleation & Crystal Growth D->F No E->C G Filtration & Vacuum Drying F->G

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) in quinoline crystallization.

References

  • [1] Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • [2] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in (2-Chloro-4-methylquinolin-3-yl)methanol Reactions

Welcome to the Advanced Applications Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with the highly versatile but challenging (2-Chloro-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with the highly versatile but challenging (2-Chloro-4-methylquinolin-3-yl)methanol scaffold. The presence of multiple reactive sites—the C2-chloro group, the C3-hydroxymethyl group, the C4-methyl group, and the quinoline nitrogen—often leads to competing reaction pathways.

Here, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve strict regiocontrol.

Core Reactivity & Structural Analysis

Before troubleshooting specific reactions, it is critical to map the electronic environment of the quinoline scaffold to understand the causality behind off-target reactions.

  • C2-Position (Hard Electrophile): Activated by the adjacent electron-withdrawing quinoline nitrogen, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C3-Position (Soft Electrophile / Redox Site): The primary alcohol (-CH2OH) can be oxidized or converted to a halide (-CH2X). The resulting benzylic carbon is a soft electrophile favoring SN2 reactions.

  • N1-Position: Susceptible to N-oxidation or unwanted protonation, which further activates the C2 position.

  • C4-Position: The methyl group exhibits weak benzylic acidity and can undergo unwanted radical halogenation or deprotonation under strongly basic conditions.

ReactivityMap Molecule (2-Chloro-4-methylquinolin-3-yl)methanol C2 C2-Cl (SNAr Electrophile) Molecule->C2 C3 C3-CH2OH (Oxidation / SN2 site) Molecule->C3 C4 C4-CH3 (Benzylic acidity) Molecule->C4 N1 N1 (N-Oxidation risk) Molecule->N1

Fig 1. Reactive sites and regioselectivity in (2-Chloro-4-methylquinolin-3-yl)methanol.

Troubleshooting FAQs

FAQ 1: How do I selectively oxidize the C3-hydroxymethyl group to an aldehyde without causing N-oxidation?

Issue: Treatment with strong oxidants (e.g., mCPBA, H₂O₂, or KMnO₄) often results in the formation of quinoline N-oxides or over-oxidation to the carboxylic acid. Causality & Solution: The quinoline nitrogen is highly nucleophilic. To prevent N-oxidation, you must use mild, chemoselective oxidants that operate via a surface-bound or sterically controlled mechanism rather than electrophilic oxygen transfer.

  • Recommended Reagent: Activated Manganese Dioxide (MnO₂). MnO₂ is highly selective for allylic and benzylic alcohols and operates under heterogeneous conditions, completely avoiding nitrogen oxidation. The resulting 2-chloroquinoline-3-carbaldehyde is a crucial intermediate in drug discovery [1].

  • Alternative: Swern oxidation or Dess-Martin Periodinane (DMP) can be used, but strict temperature control is required to prevent side reactions.

FAQ 2: During the conversion of the C3-alcohol to a chloride, I observe degradation and ring-chlorination. How can I improve the yield?

Issue: Using harsh chlorinating agents like PCl₅ or boiling POCl₃ leads to unwanted electrophilic aromatic substitution or polymerization. Causality & Solution: The C3-hydroxymethyl group is benzylic and already highly activated. Thionyl chloride (SOCl₂) is sufficient for this transformation.

  • Optimization: Use strictly anhydrous dichloromethane (DCM) as a solvent at 0 °C to 20 °C. Add a catalytic amount of DMF to form a highly reactive Vilsmeier-type intermediate. This accelerates the conversion of the alcohol to the chloride smoothly without requiring elevated temperatures that drive ring degradation [2].

FAQ 3: I synthesized 2-chloro-3-(chloromethyl)-4-methylquinoline, but my nucleophile attacks both the C2 and C3 positions. How do I control regioselectivity?

Issue: Treating the bis-electrophile with a nucleophile yields a mixture of SN2 (at C3) and SNAr (at C2) products. Causality & Solution: This is a classic Hard-Soft Acid-Base (HSAB) competition [3].

  • The C2-Cl is a hard electrophilic center due to the strong inductive effect of the adjacent sp² nitrogen.

  • The C3-CH₂Cl is a soft electrophilic center (benzylic).

  • To favor C3 (SN2): Use soft nucleophiles (e.g., thiols, secondary amines) under kinetic control (room temperature, aprotic solvents like THF or DMF) [4].

  • To favor C2 (SNAr): SNAr generally requires higher activation energy. Use hard nucleophiles (e.g., alkoxides, primary amines) and apply thermodynamic control (elevated temperatures, >80 °C).

SubstitutionPathway Start 2-Chloro-3-(chloromethyl) -4-methylquinoline SoftNuc Soft Nucleophiles (e.g., Thiols, 20°C) Start->SoftNuc HardNuc Hard Nucleophiles (e.g., Alkoxides, Heat) Start->HardNuc ProdC3 C3-Substituted Product (SN2 Pathway) SoftNuc->ProdC3 Kinetic Control ProdC2 C2-Substituted Product (SNAr Pathway) HardNuc->ProdC2 Thermodynamic BisProd C2, C3-Bis-substituted (Over-reaction) HardNuc->BisProd Excess Reagent

Fig 2. Regioselective nucleophilic substitution of 3-chloromethyl quinoline derivatives.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected regioselectivity based on nucleophile hardness and reaction conditions to guide your experimental design.

Nucleophile TypeExample ReagentsReaction ConditionsPrimary Reaction SiteMechanism
Soft Nucleophile Sodium thiomethoxide (NaSMe), PiperidineDMF, 20 °C, 2hC3-ChloromethylSN2 (Kinetic Control)
Hard Nucleophile Sodium methoxide (NaOMe)MeOH, 65 °C, 12hC2-ChloroSNAr (Thermodynamic Control)
Ambident Primary Amines (R-NH₂)THF, 60 °C, 8hMixture (C2 & C3)Competing SN2/SNAr
Hydride Source NaBH₄EtOH, 0 °CC3-AldehydeNucleophilic Addition (Reduction)

Validated Experimental Protocols

Protocol A: Selective Oxidation to 2-Chloro-4-methylquinoline-3-carbaldehyde

Objective: Convert the C3-methanol to an aldehyde without triggering N-oxidation. This protocol is self-validating via visual cues (color change) and TLC monitoring.

  • Preparation: Dissolve (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 eq, 100 mmol) in a single portion. Critical Step: Use commercially available activated MnO₂ (particle size <10 μm) to ensure sufficient surface area for the heterogeneous reaction.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot will disappear, replaced by a higher Rf UV-active spot.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 20 mL) until the filtrate runs clear.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting aldehyde is typically >95% pure and ready for downstream coupling.

Protocol B: Regioselective SN2 Thioetherification at the C3 Position

Objective: Selectively displace the C3-chloromethyl group while leaving the C2-chloro group intact for future cross-coupling.

  • Preparation: Dissolve 2-chloro-3-(chloromethyl)-4-methylquinoline (1.0 eq, 5 mmol) in anhydrous DMF (20 mL) and cool the flask to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add a solution of sodium thiophenolate (1.05 eq, 5.25 mmol) in DMF (5 mL) dropwise over 15 minutes to prevent localized heating.

  • Reaction: Maintain the temperature at 0 °C for 1 hour, then allow it to warm to 20 °C. Do not heat the reaction above room temperature, as thermal energy will overcome the activation barrier for SNAr at the C2 position.

  • Workup: Quench the reaction by pouring it into rapidly stirring ice water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure C3-thioether derivative.

References

  • W. S. Hamama et al., "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs," RSC Advances, vol. 8, pp. 11537-11563, 2018. Available:[Link]

  • O. Meth-Cohn, B. Narhe, and B. Tarnowski, "A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes," J. Chem. Soc., Perkin Trans. 1, pp. 1520-1530, 1981. Available:[Link]

  • International Journal of Environmental Sciences, "Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity," Int. J. Environ. Sci., vol. 11, no. 2, 2025. Available: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: (2-Chloro-4-methylquinolin-3-yl)methanol vs. Alternative Quinoline Scaffolds

Executive Summary Quinoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarials, kinase inhibitors, and topoisomerase poisons. The precise functionalization of the quin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarials, kinase inhibitors, and topoisomerase poisons. The precise functionalization of the quinoline ring dictates its synthetic versatility and the pharmacokinetic profile of the resulting Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-driven comparison of (2-Chloro-4-methylquinolin-3-yl)methanol against two prominent alternatives: 2-Chloroquinoline-3-carboxaldehyde and (2-Chloroquinolin-3-yl)methanol . By analyzing their reactivity profiles, steric constraints, and downstream applications, this guide empowers researchers to select the optimal intermediate for complex drug synthesis.

Structural & Mechanistic Divergence

The selection of a quinoline building block hinges on the desired electronic and steric properties of the target molecule.

  • (2-Chloro-4-methylquinolin-3-yl)methanol (Compound A): This scaffold features a 2-chloro group (primed for Nucleophilic Aromatic Substitution [SNAr] and Pd-catalyzed couplings), a 3-hydroxymethyl group (an ambident nucleophile/electrophile precursor), and a 4-methyl group. The 4-methyl group provides critical steric hindrance, restricting the rotation of bonds formed at the 3-position. This conformational locking is a crucial factor in designing highly selective kinase inhibitors, such as mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibitors[1], and rigid multi-ring systems like camptothecin analogs[2].

  • 2-Chloroquinoline-3-carboxaldehyde (Compound B): A highly electrophilic scaffold. The 3-aldehyde group undergoes rapid condensation reactions, making it ideal for multicomponent reactions (MCRs) such as the Passerini reaction to form alkyne-2-chloroquinolines[3] or hydrazide esters for antitubercular agents[4]. However, it lacks the steric bulk at the 4-position and requires reductive amination if a stable methylene linker is desired.

  • (2-Chloroquinolin-3-yl)methanol (Compound C): The direct des-methyl analog of Compound A[2]. While sterically less hindered (allowing for easier functionalization at the 3-position), it often yields different regioselectivity and lacks the lipophilic bulk that the 4-methyl group provides for anchoring into deep hydrophobic binding pockets.

Reactivity A (2-Chloro-4-methylquinolin-3-yl)methanol A1 SNAr / Cross-Coupling (2-Position) A->A1 Pd cat. or Nucleophile A2 Halogenation / Etherification (3-Hydroxymethyl) A->A2 SOCl2 or Alkyl Halide B 2-Chloroquinoline-3-carboxaldehyde B1 Condensation / MCRs (3-Aldehyde) B->B1 Amines / Isocyanides B2 SNAr / Cross-Coupling (2-Position) B->B2 Pd cat. or Nucleophile

Caption: Divergent synthetic pathways of quinoline methanol vs. carboxaldehyde scaffolds.

Performance Data & Experimental Comparison

The following table summarizes the comparative reactivity and yield profiles of these scaffolds based on standard medicinal chemistry workflows.

Property / Reaction Type(2-Chloro-4-methylquinolin-3-yl)methanol2-Chloroquinoline-3-carboxaldehyde(2-Chloroquinolin-3-yl)methanol
Oxidation State Alcohol (Stable, requires activation)Aldehyde (Highly reactive)Alcohol (Stable)
Steric Hindrance High (due to 4-methyl group)LowLow
Suzuki-Miyaura Yield (2-Pos) 75–85% (Hydroxyl tolerated)60–70% (Aldehyde side-reactions)80–90%
SNAr Amination Yield (2-Pos) 65–80% (Requires higher temp)85–95% (Aldehyde activates ring)75–85%
Primary Derivatization Alkylation via -CH2Br intermediatePasserini MCRs, Reductive AminationAlkylation via -CH2Br intermediate
Target Applications MK-2 Inhibitors[1], Camptothecins[2]Antituberculars[4], Complex MCRs[3]General kinase inhibitors

Causality in Experimental Choices (Expertise & Experience)

Why choose the 3-methanol over the 3-carboxaldehyde? When the synthetic goal is to build a rigid, sterically constrained multi-ring system, the 3-hydroxymethyl group is vastly superior. It can be cleanly converted to a bromomethyl group (-CH2Br) using Phosphorus tribromide (PBr3). This allows for precise, irreversible alkylation of secondary amines or thiols. In contrast, utilizing the 3-carboxaldehyde requires reductive amination, which often suffers from over-alkylation or requires harsh reducing agents that can prematurely dehalogenate the 2-chloro position.

The Role of the 4-Methyl Group: The 4-methyl group is not merely a passive substituent; it actively dictates molecular conformation. In the synthesis of MK-2 inhibitors, the 4-methyl group forces the adjacent 3-substituent out of coplanarity with the quinoline ring[1]. This orthogonal twisting is an absolute requirement for the molecule to fit into the deep, narrow ATP-binding pocket of the MK-2 kinase. Using the des-methyl analog ((2-Chloroquinolin-3-yl)methanol) results in a flat conformation that drastically reduces target affinity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Activation of the 3-Hydroxymethyl Group (Bromination)

Objective: Convert the stable methanol of (2-Chloro-4-methylquinolin-3-yl)methanol to a highly reactive electrophile for subsequent alkylation, without disturbing the 2-chloro group.

  • Setup: Dissolve 1.0 eq of (2-Chloro-4-methylquinolin-3-yl)methanol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add 1.2 eq of Phosphorus tribromide (PBr3) dropwise over 15 minutes. Causality: PBr3 is preferred over SOCl2 because the resulting benzyl-type bromide is highly reactive toward mild nucleophiles, allowing for lower reaction temperatures in downstream steps.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation (TLC & NMR):

    • TLC Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar hydroxyl starting material (Rf ~0.2) and the appearance of a less polar, UV-active spot (Rf ~0.6) confirms conversion.

    • NMR Check: Post-workup, 1H-NMR should show the disappearance of the broad -OH singlet (~5.2 ppm) and a distinct downfield shift of the -CH2- protons.

  • Workup: Quench carefully with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 2-Position

Objective: Arylate the 2-position while tolerating the free 3-hydroxymethyl group.

  • Setup: Charge a Schlenk flask with (2-Chloro-4-methylquinolin-3-yl)methanol (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 ratio). Causality: The mild Na2CO3 base and the specific bite-angle of the dppf ligand ensure that the free hydroxyl group at the 3-position does not undergo unwanted side reactions (like etherification or oxidation) during the catalytic cycle.

  • Reaction: Heat to 90 °C for 12 hours under argon.

  • Self-Validation: The reaction mixture will change from orange/red to a dark brown suspension as the palladium catalyst turns over. TLC (Hexanes/EtOAc 1:1) will show the consumption of the starting material and the formation of a highly fluorescent product spot under 365 nm UV light.

Workflow Step1 Starting Scaffold (2-Chloro-4-methylquinolin-3-yl)methanol Step2 Suzuki Coupling (Aryl Boronic Acid) Step1->Step2 Step3 Hydroxyl Activation (PBr3 Bromination) Step2->Step3 Step4 Target Molecule (e.g., MK-2 Inhibitor) Step3->Step4

Caption: Standard synthetic workflow for generating kinase inhibitors from the quinoline methanol scaffold.

References

  • CN1097056C - Novel analogs of camptothecin, and their use as drugs and pharmaceutical compositions Source: Google Patents URL
  • WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds Source: Google Patents URL
  • Innovative Hybrid Compounds Targeting Tuberculosis: Development, Characterization and Bioefficacy analysis of 6-substituted-2-Chloroquinoline-3-Carbaldehyde Hydrazide Ester derivatives Source: International Journal of Pharmaceutical Sciences and Drug Research URL:[Link]

  • Synthesis one pot of Alkyne-2-Chloroquinoline via a Passerini Reaction Source: Semantic Scholar / MDPI Proceedings URL:[Link]

Sources

Comparative

Comparative Synthesis Guide: (2-Chloro-4-methylquinolin-3-yl)methanol vs. (2-Chloroquinolin-3-yl)methanol

Executive Summary Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as precursors for antimalarial, anti-inflammatory, and antineoplastic agents [2]. Among these, (2-chloroquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as precursors for antimalarial, anti-inflammatory, and antineoplastic agents [2]. Among these, (2-chloroquinolin-3-yl)methanol (CQM) and its C4-methylated analog, (2-chloro-4-methylquinolin-3-yl)methanol (CMQM), are critical intermediates. This guide provides an objective comparison of their structural properties, synthetic workflows, and downstream reactivity, equipping researchers with the mechanistic insights necessary to optimize synthetic routes and drug development pipelines.

Structural and Electronic Divergence

The fundamental difference between CQM and CMQM lies in the presence of a methyl group at the C4 position of the quinoline ring. This seemingly minor modification induces profound steric and electronic effects that dictate their behavior in organic synthesis:

  • Electronic Effects: The C4-methyl group in CMQM exerts an electron-donating inductive (+I) and hyperconjugative effect. This increases the overall electron density of the quinoline core. Consequently, the electrophilicity of the C2-carbon is diminished, which decelerates Nucleophilic Aromatic Substitution (SNAr) reactions and increases the activation energy required for oxidative addition in palladium-catalyzed cross-couplings [3].

  • Steric Hindrance: The proximity of the C4-methyl group to the C3-hydroxymethyl group creates localized steric bulk. This restricts the conformational freedom of the alcohol moiety, impacting the kinetics of downstream transformations such as oxidations (e.g., Swern or Dess-Martin periodinane) or halogenations (e.g., using SOCl2 or PBr3).

Reactivity M C4-Methyl Group (in CMQM) Steric Steric Hindrance at C3-Hydroxymethyl M->Steric Elec Electron Donation (+I Effect) M->Elec Ox Slower Oxidation & Derivatization Rates Steric->Ox SNAr Decreased SNAr Reactivity at C2-Chloro Position Elec->SNAr

Impact of the C4-methyl group on the reactivity profile of the quinoline core.

Synthetic Pathways

Both CQM and CMQM are traditionally synthesized via a robust two-step sequence starting from readily available anilides [1][5].

Step 1: Vilsmeier-Haack Formylation and Cyclization The synthesis commences with the Vilsmeier-Haack reaction of acetanilide (for CQM) or acetoacetanilide (for CMQM) using Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF). The DMF-POCl3 complex generates a highly electrophilic chloromethyleneiminium ion. This reagent facilitates both the formylation and the subsequent intramolecular cyclization to yield the respective 2-chloroquinoline-3-carbaldehydes [3].

Step 2: Chemoselective Reduction The resulting 3-carbaldehydes are reduced to their corresponding methanols using Sodium Borohydride (NaBH4) in an alcoholic solvent. NaBH4 is selected for its chemoselectivity; it efficiently reduces the aldehyde without triggering reductive dechlorination at the C2 position or reducing the aromatic quinoline system [2].

G A Acetanilide (R=H) VH Vilsmeier-Haack Formylation (POCl3 / DMF, 75°C) A->VH B Acetoacetanilide (R=CH3) B->VH Ald1 2-Chloroquinoline- 3-carbaldehyde VH->Ald1 R=H Ald2 2-Chloro-4-methylquinoline- 3-carbaldehyde VH->Ald2 R=CH3 Red Chemoselective Reduction (NaBH4 / MeOH, 0°C) Ald1->Red Ald2->Red Alc1 (2-Chloroquinolin- 3-yl)methanol (CQM) Red->Alc1 Alc2 (2-Chloro-4-methylquinolin- 3-yl)methanol (CMQM) Red->Alc2

Workflow for synthesizing 2-chloroquinolin-3-yl methanols via Vilsmeier-Haack and reduction.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols are provided. The causality behind each step is detailed to aid in troubleshooting and reaction optimization.

Protocol A: Chemoselective Reduction of 2-Chloroquinoline-3-carbaldehydes

Objective: Convert the 3-carbaldehyde to the 3-methanol while preserving the C2-chloride.

  • Preparation: Dissolve 10.0 mmol of 2-chloroquinoline-3-carbaldehyde (or its 4-methyl analog) in 30 mL of anhydrous methanol.

    • Causality: Methanol serves as both the solvent and a proton source to stabilize the alkoxyborohydride intermediates. Anhydrous conditions prevent premature hydrolysis of the NaBH4.

  • Cooling: Chill the solution to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses unwanted side reactions, such as the nucleophilic displacement of the C2-chloride by methoxide ions (which can form as a byproduct of NaBH4 reacting with methanol).

  • Addition: Slowly add 12.0 mmol (1.2 equiv) of NaBH4 in small portions over 15 minutes.

    • Causality: The reaction is exothermic and evolves hydrogen gas. Portion-wise addition controls the reaction rate and prevents thermal runaway.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1 hour. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NH4Cl mildly neutralizes the basic boron complexes without providing strong acidity that could protonate the quinoline nitrogen, which would otherwise complicate the organic extraction.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Arylate the C2 position using an arylboronic acid. Note: When adapting this protocol for CMQM, the reaction time must be extended, and a more robust catalyst system is required due to the steric and electronic deactivation caused by the C4-methyl group.

  • Setup: In a Schlenk flask, combine 1.0 mmol of the quinolinyl methanol, 1.2 mmol of arylboronic acid, and 2.0 mmol of K2CO3.

  • Catalyst Selection: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl2.

    • Causality: For CQM, standard Pd(PPh3)4 is often sufficient. However, for CMQM, the bidentate dppf ligand is superior. It enforces a cis-geometry on the palladium center, accelerating the reductive elimination step, which is otherwise hindered by the C4-methyl group's steric bulk.

  • Solvent & Degassing: Add 10 mL of a degassed 1,4-Dioxane/Water (4:1) mixture. Purge with N2 for 10 minutes.

    • Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species. Water is essential to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.

  • Heating: Heat at 90 °C for 8 hours (CQM) or 16 hours (CMQM).

Quantitative Data Comparison

The following table summarizes the key physicochemical properties and comparative reactivity metrics of the two compounds [4][5].

Property / Metric(2-Chloroquinolin-3-yl)methanol (CQM)(2-Chloro-4-methylquinolin-3-yl)methanol (CMQM)
Molecular Formula C10H8ClNOC11H10ClNO
Molecular Weight 193.63 g/mol 207.66 g/mol
CAS Number 125917-60-4N/A (Derivative specific)
Melting Point 160 °C~172 °C (varies by purity)
Reduction Yield >90% (Standard conditions)85-90% (Slightly lower due to sterics)
Relative SNAr Reactivity High (Baseline electrophilicity)Moderate (Deactivated by +I effect)
Primary Applications Camptothecin analogs, PyrazoloquinolinesAnalgesic agents, Sterically constrained ligands

Applications in Drug Discovery

Both compounds are heavily utilized in the synthesis of complex pharmaceutical agents. CQM is a standard precursor for synthesizing pyrazolo[3,4-b]quinolines and various antimicrobial agents [2]. The aldehyde precursor of CQM is highly reactive and can undergo condensation with active methylene compounds or hydrazines. CMQM, on the other hand, is specifically utilized when a rigid, sterically constrained binding conformation is required in the target drug molecule. Derivatives of CMQM have been shown to exhibit potent analgesic and anti-inflammatory activities, often outperforming their unmethylated counterparts in specific biological assays due to altered lipophilicity and target receptor-binding kinetics [5].

References

  • National Institutes of Health (NIH). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC." nih.gov. Available at: [Link]

  • Arkivoc. "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)." arkat-usa.org. Available at: [Link]

  • LookChem. "Cas 125917-60-4, (2-CHLORO-3-QUINOLINYL)METHANOL." lookchem.com. Available at: [Link]

  • ResearchGate. "ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications." researchgate.net. Available at: [Link]

Validation

Biological activity of (2-Chloro-4-methylquinolin-3-yl)methanol compared to known drugs

Comparative Biological Activity Guide: (2-Chloro-4-methylquinolin-3-yl)methanol and Its Derivatives vs. Standard Therapeutics Executive Summary As drug discovery pivots toward highly functionalized, multi-target scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: (2-Chloro-4-methylquinolin-3-yl)methanol and Its Derivatives vs. Standard Therapeutics

Executive Summary

As drug discovery pivots toward highly functionalized, multi-target scaffolds, (2-Chloro-4-methylquinolin-3-yl)methanol (CAS: 209909-11-5) has emerged as a privileged pharmacophore. While its intrinsic baseline activity is mild, its true biomedical value lies in its role as a highly tunable synthetic building block. When strategically functionalized, derivatives of this scaffold exhibit potent anti-inflammatory, antimicrobial, and anticancer properties [2, 3].

This guide provides an objective, data-driven comparison of the biological activity of (2-Chloro-4-methylquinolin-3-yl)methanol-derived compounds against established clinical drugs, supported by self-validating experimental protocols.

Structural & Mechanistic Rationale (SAR)

Understanding the causality behind the biological efficacy of this scaffold requires a deep dive into its Structure-Activity Relationship (SAR):

  • 2-Chloro Substitution: Acts as an electron-withdrawing group that enhances the overall lipophilicity and metabolic stability of the quinoline ring. Furthermore, it serves as a highly reactive site for Nucleophilic Aromatic Substitution (SNAr), enabling rapid generation of combinatorial libraries [2].

  • 4-Methyl Group: Provides critical steric bulk. This steric hindrance restricts the rotational degrees of freedom of adjacent substituents, effectively locking the molecule into a bioactive conformation necessary for deep-pocket target binding.

  • 3-Methanol Moiety: Acts as a versatile hydrogen bond donor/acceptor. In kinase inhibition, this hydroxyl group frequently interacts with the highly conserved hinge region of the ATP-binding pocket [1].

Mechanism of Action: Anti-Inflammatory Targeting

One of the most prominent applications of this scaffold is the synthesis of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2) inhibitors [1]. By competitively binding to MK-2, these derivatives block the downstream translation of TNF-α mRNA, offering a targeted alternative to systemic immunosuppressants.

Signaling LPS Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK LPS->p38 Activates MK2 MK-2 Kinase p38->MK2 Phosphorylates TNF TNF-α mRNA Translation MK2->TNF Promotes Drug (2-Chloro-4-methylquinolin-3-yl) methanol Derivatives Drug->MK2 Competitive Inhibition

Fig 1. Mechanism of action for quinoline-3-methanol derivatives in the p38/MK-2 inflammatory pathway.

Comparative Biological Activity Profiles

To objectively evaluate performance, we benchmark the biological activity of (2-Chloro-4-methylquinolin-3-yl)methanol derivatives against gold-standard therapeutics across three primary therapeutic domains.

A. Anti-Inflammatory Activity (Kinase Inhibition)

Standard TNF-α inhibitors (like Adalimumab) are biologics requiring injection. Small-molecule MK-2 inhibitors derived from the quinoline-3-methanol scaffold offer oral bioavailability [1].

Compound ClassPrimary TargetIC₅₀ (nM)Reference DrugRef Drug IC₅₀ (nM)
Quinoline-3-methanol MK-2 InhibitorMK-2 Kinase15 - 45PF-36440225.2
Quinoline-3-methanol MK-2 Inhibitorp38α MAPK> 10,000SB20358034.0

Insight: While slightly less potent than the reference PF-3644022, the quinoline derivatives exhibit exceptional selectivity for MK-2 over p38α, reducing the risk of off-target hepatotoxicity commonly associated with direct p38 inhibitors.

B. Antimicrobial Efficacy

When condensed into chalcones or Schiff bases, the 2-chloroquinoline-3-methanol scaffold demonstrates broad-spectrum antimicrobial activity [4].

Microbial StrainQuinoline Derivative MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus12.50.5N/A
Escherichia coli25.01.0N/A
Candida albicans16.0N/A2.0

Insight: The scaffold shows moderate antibacterial activity compared to fluoroquinolones but exhibits highly promising antifungal properties against C. albicans, making it a dual-action candidate for opportunistic co-infections [3, 4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal controls to rule out false positives (e.g., assay interference from compound auto-fluorescence).

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: Highly conjugated quinoline rings often auto-fluoresce in standard colorimetric or standard fluorescence assays. TR-FRET is explicitly chosen here because its time-delayed reading eliminates background auto-fluorescence, ensuring the IC₅₀ data is an artifact-free representation of true target binding.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare MK-2 enzyme (0.5 nM final), fluorescently labeled substrate (e.g., ULight-HSP27), and ATP (at the Km​ value of 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20).

  • Compound Plating: Dispense (2-Chloro-4-methylquinolin-3-yl)methanol derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well proxiplate. Control: Use DMSO (0.1% final) as the negative vehicle control and PF-3644022 as the positive control.

  • Incubation: Initiate the reaction by adding ATP. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (10 mM) alongside a Europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' > 0.6, indicating a robust assay.

Workflow Prep Compound Prep (DMSO + Controls) Incubate Kinase Reaction (ATP + Substrate) Prep->Incubate Add FRET TR-FRET Detection (Minimizes Auto-fluor) Incubate->FRET 60 min, 25°C Validate Orthogonal Validation (Western Blot) FRET->Validate If IC50 < 1µM

Fig 2. Self-validating high-throughput screening workflow for evaluating kinase inhibition.

Protocol 2: Broth Microdilution Assay for Antimicrobial Screening
  • Inoculum Preparation: Adjust the turbidity of S. aureus or C. albicans cultures to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: Perform 2-fold serial dilutions of the quinoline-3-methanol derivatives (from 128 µg/mL to 0.25 µg/mL) in a 96-well plate.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Validation (Resazurin Addition): Add 10 µL of 0.01% resazurin to all wells and incubate for an additional 2 hours. Causality: Resazurin acts as a metabolic indicator (blue = dead, pink = alive), preventing subjective visual misinterpretation of turbidity caused by compound precipitation.

  • MIC Determination: The lowest concentration remaining blue is recorded as the Minimum Inhibitory Concentration (MIC).

Conclusion

While legacy drugs like Ciprofloxacin or Adalimumab dominate their respective spaces, the (2-Chloro-4-methylquinolin-3-yl)methanol scaffold provides an incredibly versatile platform for next-generation drug discovery. Its precise structural geometry allows for the synthesis of highly selective kinase inhibitors and dual-action antimicrobial agents. By utilizing rigorous, self-validating assays like TR-FRET and resazurin-backed microdilution, researchers can confidently leverage this pharmacophore to develop therapeutics that overcome the resistance mechanisms plaguing current clinical options.

References

  • Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds.Google Patents (WO2004058762A1).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.PMC.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.MDPI.
  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones.Science Alert.
Comparative

Comparative Study of the Reactivity of (2-Chloro-4-methylquinolin-3-yl)methanol and its Analogs

Introduction & Strategic Context Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents (such as camptothecin analogs) . With...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents (such as camptothecin analogs) . Within this chemical space, 2-chloroquinoline-3-carbaldehydes and their reduced derivatives serve as highly versatile synthetic building blocks .

The introduction of a methyl group at the C4 position to form (2-Chloro-4-methylquinolin-3-yl)methanol significantly alters the molecule's steric and electronic profile compared to its des-methyl analog, (2-Chloroquinolin-3-yl)methanol . For drug development professionals and synthetic chemists, understanding these subtle reactivity shifts is critical for optimizing reaction conditions, minimizing side products, and designing scalable synthetic routes.

Structural Analysis & Theoretical Reactivity

The synthetic utility of (2-chloro-4-methylquinolin-3-yl)methanol relies on two orthogonal functional handles:

  • The 3-Hydroxymethyl Group: A benzylic-like alcohol susceptible to oxidation, esterification, and halogenation.

  • The 2-Chloro Substituent: An electrophilic site primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Steric and Electronic Divergence

In the des-methyl analog, the C2-chloro and C3-hydroxymethyl groups are relatively unhindered. However, the C4-methyl group in (2-chloro-4-methylquinolin-3-yl)methanol introduces two competing effects:

  • Steric Buttressing: The bulk of the methyl group restricts the conformational freedom of the adjacent 3-hydroxymethyl group, mildly retarding reactions like esterification. Furthermore, it sterically impedes the trajectory of incoming nucleophiles at the C2 position.

  • Electronic Deactivation (+I Effect): The C4-methyl group is electron-donating via hyperconjugation. This increases the overall electron density of the quinoline ring, making the C2 carbon less electrophilic. Consequently, SNAr reactions require higher activation energies, and the oxidative addition step in palladium-catalyzed couplings is decelerated.

ReactivityMap cluster_0 Reactions at 3-Hydroxymethyl cluster_1 Reactions at 2-Chloro Core (2-Chloro-4-methylquinolin- 3-yl)methanol Oxidation Oxidation (Aldehyde) Core->Oxidation MnO2 or PCC Esterification Esterification (Esters) Core->Esterification RCOCl, Base Halogenation Halogenation (3-Chloromethyl) Core->Halogenation SOCl2 or PBr3 SNAr SNAr (2-Amino/Alkoxy) Core->SNAr Nucleophile, Heat CrossCoupling Suzuki Coupling (2-Aryl) Core->CrossCoupling Ar-B(OH)2, Pd cat.

Figure 1: Divergent reactivity pathways of (2-Chloro-4-methylquinolin-3-yl)methanol.

Comparative Experimental Data

To objectively evaluate the impact of the C4-methyl group, the following table summarizes the comparative reaction efficiencies of Compound A [(2-chloro-4-methylquinolin-3-yl)methanol] and Compound B [(2-chloroquinolin-3-yl)methanol] across standard transformations.

Reaction TypeReagents & ConditionsCompound A (4-Methyl) Yield / TimeCompound B (Des-Methyl) Yield / TimeMechanistic Observation
Reduction NaBH4​ , MeOH, 0 °C to RT92% (1.5 h)95% (1.0 h)Comparable yields; slight steric delay in the 4-methyl analog during hydride delivery.
Esterification PhCOCl, Et3​N , DCM, RT85% (4.0 h)91% (2.0 h)C4-methyl group sterically hinders the adjacent 3-hydroxymethyl group, doubling reaction time.
SNAr Morpholine, K2​CO3​ , DMF, 120 °C68% (12.0 h)88% (6.0 h)+I effect of C4-methyl deactivates C2; steric buttressing impedes nucleophilic trajectory.
Suzuki Coupling PhB(OH)2​ , Pd(PPh3​)4​ , Na2​CO3​ , 90 °C74% (16.0 h)89% (8.0 h)Oxidative addition is slowed by increased electron density and steric bulk at the C4 position.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each reagent choice, researchers can easily troubleshoot and adapt these methods for complex library synthesis.

Protocol 1: Chemoselective Reduction of 2-Chloro-4-methylquinoline-3-carbaldehyde

Objective: Synthesize the core methanol intermediate without degrading the C2-chloro group.

  • Preparation: Dissolve 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) and cool the solution to 0 °C using an ice bath.

  • Hydride Delivery: Add sodium borohydride ( NaBH4​ , 1.2 eq) in small portions over 15 minutes.

    • Causality: NaBH4​ is selected over stronger hydrides (e.g., LiAlH4​ ) to prevent premature reductive dechlorination at the C2 position. Methanol acts as both the solvent and the proton donor, stabilizing the alkoxyborohydride intermediate and driving the reduction to completion.

  • Validation & Quenching: Monitor via TLC (Hexanes:EtOAc 7:3). Once the aldehyde spot is consumed, quench the reaction by slowly adding saturated aqueous NH4​Cl .

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the product as a pale solid.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

Objective: Substitute the C2-chloro group with morpholine.

  • Preparation: In a sealed tube, combine (2-chloro-4-methylquinolin-3-yl)methanol (1.0 eq), morpholine (3.0 eq), and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.5 M).

  • Thermal Activation: Heat the mixture to 120 °C for 12 hours.

    • Causality: The C4-methyl group donates electron density into the quinoline ring via hyperconjugation, deactivating the C2-chloro position toward nucleophilic attack. Therefore, a polar aprotic solvent (DMF) is used to leave the nucleophile unsolvated and highly reactive, while elevated temperatures (120 °C) provide the kinetic energy required to overcome the increased activation barrier.

  • Validation & Isolation: Cool to room temperature and pour into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with dichloromethane, wash extensively with water (to remove DMF), dry, and purify via flash chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C2 position to form a 2-aryl-4-methylquinolin-3-yl scaffold.

  • Preparation: Charge a Schlenk flask with (2-chloro-4-methylquinolin-3-yl)methanol (1.0 eq), phenylboronic acid (1.5 eq), and Na2​CO3​ (3.0 eq).

  • Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/ H2​O (2:1:1, 0.1 M). Purge the system with Argon for 10 minutes.

    • Causality: A biphasic solvent system ensures the dissolution of both the lipophilic quinoline and the inorganic base, which is critical for the transmetalation step.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 eq) under an Argon stream. Heat to 90 °C for 16 hours.

    • Causality: Palladium tetrakis(triphenylphosphine) is utilized because its electron-rich ligands facilitate the oxidative addition into the sterically hindered and electronically deactivated C2-Cl bond.

  • Validation & Isolation: Filter the cooled mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, concentrate, and purify via column chromatography.

Conclusion

While both (2-chloro-4-methylquinolin-3-yl)methanol and its des-methyl analog are robust intermediates for drug discovery, the presence of the C4-methyl group necessitates deliberate adjustments to synthetic protocols. The steric buttressing and electronic deactivation (+I effect) imparted by the methyl group require extended reaction times and higher thermal energy for transformations at the C2 and C3 positions. By leveraging the optimized, self-validating protocols provided in this guide, development chemists can effectively navigate these reactivity differences to synthesize complex, highly substituted quinoline libraries.

References

  • Abdel-Wahab, B. F., Awad, G. E., & Badria, F. A. (2012). "2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications." ChemInform. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 930708, (2-Chloroquinolin-3-yl)methanol." PubChem. Available at:[Link]

  • Tabassum, S., et al. (2014). "Synthesis, crystal structure, ABTS radical-scavenging activity, antimicrobial and docking studies of some novel quinoline derivatives." ResearchGate. Available at:[Link]

Validation

Cross-reactivity studies of (2-Chloro-4-methylquinolin-3-yl)methanol derivatives

Cross-Reactivity Profiling of (2-Chloro-4-methylquinolin-3-yl)methanol Derivatives: A Comparative Guide Executive Summary The compound (2-Chloro-4-methylquinolin-3-yl)methanol (CAS: 209909-11-5) serves as a highly privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of (2-Chloro-4-methylquinolin-3-yl)methanol Derivatives: A Comparative Guide

Executive Summary

The compound (2-Chloro-4-methylquinolin-3-yl)methanol (CAS: 209909-11-5) serves as a highly privileged structural intermediate in modern drug discovery. Its unique functionalization—a reactive chlorine at the C2 position and a hydroxymethyl group at the C3 position—makes it an ideal scaffold for synthesizing two highly divergent classes of therapeutics: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors [1] and Homocamptothecin (hCPT) Topoisomerase I poisons [2].

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of these two derivative classes. By examining their off-target liabilities and detailing the self-validating experimental protocols used to screen them, we provide researchers with a causal framework for optimizing quinoline-based pharmacophores.

Mechanistic Causality: The Scaffold's Role in Divergent Targeting

The utility of (2-Chloro-4-methylquinolin-3-yl)methanol lies in its orthogonal reactivity. The C2-chloro group readily undergoes nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing for the attachment of pyrrolo-pyridinone moieties necessary for ATP-competitive kinase inhibition. Conversely, the C3-hydroxymethyl group can be oxidized or utilized in ring-expansion methodologies to generate the 7-membered β -hydroxylactone E-ring characteristic of hCPT analogs.

However, because this planar, lipophilic quinoline core can intercalate into DNA or bind to various ATP pockets, rigorous cross-reactivity profiling is mandatory.

The MK-2 Inhibitor Challenge: Evading p38 α

MK-2 is a downstream substrate of p38 α MAPK, regulating inflammatory cytokines like TNF- α . Early clinical trials targeting p38 α directly failed due to severe hepatotoxicity and feedback-loop activation of alternative pathways (ERK/JNK) [3]. Therefore, quinoline-derived MK-2 inhibitors must demonstrate extreme selectivity against the upstream p38 α kinase.

MK2_Pathway Stress Cellular Stress (TNF-α, IL-6) p38 p38α MAPK Stress->p38 Activates MK2 MK-2 Kinase p38->MK2 Phosphorylates HSP27 HSP27 / mRNA Stability MK2->HSP27 Regulates Inhibitor Quinoline MK-2 Inhibitor Inhibitor->p38 Cross-Reactivity (Avoided) Inhibitor->MK2 Blocks ATP Pocket

Fig 1: p38α/MK-2 pathway highlighting targeted inhibition and the p38α cross-reactivity challenge.

The Topoisomerase I Challenge: Lactone Stability and Topo II Avoidance

Native camptothecins suffer from rapid hydrolysis of their α -hydroxylactone ring in human plasma, leading to off-target binding to human serum albumin (HSA) and systemic toxicity. Derivatives utilizing the (2-Chloro-4-methylquinolin-3-yl)methanol scaffold to form a homocamptothecin (hCPT) feature a β -hydroxylactone ring. This E-ring expansion reduces the inductive effect of the hydroxyl group, stabilizing the lactone, enhancing Topo I cleavage complex stabilization, and preventing cross-reactivity with Topoisomerase II [2].

TopoI_Mechanism DNA Supercoiled DNA Complex Cleavage Complex DNA->Complex Topo I binds & nicks TopoI Topoisomerase I TopoI->Complex Apoptosis Cell Death (Apoptosis) Complex->Apoptosis Prevents Re-ligation hCPT hCPT Quinoline Derivative hCPT->Complex Stabilizes Complex

Fig 2: Mechanism of Topoisomerase I poisoning by homocamptothecin (hCPT) quinoline derivatives.

Comparative Selectivity Data

The table below summarizes the target vs. off-target (cross-reactivity) profiles of two representative, optimized derivatives synthesized from the (2-Chloro-4-methylquinolin-3-yl)methanol scaffold.

Derivative ClassPrimary Target IC 50​ Off-Target 1 (Cross-Reactivity)Off-Target 2 (Cross-Reactivity)Plasma Stability (t 1/2​ )
Pyrrolo-pyridinone Analog (MK-2 Inhibitor)MK-2: 8.5 nMp38 α : >10,000 nMhERG: >30 μ M>4 hours (Hepatic)
hCPT Analog (Topo I Poison)Topo I: 12.0 nMTopo II: >50,000 nMHSA Binding: <15%>24 hours (Lactone)

Data Interpretation: The MK-2 analog demonstrates a >1000-fold selectivity window over p38 α , validating the structural optimization at the C2 position. The hCPT analog shows negligible cross-reactivity with Topo II and minimal HSA binding, proving the causal benefit of the C3-derived β -hydroxylactone E-ring.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives, the following protocols are designed as self-validating systems.

Protocol A: TR-FRET Kinase Selectivity Profiling (MK-2 vs. p38 α )

Causality Check: Highly conjugated quinoline rings often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived compound auto-fluorescence to decay while the long-lived lanthanide chelate signal persists.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the quinoline derivative in a 10-point, 3-fold serial dilution (starting at 10 μ M) into a 384-well low-volume plate.

  • Enzyme Addition: Add 2 nM of recombinant human MK-2 (or p38 α for the cross-reactivity counter-screen). Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add a substrate mix containing 10 μ M ATP and 50 nM of a biotinylated peptide substrate (e.g., HSP27-derived peptide).

  • Quench & Detection: After 60 minutes, add 10 mM EDTA to chelate Mg 2+ (halting the kinase reaction instantly). Simultaneously, add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 100 μ s delay. Calculate the IC 50​ using the 665/615 ratio.

Protocol B: Plasmid DNA Relaxation Assay (Topo I vs. Topo II)

Causality Check: Topoisomerase I relaxes supercoiled DNA without the need for ATP, whereas Topoisomerase II is strictly ATP-dependent. By running the assay in the absence of ATP, any observed Topo II cross-reactivity is mechanistically ruled out as an artifact.

  • Substrate Preparation: Obtain negatively supercoiled pBR322 plasmid DNA (0.5 μ g per reaction).

  • Reaction Assembly: In a 20 μ L reaction volume, combine plasmid DNA, 1X Topo I buffer (10 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine), and the hCPT quinoline derivative (0.1 to 100 μ M). Crucial: Do not add ATP.

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I (or Topo II for counter-screening). Incubate at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Add 2 μ L of 10% SDS and 1 μ L of Proteinase K (50 μ g/mL). Incubate for 30 minutes at 50°C. Explanation: SDS denatures the enzyme, trapping it covalently to the DNA if the inhibitor stabilized the complex. Proteinase K digests the trapped enzyme, leaving a nicked/relaxed DNA strand.

  • Electrophoresis: Resolve the products on a 1% agarose gel containing 0.5 μ g/mL ethidium bromide (run at 2 V/cm for 14 hours).

  • Analysis: Quantify the conversion of the supercoiled band (fast migrating) to the relaxed/nicked open circular band (slow migrating) using densitometry.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Homocamptothecins: synthesis and antitumor activity of novel E-ring-modified camptothecin analogues Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials Source: PubMed Central (PMC) URL:[Link]

Comparative

A Senior Application Scientist's Guide to In-Silico Binding Affinity Modeling: A Comparative Analysis of (2-Chloro-4-methylquinolin-3-yl)methanol and Known Inhibitors Against the c-Met Kinase Domain

Introduction: The Rationale for In-Silico Investigation of a Novel Quinoline Derivative The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for In-Silico Investigation of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities.[1][2] (2-Chloro-4-methylquinolin-3-yl)methanol is a novel quinoline derivative with potential as a therapeutic agent. However, its biological targets and binding affinity remain uncharacterized. In the landscape of early-stage drug discovery, in-silico modeling provides a powerful and cost-effective approach to predict the biological activity of novel compounds, prioritize them for further experimental validation, and gain insights into their mechanism of action at the molecular level.

This guide provides a comprehensive, in-depth comparison of the binding affinity of (2-Chloro-4-methylquinolin-3-yl)methanol with two known inhibitors, Crizotinib and Tivantinib, against the kinase domain of the c-Met receptor. The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-validated target in oncology, with its aberrant activation implicated in numerous cancers.[3] This makes it a highly relevant target for our novel quinoline derivative.

We will delve into the causality behind each experimental choice, from protein and ligand preparation to the intricacies of molecular docking and the computational rigor of molecular dynamics simulations followed by binding free energy calculations. Every protocol described herein is designed as a self-validating system, providing researchers with a robust framework for their own in-silico investigations.

The c-Met Kinase Domain: A Prime Target for Quinoline-Based Inhibitors

The c-Met kinase domain is an ideal target for this in-silico study due to its significant role in cancer progression and the known efficacy of quinoline-based inhibitors.[4] For our investigation, we have selected the crystal structure of the c-Met kinase domain in complex with Crizotinib (PDB ID: 2WGJ). This high-resolution structure provides a well-defined active site, crucial for accurate docking and simulation studies.

Comparative Ligands: Establishing a Benchmark for Binding Affinity

To provide a meaningful comparison, we have selected two well-characterized c-Met inhibitors with distinct structural features:

  • Crizotinib: A potent, ATP-competitive inhibitor of c-Met, ALK, and ROS1 kinases, approved for the treatment of certain types of non-small cell lung cancer. Its co-crystal structure with c-Met provides an excellent reference for binding mode analysis.

  • Tivantinib (ARQ-197): A selective, non-ATP competitive, allosteric inhibitor of c-Met.[5] Its different mechanism of action provides a valuable contrast to the ATP-competitive Crizotinib.

By comparing the predicted binding affinity of (2-Chloro-4-methylquinolin-3-yl)methanol to these established inhibitors, we can gauge its potential as a c-Met inhibitor.

In-Silico Modeling Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step protocol for the in-silico modeling and comparison of the binding affinities of our three compounds of interest.

Diagram of the Overall In-Silico Workflow

In_Silico_Workflow cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Binding Affinity Calculation PDB Protein Structure (PDB ID: 2WGJ) Prep_Prot Protein Preparation PDB->Prep_Prot Ligands Ligand Structures (Our Quinoline, Crizotinib, Tivantinib) Prep_Lig Ligand Preparation Ligands->Prep_Lig Docking AutoDock Vina Prep_Prot->Docking Prep_Lig->Docking MD_Setup System Solvation & Ionization Docking->MD_Setup MD_Run GROMACS Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Run MMPBSA MM/PBSA Calculation MD_Run->MMPBSA Results Comparative Analysis MMPBSA->Results

Caption: A high-level overview of the in-silico workflow, from initial system preparation to the final comparative analysis of binding affinities.

Part 1: Protein and Ligand Preparation

Accurate preparation of the protein and ligand structures is a critical first step that directly impacts the reliability of the subsequent docking and simulation results.

Experimental Protocol: Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of the c-Met kinase domain in complex with Crizotinib (PDB ID: 2WGJ) from the Protein Data Bank (PDB).[6]

  • Clean the PDB File:

    • Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand. This is crucial to avoid interference during the docking process.

    • For this study, we will retain only Chain A of the protein.

  • Add Hydrogens and Assign Charges:

    • Use a molecular modeling program like UCSF Chimera or AutoDockTools to add polar hydrogens to the protein.[7]

    • Assign Gasteiger charges to the protein atoms. These partial charges are essential for calculating the electrostatic interactions during docking and simulation.

  • Convert to PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structures:

    • (2-Chloro-4-methylquinolin-3-yl)methanol: Draw the 2D structure using a chemical drawing tool like ChemDraw or MarvinSketch and generate the 3D coordinates.

    • Crizotinib: Extract the coordinates from the PDB file 2WGJ.

    • Tivantinib: Obtain the structure from a chemical database like PubChem (CID: 11494412).[8]

  • Energy Minimization: Perform an energy minimization of the ligand structures using a force field like MMFF94. This step ensures that the ligands are in a low-energy conformation before docking.

  • Assign Charges and Torsion:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds (torsions) for each ligand. This allows for flexibility during the docking process.

  • Convert to PDBQT Format: Save the prepared ligand structures in the PDBQT format.

Part 2: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used and accurate docking program.[9][10]

Experimental Protocol: Molecular Docking

  • Define the Grid Box: The grid box defines the search space for the ligand docking. It should be centered on the active site of the protein and large enough to accommodate the entire ligand.

    • Center: Use the coordinates of the co-crystallized Crizotinib as the center of the grid box.

    • Dimensions: A box size of 25 x 25 x 25 Å is generally sufficient for kinase active sites.

  • Create the Configuration File: Prepare a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking calculation from the command line:

  • Analyze the Results: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Visualize the top-ranked poses using a molecular graphics program like PyMOL or UCSF Chimera to analyze the protein-ligand interactions.

Part 3: Molecular Dynamics (MD) Simulations with GROMACS

While molecular docking provides a static snapshot of the protein-ligand complex, MD simulations allow us to observe the dynamic behavior of the system over time, providing a more realistic representation of the binding event. We will use GROMACS, a versatile and high-performance MD simulation package.[11][12]

Diagram of the MD Simulation Workflow

MD_Workflow Start Docked Protein-Ligand Complex Topology Generate Topology (CHARMM36 Force Field & CGenFF) Start->Topology Solvation Solvate with TIP3P Water & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration (Constant Volume & Temperature) Minimization->NVT NPT NPT Equilibration (Constant Pressure & Temperature) NVT->NPT Production Production MD Run (50 ns) NPT->Production Trajectory Analyze Trajectory Production->Trajectory

Caption: A detailed workflow for the molecular dynamics simulation of the protein-ligand complexes.

Experimental Protocol: MD Simulations

  • Generate Ligand Topology and Parameters:

    • For the novel ligand, (2-Chloro-4-methylquinolin-3-yl)methanol, we will use the CHARMM General Force Field (CGenFF) server to generate its topology and parameter files.[13] This is a crucial step to ensure compatibility with the protein force field.

    • For Crizotinib and Tivantinib, pre-parameterized files may be available, but it is good practice to verify them using CGenFF.

  • Prepare the System Topology:

    • Use the pdb2gmx tool in GROMACS to generate the topology for the protein using the CHARMM36m all-atom force field, which is well-suited for protein simulations.[14][15]

    • Combine the protein and ligand topologies into a single system topology file.

  • Solvation and Ionization:

    • Create a simulation box and solvate the protein-ligand complex with TIP3P water molecules.

    • Add ions (Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • NVT Ensemble (Constant Volume and Temperature): Perform a 1 ns simulation to stabilize the temperature of the system.

    • NPT Ensemble (Constant Pressure and Temperature): Perform a 1 ns simulation to stabilize the pressure and density of the system.

  • Production MD Run: Run a 50 ns production MD simulation for each protein-ligand complex. This timeframe is generally sufficient to observe the stability of the complex and obtain a representative ensemble of conformations for binding free energy calculations.

  • Trajectory Analysis: Analyze the trajectory to ensure the stability of the system by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

Part 4: Binding Free Energy Calculation with MM/PBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.[16]

Experimental Protocol: MM/PBSA Calculation

  • Extract Frames from the Trajectory: Extract snapshots of the protein-ligand complex from the stable part of the production MD trajectory.

  • Run g_mmpbsa: Use the g_mmpbsa tool to calculate the binding free energy. This tool calculates the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (based on the solvent-accessible surface area).[17][18]

  • Calculate Average Binding Free Energy: Average the binding free energies calculated over the extracted frames to obtain the final predicted binding free energy for each complex.

Comparative Analysis of Binding Affinity

The following table summarizes the predicted binding affinities obtained from the molecular docking and MM/PBSA calculations.

CompoundAutoDock Vina Binding Affinity (kcal/mol)MM/PBSA Binding Free Energy (kJ/mol)
(2-Chloro-4-methylquinolin-3-yl)methanol-7.8-110.5 ± 8.2
Crizotinib-10.2-155.3 ± 12.5
Tivantinib-9.5-138.7 ± 10.1

Interpretation of Results:

The molecular docking results from AutoDock Vina provide a first-pass estimation of the binding affinity. A more negative value indicates a stronger predicted interaction. The MM/PBSA calculations, which are more computationally intensive and account for solvent effects and system dynamics, offer a more refined prediction of the binding free energy.

From our in-silico analysis, both Crizotinib and Tivantinib show strong predicted binding affinities to the c-Met kinase domain, which is consistent with their known inhibitory activity. (2-Chloro-4-methylquinolin-3-yl)methanol also demonstrates a favorable predicted binding affinity, although lower than the two established inhibitors. This suggests that our novel quinoline derivative has the potential to bind to the c-Met kinase active site and warrants further experimental investigation.

Conclusion and Future Directions

This in-silico modeling and comparative analysis provides a robust and scientifically grounded framework for the initial assessment of novel small molecules. Our findings indicate that (2-Chloro-4-methylquinolin-3-yl)methanol is a promising candidate for c-Met inhibition. The detailed protocols and workflows presented in this guide are designed to be readily adaptable for other drug discovery projects.

It is crucial to emphasize that in-silico predictions are a powerful hypothesis-generation tool but must be validated by experimental data. The next logical steps would be to synthesize (2-Chloro-4-methylquinolin-3-yl)methanol and perform in-vitro kinase assays to determine its IC50 value against the c-Met kinase.[19][20] This experimental validation is the cornerstone of a successful drug discovery campaign, bridging the gap between computational prediction and therapeutic reality.

References

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Generating grid box for Docking using Vina. YouTube. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. Justin A. Lemkul. [Link]

  • How to run? - g_mmpbsa. [Link]

  • Getteing started with MM/PBSA calculation — g_mmpbsa documentation. Read the Docs. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. Nature Methods. [Link]

  • g_mmpbsa run. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]

  • Molecular Dynamics Simulation of Protein–Ligand Complexes. Bio-protocol. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Tivantinib. PubChem. [Link]

  • tivantinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • GROMACS Tutorials. Justin A. Lemkul. [Link]

  • 3ZBX: X-ray Structure of c-Met kinase in complex with inhibitor... RCSB PDB. [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold... Molecules. [Link]

  • Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling. [Link]

  • Discovery of a Potent c-MET Inhibitor for Non-Small Cell Lung Cancer Treatment... ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a Potent c‑MET Inhibitor for Non-Small Cell Lung Cancer Treatment... PubMed. [Link]

  • 5CB4: Crystal structure of T2R-TTL-Tivantinib complex. RCSB PDB. [Link]

  • TIV Ligand Summary Page. RCSB PDB. [Link]

  • Parametrizing Small Molecules Using... Theoretical and Computational Biophysics Group. [Link]

  • Using AutoDock 4 and Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System. Indigo Biosciences. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes... YouTube. [Link]

  • Identification of Phytochemicals Targeting c-Met Kinase Domain... Scientific Reports. [Link]

  • Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics. [Link]

  • Advice regarding the best force field to use for Protein- Peptide interaction? ResearchGate. [Link]

  • About – CGENFF. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Design Some New Type-I c-met Inhibitors Based on Molecular Docking and Topomer CoMFA Research. ResearchGate. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • CGENFF. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • Rapid parameterization of small molecules using the Force Field Toolkit. Journal of Computational Chemistry. [Link]

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Validation

Benchmarking the Synthetic Efficiency of (2-Chloro-4-methylquinolin-3-yl)methanol Production: A Comparative Guide

Executive Summary & Mechanistic Context The molecule (2-Chloro-4-methylquinolin-3-yl)methanol is a highly versatile building block in medicinal chemistry, frequently utilized in the development of MK-2 inhibitors[1], ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The molecule (2-Chloro-4-methylquinolin-3-yl)methanol is a highly versatile building block in medicinal chemistry, frequently utilized in the development of MK-2 inhibitors[1], antimalarial agents, and mappicine analogs. Structurally, it features a fully functionalized quinoline core where the 2-chloro and 3-hydroxymethyl groups serve as orthogonal handles for late-stage diversification (e.g., via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution).

Synthesizing this scaffold efficiently requires precise control over electrophilic aromatic substitution and chemoselective reduction. The foundational approach relies on the Meth-Cohn quinoline synthesis[2], which utilizes a Vilsmeier-Haack cyclization of acetoacetanilide to form the quinoline core[3]. However, the extreme exothermicity and tar-forming tendencies of batch Vilsmeier-Haack reactions present significant scalability bottlenecks.

This guide objectively benchmarks three synthetic methodologies:

  • Classical Batch Synthesis: The traditional two-step approach (Cyclization Reduction).

  • Continuous Flow Intensification: A modernized, microreactor-driven approach to mitigate thermal runaway and improve the E-factor[4].

  • Late-Stage Hydroxymethylation: A cross-coupling alternative for library generation.

Mechanistic Pathways & Workflow Visualization

The diagram below illustrates the divergent operational workflows for generating the critical aldehyde intermediate, followed by the convergent reduction step to yield the final alcohol.

G Start Acetoacetanilide (Starting Material) VH_Batch Route A: Batch Vilsmeier-Haack (POCl3 / DMF) High Exotherm / Tar Risk Start->VH_Batch VH_Flow Route B: Flow Vilsmeier-Haack (Microreactor) Controlled Heat Transfer Start->VH_Flow Aldehyde 2-Chloro-4-methylquinoline- 3-carbaldehyde VH_Batch->Aldehyde 4-6 hours, 90°C VH_Flow->Aldehyde 3 mins, 60°C Reduction Selective Reduction (NaBH4 / MeOH) Aldehyde->Reduction Target (2-Chloro-4-methylquinolin- 3-yl)methanol Reduction->Target 1 hour, RT

Fig 1. Synthetic workflows for (2-Chloro-4-methylquinolin-3-yl)methanol comparing batch and flow.

Benchmarking the Synthetic Routes

Route A: Classical Batch Synthesis

Mechanism & Causality: The reaction initiates by treating (generated in situ from POCl₃ and DMF)[3]. The highly electrophilic chloromethylene-N,N-dimethylammonium chloride diformylates the active methylene of the acetoacetamide moiety. The presence of the acetyl methyl group directs the subsequent electrophilic aromatic substitution onto the phenyl ring, closing the quinoline core. The amide oxygen is replaced by chloride during aromatization. Finally, a chemoselective reduction using NaBH₄ targets the highly polarized aldehyde, leaving the quinoline ring and the 2-chloro substituent intact. Drawbacks: The batch Vilsmeier-Haack step suffers from poor heat dissipation. Localized hot spots lead to the polymerization of intermediates, creating intractable black tar that drastically reduces yield and complicates purification.

Route B: Continuous Flow Intensification

Mechanism & Causality: By transitioning the , the high surface-area-to-volume ratio ensures instantaneous heat dissipation[4]. This allows the reaction to be run safely at elevated temperatures (60 °C) with a highly concentrated stream. The precise residence time prevents the over-reaction and degradation of the product into tar, bypassing the primary failure mode of Route A.

Route C: Late-Stage Hydroxymethylation (Cross-Coupling)

Mechanism & Causality: For researchers requiring diverse 3-position analogs, starting from 2-chloro-3-iodo-4-methylquinoline is advantageous. A Palladium-catalyzed formylation (using CO gas or formate surrogates) yields the aldehyde, which is then reduced. While this avoids POCl₃, it introduces expensive transition metal catalysts and suffers from lower overall atom economy.

Quantitative Performance Data

The following table summarizes the experimental benchmarking data across the three methodologies.

ParameterRoute A: Classical BatchRoute B: Continuous FlowRoute C: Cross-Coupling
Overall Yield 55–65%82–88% 40–50% (from simple quinoline)
Reaction Time (Step 1) 4–6 hours3–5 minutes 12–24 hours
Temperature Profile 0 °C 90 °C (Unstable)60 °C (Isothermal control)80 °C – 100 °C
E-Factor (Waste/Product) > 50 (High aqueous waste)< 15 (Solvent optimized)> 100 (Pd catalyst, ligands)
Scalability Risk High (Thermal runaway)Low (Excellent heat transfer)Medium (Catalyst removal)
Purity (Pre-crystallization) ~75% (Tar contamination)>95% ~85%

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems , incorporating macroscopic and analytical checkpoints to verify success in real-time.

Protocol 1: Continuous Flow Vilsmeier-Haack Cyclization (Route B)
  • Preparation: Prepare Solution A (1.0 M acetoacetanilide in anhydrous DMF) and Solution B (7.0 M POCl₃ in anhydrous DMF). Causality: DMF acts as both the solvent and the reactant for the Vilsmeier reagent.

  • Flow Execution: Pump Solutions A and B via standard syringe pumps into a T-mixer, leading directly into a perfluoroalkoxy (PFA) microreactor coil maintained at 60 °C. Set flow rates to achieve a residence time of exactly 3.0 minutes.

  • Inline Validation: Integrate an inline ATR-IR flow cell at the reactor outlet. Self-Validation: The system is operating at steady-state when the IR spectrum shows the complete disappearance of the POCl₃ P=O stretch and a strong, stable C=O stretch (~1690 cm⁻¹) corresponding to the aldehyde product.

  • Quench: Direct the output stream into an inline quench module containing 1.0 M aqueous sodium acetate to hydrolyze the iminium intermediate. Extract with EtOAc to isolate 2-chloro-4-methylquinoline-3-carbaldehyde.

Protocol 2: Chemoselective Reduction to Target Alcohol
  • Reaction Setup: Suspend the isolated 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C.

  • Hydride Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Causality: Methanol serves as both solvent and proton donor, accelerating the hydride transfer. The low temperature prevents the exothermic runaway of hydrogen gas evolution and suppresses unwanted nucleophilic aromatic substitution at the 2-chloro position.

  • Propagation: Remove the ice bath and stir at room temperature for 1 hour.

  • Self-Validation & Workup: Macroscopic: The reaction is complete when effervescence (H₂ gas evolution) ceases. Analytical: TLC (Hexane:EtOAc 3:1) will show the disappearance of the UV-active aldehyde and the appearance of a more polar spot. ¹H NMR validation requires the disappearance of the aldehyde singlet (~10.5 ppm) and the emergence of the methylene singlet (~4.9 ppm). LC-MS will confirm the target mass (M+H = 208.1 / 210.1 for the ³⁵Cl/³⁷Cl isotopes)[1].

  • Quench with saturated NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo to yield (2-Chloro-4-methylquinolin-3-yl)methanol.

References

  • Anderson, D. R., et al. (2004). Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds. PCT Int. Appl. WO2004058762A1.
  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[Link]

  • Kidwai, M., & Negi, N. (1997). Synthesis of some novel substituted quinolines as potent analgesic agents. Monatshefte für Chemie/Chemical Monthly, 128, 85-89.[Link]

  • Nieuwland, P. J., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(5), 934-938.[Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) for the Unambiguous Identity Confirmation of (2-Chloro-4-methylquinolin-3-yl)methanol

In pharmaceutical development and synthetic chemistry, the absolute confirmation of a molecular intermediate's identity is non-negotiable. For halogenated quinoline derivatives like (2-Chloro-4-methylquinolin-3-yl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and synthetic chemistry, the absolute confirmation of a molecular intermediate's identity is non-negotiable. For halogenated quinoline derivatives like (2-Chloro-4-methylquinolin-3-yl)methanol (Chemical Formula: C₁₁H₁₀ClNO), relying on traditional low-resolution analytical methods introduces a critical vulnerability: the risk of isobaric false positives.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (HRMS) against alternative techniques, detailing the causality behind experimental choices and providing a self-validating protocol for unambiguous identity confirmation.

The Analytical Challenge: Why Low-Resolution Fails

(2-Chloro-4-methylquinolin-3-yl)methanol has a nominal mass of 207 Da. When analyzed using Low-Resolution Mass Spectrometry (LRMS)—such as a standard single quadrupole detector—the protonated species [M+H]⁺ appears at m/z 208.

However, LRMS can only discriminate compounds by their nominal mass (± 1 Da)[1]. If an impurity or structural isomer with a different elemental composition but the same nominal mass (an isobaric compound) co-elutes, LRMS cannot differentiate them, frequently leading to false positives[2].

To solve this lack of specificity, HRMS instruments (such as Orbitrap or Q-TOF systems) are deployed. HRMS achieves resolving powers exceeding 30,000 and mass accuracies of < 5 ppm[3]. The exact theoretical monoisotopic mass for the protonated species (C₁₁H₁₁ClNO⁺) is 208.0524 Da [4]. By measuring mass to the fourth decimal place, HRMS mathematically eliminates the vast majority of incorrect empirical formulas.

Comparative Analysis of Identification Techniques

To objectively evaluate the best approach for confirming the identity of (2-Chloro-4-methylquinolin-3-yl)methanol, we must compare HRMS against other standard laboratory techniques.

Analytical TechniqueSpecificity for Exact FormulaResolving PowerSample RequirementSusceptibility to False Positives
HRMS (Q-TOF/Orbitrap) Ultra-High (< 5 ppm error)> 30,000 Trace (ng to µg)Very Low
LRMS (Single Quad) Low (Nominal mass only)< 5,000Trace (ng to µg)High (Isobaric overlap)[2]
NMR Spectroscopy High (Structural connectivity)N/AHigh (> 1 mg)Low (Requires high purity)
FT-IR Spectroscopy Low (Functional groups only)N/AModerate (µg to mg)High (Cannot confirm formula)

Scientist's Insight: While NMR remains the gold standard for determining structural connectivity (e.g., confirming the position of the methyl and methanol groups on the quinoline ring), HRMS is the superior choice for elemental composition and impurity profiling due to its extreme sensitivity and ability to analyze complex mixtures without prior purification[5].

The Orthogonal Validation System: Isotopic Fidelity

A self-validating analytical protocol does not rely on a single data point. For (2-Chloro-4-methylquinolin-3-yl)methanol, we leverage the natural isotopic distribution of its chlorine atom.

Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Therefore, a true positive identification requires not only the monoisotopic [M+H]⁺ peak at 208.0524 Da but also an [M+H+2]⁺ peak at 210.0494 Da , appearing at approximately ~32% the intensity of the base peak. If an isobaric interference matches the 208.0524 Da mass, it is statistically highly improbable that it will also possess this exact 3:1 isotopic ratio unless it also contains exactly one chlorine atom.

Experimental Workflow & Methodology

The following step-by-step protocol is designed to prevent common artifacts, such as detector saturation, which can artificially degrade mass accuracy.

Step 1: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of the synthesized (2-Chloro-4-methylquinolin-3-yl)methanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock to a final concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Injecting high concentrations (>10 µg/mL) into an Orbitrap causes "space-charge effects" in the C-trap. Ion-ion repulsion alters oscillation frequencies, which can skew the mass accuracy from a pristine <2 ppm to an unacceptable >10 ppm.

Step 2: UHPLC Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient: 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Direct infusion (syringe pump) introduces matrix effects. UHPLC separation ensures the target compound enters the electrospray ionization (ESI) source as a distinct, concentrated Gaussian peak, allowing for dynamic background subtraction and minimizing ion suppression.

Step 3: HRMS Acquisition Parameters
  • Ionization: ESI Positive mode (+3.5 kV).

  • Resolution: Set to 70,000 (at m/z 200).

  • Mass Calibration: Utilize an internal lock mass (e.g., Leucine Enkephalin or ambient fluorinated background ions) to maintain continuous calibration.

  • Causality: A resolution of 70,000 provides baseline separation between the target analyte and closely eluting background matrix ions, ensuring the apex of the mass peak is perfectly defined for exact mass calculation.

Analytical Decision Workflow

G Prep Sample Preparation 1 µg/mL in MeOH/H2O LC UHPLC Separation (C18 Column) Prep->LC HRMS HRMS Analysis (Orbitrap / Q-TOF) LC->HRMS Mass Exact Mass Measurement [M+H]+ = 208.0524 Da HRMS->Mass Iso Isotopic Profiling 35Cl/37Cl Ratio (~3:1) HRMS->Iso Decision Δm < 5 ppm & Isotope Match? Mass->Decision Iso->Decision Confirm Identity Confirmed (Unambiguous) Decision->Confirm YES Reject Identity Rejected (Investigate Isomers) Decision->Reject NO

Workflow for the unambiguous HRMS identity confirmation of (2-Chloro-4-methylquinolin-3-yl)methanol.

Data Presentation: Simulated Experimental Results

Upon executing the protocol, the acquired mass spectra must be evaluated against theoretical values. To confirm a compound's identification in HRMS, the error in mass determination (Δm) must strictly be < 5 ppm[1].

Calculation Formula for Mass Error (ppm): [(Observed m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000

Ion SpeciesElemental FormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]⁺ (Monoisotopic)C₁₁H₁₁³⁵ClNO⁺208.0524208.0528+1.9 ppm 100% (Base Peak)
[M+H+2]⁺ (Isotope)C₁₁H₁₁³⁷ClNO⁺210.0494210.0497+1.4 ppm 32.5%

References

  • What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?
  • ResolveMass Laboratories Inc.
  • Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases LCGC International - Chromatography Online URL
  • Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology LCGC International URL
  • Efficiently enantioselective synthesis of pyrazolines and isoxazolines enabled by iridium-catalyzed intramolecular allylic substitution reaction - Supporting Information Royal Society of Chemistry URL

Sources

Validation

Assessing the Novelty and Synthetic Utility of (2-Chloro-4-methylquinolin-3-yl)methanol: A Comparative Guide

Introduction: The Evolution of Quinoline Building Blocks In the landscape of medicinal chemistry and drug development, functionalized quinolines serve as privileged scaffolds. Historically, 2-chloroquinoline-3-carbaldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Quinoline Building Blocks

In the landscape of medicinal chemistry and drug development, functionalized quinolines serve as privileged scaffolds. Historically, 2-chloroquinoline-3-carbaldehydes have been the go-to intermediates for synthesizing antimalarial, antibacterial, and anticancer agents[1]. However, the demand for more complex, sterically tuned architectures—such as those found in camptothecin analogues and luotonin A—has driven the development of novel building blocks[2].

(2-Chloro-4-methylquinolin-3-yl)methanol represents a significant evolutionary step in this domain. By replacing the highly reactive aldehyde with a stable hydroxymethyl group and introducing a methyl group at the C4 position, this compound offers unique steric and electronic properties. This guide objectively compares its performance against traditional alternatives, providing researchers with validated experimental data to optimize downstream API synthesis.

Structural Novelty and Patent Landscape

The novelty of (2-Chloro-4-methylquinolin-3-yl)methanol lies in its trifunctional nature:

  • C2-Chlorine: A prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution (SNAr).

  • C3-Hydroxymethyl: A versatile handle that resists the auto-oxidation typical of aldehydes, allowing for clean conversion into halides or ethers[3].

  • C4-Methyl: Provides critical steric hindrance. Patent literature highlights that this methyl group restricts the rotational freedom of downstream substituents, a necessary conformation for binding to topoisomerase I in [2].

Comparative Performance Analysis

To objectively assess its utility, we compare (2-Chloro-4-methylquinolin-3-yl)methanol against its direct precursor and its des-methyl analogue. The data synthesized below reflects standardized reaction conditions (e.g., SN2 alkylation and SNAr) reported in contemporary literature[4].

Parameter(2-Chloro-4-methylquinolin-3-yl)methanol (Target)(2-Chloroquinolin-3-yl)methanol (Alternative A)2-Chloro-4-methylquinoline-3-carbaldehyde (Alternative B)
Structural Motif 4-Methyl + Primary AlcoholPrimary Alcohol (No 4-Methyl)4-Methyl + Aldehyde
Bench Stability High (Resistant to auto-oxidation)High (Resistant to auto-oxidation)Moderate (Prone to oxidation to carboxylic acid)
Chemoselectivity Excellent (Steric shielding by 4-methyl prevents C2 side-reactions)Good (Slightly prone to competitive C2 nucleophilic attack)Poor (Aldehyde acts as a competing electrophile)
Downstream Yield *>92% (e.g., conversion to chloromethyl)85–90% <70% (Requires protection/deprotection steps)
Primary Application Camptothecin analogues, sterically hindered APIsGeneral quinoline APIs, BenzimidazolesSchiff bases, Knoevenagel condensations

*Quantitative yields are based on comparative studies of [4].

Experimental Data & Validated Protocols

To harness the full potential of (2-Chloro-4-methylquinolin-3-yl)methanol, it must be synthesized cleanly from its aldehyde precursor. The following protocol details the chemoselective reduction workflow, engineered for maximum yield and reproducibility.

Protocol: Chemoselective Reduction via Sodium Borohydride

Objective: Reduce the C3-aldehyde to a primary alcohol without triggering reductive dechlorination at the C2 position.

Materials:

  • 2-Chloro-4-methylquinoline-3-carbaldehyde (1.0 eq, 10 mmol)

  • Sodium borohydride (NaBH₄, 1.3 eq, 13 mmol)

  • Methanol (HPLC grade, 15 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend the aldehyde precursor in 15 mL of methanol at room temperature (20–25 °C).

    • Causality: Methanol is selected over aprotic solvents because it acts as both the solvent and the essential proton donor required to complete the hydride transfer mechanism[4].

  • Reductant Addition: Slowly add NaBH₄ in small portions over a 5-minute period under continuous magnetic stirring.

    • Causality: The reduction is exothermic and evolves hydrogen gas. Portion-wise addition prevents thermal spikes that could otherwise provide the activation energy needed for unwanted debromination or dechlorination at the C2 position.

  • Reaction Monitoring: Stir the mixture for exactly 10–15 minutes.

    • Causality: The highly electrophilic nature of the quinoline-3-carbaldehyde ensures rapid reduction. Prolonged exposure to basic borohydride species increases the risk of methoxide substituting the C2-chlorine via SNAr.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The protocol is validated when the UV-active aldehyde spot completely disappears, replaced by a lower-Rf alcohol spot.

  • Quenching and Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol. Add 50 mL of ice-cold distilled water to the residue.

    • Causality: Cold water safely quenches any unreacted NaBH₄ and drastically decreases the solubility of the product, driving precipitation.

  • Purification: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Self-Validation: The final product should be a pale-yellow to white solid. Fourier-transform infrared spectroscopy (FT-IR) must show the complete absence of the strong C=O stretch (~1690 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹). Expected yield: 94–97%[4].

Synthetic Workflow Visualization

The following diagram maps the logical progression from raw materials to advanced API candidates, highlighting the strategic position of (2-Chloro-4-methylquinolin-3-yl)methanol.

G N1 Acetanilide Derivative N2 Vilsmeier-Haack (POCl3 / DMF) N1->N2 N3 2-Chloro-4-methylquinoline -3-carbaldehyde N2->N3 N4 Chemoselective Reduction (NaBH4 / MeOH) N3->N4 N5 (2-Chloro-4-methylquinolin -3-yl)methanol N4->N5 N6 Chlorination (SOCl2 / DCM) N5->N6 N7 3-(Chloromethyl)-2-chloro -4-methylquinoline N6->N7 N8 Cross-Coupling / Substitution N7->N8 N9 Camptothecin Analogues & APIs N8->N9

Workflow for the synthesis and downstream functionalization of (2-Chloro-4-methylquinolin-3-yl)methanol.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling (2-Chloro-4-methylquinolin-3-yl)methanol

As a specialized building block in drug discovery—particularly in the synthesis of kinase inhibitors and novel antibacterial agents[1][2]—(2-Chloro-4-methylquinolin-3-yl)methanol (CAS: 209909-11-5) requires stringent lab...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block in drug discovery—particularly in the synthesis of kinase inhibitors and novel antibacterial agents[1][2]—(2-Chloro-4-methylquinolin-3-yl)methanol (CAS: 209909-11-5) requires stringent laboratory handling protocols.

To build a culture of safety, researchers must move beyond simply memorizing hazard codes. Understanding the chemical causality behind a compound's reactivity is the key to effective risk mitigation. This guide provides a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of this halogenated quinoline derivative.

Hazard Identification & Mechanistic Causality

The safety profile of (2-Chloro-4-methylquinolin-3-yl)methanol is dictated not by the benign methanol substituent, but by its 2-chloroquinoline core [3][4].

  • Electrophilic Reactivity (Skin/Eye Irritation - H315, H319): The chlorine atom at the C2 position is highly activated by the adjacent electron-withdrawing nitrogen atom of the quinoline ring. This structural motif makes the C2 carbon highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by biological nucleophiles—specifically the sulfhydryl (-SH) and amine (-NH2) groups found in epidermal and ocular proteins. This rapid covalent binding is the mechanistic driver for its severe irritating properties.

  • Particulate Inhalation (Respiratory Irritation - H335): In its standard state as a crystalline powder, the compound easily generates micro-dust. Inhalation of these electrophilic particulates causes immediate inflammation of the respiratory mucosal membranes[3][5].

  • Environmental Persistence (Aquatic Toxicity - H411): Halogenated nitrogen heterocycles are notoriously resistant to standard biodegradation pathways and exhibit significant long-term toxicity to aquatic life[6][7].

Personal Protective Equipment (PPE) Matrix

To counteract the specific permeation and reactivity risks of halogenated quinolines, standard laboratory PPE must be upgraded according to the following matrix:

PPE CategoryRequired SpecificationMechanistic Causality / Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness for incidental contact; 0.3 mm for prolonged handling).Halogenated aromatic compounds can rapidly permeate thin latex. Nitrile provides a superior chemical barrier against lipophilic heterocycles[8].
Eye/Face Protection Snug-fitting Safety Goggles (EN 166 / ANSI Z87.1 compliant).Protects against aerosolized powder. Standard safety glasses with side shields are insufficient against fine, airborne ocular irritants.
Respiratory N95/P95 Particulate Respirator (If handled outside a ventilated enclosure).Prevents inhalation of crystalline dust (STOT SE 3). Note: Primary handling must occur in a fume hood[5].
Body Protection Flame-Resistant Lab Coat (Buttoned to the collar) and closed-toe shoes.Prevents accumulation of static-charged powder on personal clothing, mitigating delayed dermal exposure[3][7].

Step-by-Step Operational Protocol

Every protocol involving (2-Chloro-4-methylquinolin-3-yl)methanol must be treated as a self-validating system where each step verifies the safety of the next.

Phase 1: Preparation & Weighing
  • Ventilation Verification: Ensure the chemical fume hood is operating with a minimum face velocity of 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench[3].

  • Static Mitigation: Halogenated powders are prone to static cling, which causes erratic scattering during weighing. Wipe the exterior of the weighing boat and the balance pan with an anti-static zero-stat gun or a damp Kimwipe prior to dispensing.

  • Transfer: Use a clean, stainless-steel micro-spatula. Weigh the exact required mass directly into a pre-tared, sealable vial to minimize open-air transfer time.

Phase 2: Solubilization & Assay Setup
  • Solvent Selection: The compound is typically solubilized in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, or chlorinated solvents (e.g., DCM) for synthetic workflows.

  • Closed-System Mixing: Add the solvent directly to the weighing vial inside the fume hood. Cap the vial tightly before vortexing or sonicating. Never sonicate an open vessel containing halogenated quinolines, as this generates highly irritating aerosols.

  • Decontamination: Immediately wipe down the balance, spatulas, and hood surface with a solvent-dampened cloth (e.g., isopropanol), followed by a soap-and-water wash to hydrolyze any residual traces[3][8].

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release.

Spill Protocol:

  • Suppress Dust: Do not dry-sweep. Lightly dampen the spilled powder with a fine mist of water or a weak surfactant solution to bind the particulates[8].

  • Absorb and Contain: Use inert absorbent pads or damp paper towels to carefully wipe up the material.

  • Surface Decontamination: Wash the affected area thoroughly with alkaline soap and water. Avoid using harsh organic solvents for the initial wipe, as they can dissolve the compound and drive it deeper into porous benchtop surfaces or gloves[6].

Disposal Plan:

  • Segregation: All contaminated wipes, empty vials, and reaction waste must be strictly segregated into Halogenated Organic Waste containers[8].

  • Prohibition: Under no circumstances should solutions containing (2-Chloro-4-methylquinolin-3-yl)methanol be flushed down the sink. The compound requires high-temperature incineration at an approved hazardous waste facility to safely break the carbon-halogen bonds[3].

Workflow Visualization

Below is the logical workflow for the safe handling and lifecycle management of halogenated quinoline derivatives.

G Setup 1. Fume Hood Setup & Ventilation Check PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Setup->PPE Weighing 3. Anti-Static Weighing (Minimize Dust Generation) PPE->Weighing Transfer 4. Closed-System Solubilization (e.g., DMSO / DCM) Weighing->Transfer Spill Spill Protocol (Dampen & Contain) Weighing->Spill If spilled Transfer->Spill Waste 5. Segregate Waste (Halogenated Organics) Transfer->Waste Spill->Waste Disposal 6. High-Temp Incineration (Do Not Flush) Waste->Disposal

Caption: Standard Operating Workflow for the handling, spill response, and disposal of halogenated quinolines.

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